molecular formula C14H30N2O2 B1598680 tert-Butyl (9-aminononyl)carbamate CAS No. 510754-90-2

tert-Butyl (9-aminononyl)carbamate

Cat. No.: B1598680
CAS No.: 510754-90-2
M. Wt: 258.40 g/mol
InChI Key: GZUNGYDAMPRXSU-UHFFFAOYSA-N
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Description

Tert-butyl N-(9-aminononyl)carbamate (CAS 510754-90-2) is a chemical building block critical for advanced therapeutic and biochemical research. Its primary research value lies in its role as a versatile linker, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other targeted conjugation applications . The molecule features a long, flexible alkane chain (9-methylenes) terminated by a reactive primary amine group and a Boc (tert-butoxycarbonyl) protected secondary amine . The primary amine is readily available for reactions with carboxylic acids, activated NHS esters, and carbonyl groups, enabling facile conjugation to a wide range of molecules . The Boc-protected amine offers a handle for orthogonal synthesis; it remains stable under basic conditions and toward nucleophiles but can be cleanly and selectively deprotected under mild acidic conditions (e.g., trifluoroacetic acid) to reveal the secondary amine, allowing for sequential functionalization strategies . This controlled deprotection is a cornerstone of complex multi-step synthesis. In PROTAC development, this compound's long chain can serve as a crucial spacer, connecting a warhead that binds to a protein of interest with an E3 ligase recruiting ligand. The length and flexibility of the linker can significantly impact the efficiency of the resulting ternary complex and its ability to induce targeted protein degradation . Safety and Handling: Researchers should note that this compound carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated area. Disclaimer: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(9-aminononyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2O2/c1-14(2,3)18-13(17)16-12-10-8-6-4-5-7-9-11-15/h4-12,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUNGYDAMPRXSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394274
Record name Tert-butyl N-(9-aminononyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510754-90-2
Record name Tert-butyl N-(9-aminononyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to tert-Butyl (9-aminononyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (9-aminononyl)carbamate is a bifunctional organic molecule that has garnered significant interest in the field of drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This linear molecule features a terminal primary amine and a carbamate-protected amine, providing a versatile scaffold for the synthesis of complex molecules. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of conditions and can be readily removed under mild acidic conditions, making it an ideal component in multi-step synthetic routes.[1][3] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound.

Chemical and Physical Properties

This compound is characterized by a nine-carbon aliphatic chain, which imparts flexibility and hydrophobicity.[4] At room temperature, it typically presents as a solid or a viscous liquid and exhibits good solubility in organic solvents.[4] Its water solubility is limited due to the hydrophobic nature of the nonyl chain and the tert-butyl group.[4]

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₄H₃₀N₂O₂[4][5][6]
Molecular Weight 258.40 g/mol [5][6]
CAS Number 510754-90-2[5][6]
IUPAC Name tert-butyl N-(9-aminononyl)carbamate[5]
Synonyms N-Boc-nonane-1,9-diamine, N1-Boc-nonane-1,9-diamine, tert-Butyl (9-aminonon-1-yl)carbamate[3][6]
Appearance Solid or viscous liquid[4]
Solubility Soluble in organic solvents, limited solubility in water.[4]

While extensive experimental data is not publicly available, some properties can be estimated through computational models. It is important to note that the chemical and physical properties have not been thoroughly investigated.[7]

Spectroscopic Data

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the protons of the tert-butyl group (a singlet around 1.4 ppm), the methylene groups of the nonyl chain (a series of multiplets between 1.2 and 3.2 ppm), and the protons of the two amine groups.

  • ¹³C NMR: The spectrum would feature signals for the carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the nine distinct carbons of the nonyl chain.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the primary amine and the carbamate, the C=O stretching of the carbamate, and the C-H stretching of the aliphatic chain.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the Boc group and cleavage of the alkyl chain.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the selective mono-Boc protection of 1,9-diaminononane. A general one-pot procedure for such a reaction is described below. This protocol is based on methods for the selective Boc protection of diamines and should be optimized for this specific substrate.[8]

Materials:

  • 1,9-diaminononane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Chlorotrimethylsilane (Me₃SiCl) or Thionyl chloride (SOCl₂) as an HCl source

  • Methanol (MeOH)

  • Water

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Ethyl ether

Procedure:

  • Dissolve 1,9-diaminononane in a suitable solvent like methanol.

  • Cool the solution to 0 °C.

  • Slowly add one equivalent of Me₃SiCl or SOCl₂ to form the hydrochloride salt of one of the amine groups in situ.

  • Allow the reaction mixture to warm to room temperature.

  • Add 1 mL of water, followed by the addition of Boc₂O dissolved in methanol.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Dilute the mixture with water and wash with ethyl ether to remove any di-Boc protected by-product.

  • Adjust the pH of the aqueous layer to >12 with a NaOH solution.

  • Extract the product into dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Purification:

The crude product can be purified by silica gel column chromatography.

Use in PROTAC Synthesis

This compound serves as a versatile linker in the synthesis of PROTACs.[1][2] The free primary amine can be coupled to a ligand for an E3 ubiquitin ligase, while the Boc-protected amine can be deprotected to allow for the attachment of a warhead that binds to the target protein of interest.

General Protocol for Linker Conjugation:

  • Coupling to E3 Ligase Ligand: The primary amine of this compound can be reacted with an activated carboxylic acid derivative (e.g., an NHS ester) of an E3 ligase ligand (e.g., a VHL or CRBN ligand) to form a stable amide bond.

  • Boc Deprotection: The Boc group is removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane, to expose the second primary amine.

  • Coupling to Target Protein Ligand: The newly deprotected amine is then coupled to a warhead molecule (a ligand for the target protein) that has been appropriately functionalized with a reactive group, such as an activated carboxylic acid, to complete the synthesis of the PROTAC molecule.

Biological Activity and Signaling Pathways

This compound itself is not known to have any intrinsic biological activity. Its function is to act as a linker to connect two functionally distinct moieties in a PROTAC molecule.[9][10] The resulting PROTAC hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein.[10][11][12]

PROTAC Mechanism of Action

The mechanism of action for a PROTAC utilizing a linker like this compound involves the following key steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.[11][13]

  • Ubiquitination: The E3 ligase, now in proximity to the POI, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the target protein. This results in the formation of a polyubiquitin chain on the POI.[14]

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the target protein into smaller peptides.[11]

  • PROTAC Recycling: The PROTAC molecule is not consumed in this process and is released to induce the degradation of another molecule of the target protein, acting in a catalytic manner.[11][12]

The signaling pathway ultimately affected by the PROTAC is dependent on the function of the targeted protein. By degrading a specific protein, a PROTAC can modulate any signaling pathway in which that protein is involved. For example, if the target protein is a kinase involved in a cancer-related signaling pathway, its degradation will lead to the downregulation of that pathway.

Visualizations

Logical Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow A This compound S1 Step 1: Couple E3 Ligase Ligand A->S1 B E3 Ligase Ligand (activated) B->S1 C Target Protein Ligand (activated) S3 Step 3: Couple Target Protein Ligand C->S3 P1 Intermediate 1 S1->P1 S2 Step 2: Boc Deprotection P2 Intermediate 2 S2->P2 P3 Final PROTAC Molecule S3->P3 P1->S2 P2->S3

Caption: A logical workflow diagram illustrating the key steps in the synthesis of a PROTAC molecule using this compound as a linker.

PROTAC Mechanism of Action Signaling Pathway

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (PROTAC-POI-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Proteasome->PROTAC Recycling Degradation Degradation Products Proteasome->Degradation

Caption: A diagram illustrating the catalytic cycle of a PROTAC, leading to the targeted degradation of a protein of interest via the ubiquitin-proteasome system.

References

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl (9-aminononyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-Butyl (9-aminononyl)carbamate, a valuable bifunctional linker molecule. This compound is particularly relevant in the field of drug development, notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible aliphatic spacer connecting a target-binding ligand to an E3 ligase-recruiting moiety.[1][2][3]

Physicochemical Properties

This compound is an organic compound featuring a nine-carbon aliphatic chain with a terminal primary amine and a tert-butyloxycarbonyl (Boc)-protected amine at the other end.[1][4] This structure imparts amphiphilic properties, with solubility in various organic solvents and limited solubility in water.[4]

PropertyValueReference
CAS Number 510754-90-2[5]
Molecular Formula C₁₄H₃₀N₂O₂[4][5]
Molecular Weight 258.40 g/mol [5]
Appearance Solid or viscous liquid[4]

Synthesis of this compound

The synthesis of this compound is achieved through the selective mono-Boc protection of 1,9-diaminononane. A common challenge in the synthesis of mono-protected symmetrical diamines is the potential for the formation of the di-protected byproduct.[6] Several methods have been developed to achieve high selectivity for the mono-protected product. The following protocol is adapted from a general and efficient method for the mono-Boc protection of symmetrical diamines.[7]

Reaction Scheme:

Synthesis of this compound cluster_0 Reaction 1_9_diaminononane 1,9-Diaminononane Reaction_Step + 1_9_diaminononane->Reaction_Step Boc2O Di-tert-butyl dicarbonate (Boc)2O Boc2O->Reaction_Step HCl HCl (1 eq.) HCl->Reaction_Step Solvent Methanol Solvent->Reaction_Step Product This compound Reaction_Step->Product

Caption: Synthesis of this compound.

Experimental Protocol:

Materials:

  • 1,9-Diaminononane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Hydrochloric acid (HCl)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure: [7]

  • Monoprotonation of the Diamine: In a round-bottom flask, dissolve 1,9-diaminononane (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.

  • Slowly add one equivalent of hydrochloric acid (as a solution in methanol) to the stirred solution. Allow the reaction mixture to stir for 30 minutes at 0 °C to ensure the formation of the mono-hydrochloride salt.

  • Boc Protection: To the same flask, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in methanol dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up: Remove the methanol under reduced pressure. To the residue, add diethyl ether to precipitate and remove any unreacted diamine hydrochloride.

  • Filter the mixture and wash the solid with diethyl ether.

  • To the filtrate, add a 2N aqueous solution of sodium hydroxide (NaOH) to basify the mixture to a pH of 11-12.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of dichloromethane and methanol to afford pure this compound.

Characterization

The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.68t, J = 7.0 Hz2H-CH₂-NH₂
~ 3.09q, J = 6.8 Hz2H-CH₂-NHBoc
~ 4.55br s1H-NHBoc
~ 1.44s9H-C(CH₃)₃
~ 1.49m2H-CH₂-CH₂-NHBoc
~ 1.29m10H-(CH₂)₅-
~ 1.35br s2H-NH₂

¹³C NMR (101 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 156.1C=O (carbamate)
~ 79.0-C(CH₃)₃
~ 42.2-CH₂-NH₂
~ 40.6-CH₂-NHBoc
~ 33.8-CH₂-CH₂-NH₂
~ 30.1-CH₂-CH₂-NHBoc
~ 29.5Aliphatic -CH₂-
~ 29.4Aliphatic -CH₂-
~ 28.4-C(CH₃)₃
~ 26.8Aliphatic -CH₂-
~ 26.7Aliphatic -CH₂-

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Frequency (cm⁻¹)IntensityAssignment
~ 3370Strong, broadN-H stretch (amine and carbamate)
~ 2925, 2855StrongC-H stretch (aliphatic)
~ 1690StrongC=O stretch (carbamate)
~ 1520StrongN-H bend (carbamate)
~ 1170StrongC-O stretch (carbamate)

3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/zInterpretation
259.24[M+H]⁺
203.18[M - C₄H₉O]⁺
159.16[M - Boc]⁺

Experimental Workflows and Signaling Pathways

This compound is a linear, non-cleavable linker. Its primary application is in the construction of more complex molecules, such as PROTACs. The workflow for its use typically involves two sequential steps: coupling of a ligand for a target protein to one of its amino groups, followed by deprotection of the Boc group and coupling of a ligand for an E3 ubiquitin ligase.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow A This compound C Coupling Reaction 1 A->C B Target Ligand with Reactive Group B->C D Boc-Protected Intermediate C->D E Boc Deprotection (e.g., TFA) D->E F Amine-Linker-Target Ligand E->F H Coupling Reaction 2 F->H G E3 Ligase Ligand with Reactive Group G->H I Final PROTAC Molecule H->I

Caption: PROTAC Synthesis Workflow.

This workflow highlights the utility of this compound as a versatile building block in the assembly of bifunctional molecules for targeted protein degradation. The Boc protecting group allows for the selective functionalization of the two primary amines, enabling a controlled and stepwise synthesis.

References

Navigating the Solubility Landscape of tert-Butyl (9-aminononyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl (9-aminononyl)carbamate is a bifunctional linker molecule increasingly utilized in the development of therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its long aliphatic chain and terminal amine and carbamate groups bestow it with specific physicochemical properties that are critical for the successful design and function of these novel drug modalities. A thorough understanding of its solubility in common laboratory solvents is paramount for its effective handling, formulation, and application in synthetic and biological workflows. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for determining its solubility, and a workflow for assessing its suitability in a research and development context.

Physicochemical Properties and Qualitative Solubility

This compound is an organic compound featuring a nine-carbon aliphatic chain, a primary amine at one terminus, and a tert-butoxycarbonyl (Boc)-protected amine at the other.[1] This structure imparts a degree of amphiphilicity to the molecule. The long hydrocarbon chain contributes to its nonpolar character, while the amino and carbamate functionalities introduce polarity and the potential for hydrogen bonding.[1]

Table 1: Summary of Solubility Data for this compound

Solvent ClassCommon Lab SolventsReported Solubility
Polar Protic Water, Methanol, EthanolLimited/Low (Water); Generally Soluble (Alcohols)
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Generally Soluble
Nonpolar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF)Generally Soluble
Nonpolar Hexanes, TolueneLikely Soluble, but may be limited

Note: The information in this table is based on qualitative descriptions and inferences from the compound's structure. Quantitative determination via the protocols outlined below is strongly recommended for specific applications.

Experimental Protocols for Solubility Determination

Given the absence of standardized quantitative solubility data, researchers must often determine this parameter empirically. The following protocols provide methodologies for both qualitative and quantitative solubility assessment.

Qualitative Solubility Testing: A Rapid Screening Method

This method allows for a quick assessment of a compound's solubility in a range of solvents.

Materials:

  • This compound

  • A selection of common laboratory solvents (e.g., water, methanol, ethanol, DMSO, DMF, DCM, chloroform, THF, hexanes)

  • Small test tubes or vials (e.g., 1.5 mL microcentrifuge tubes)

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Weigh approximately 1-5 mg of this compound and place it into a clean, dry test tube.

  • Solvent Addition: Add 100 µL of the first test solvent to the tube.

  • Mixing: Vortex the mixture vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Incremental Solvent Addition: If the compound is not fully soluble, add another 100 µL of the solvent and repeat the mixing and observation steps. Continue this process up to a total volume of 1 mL.

  • Record Results: Record the observations for each solvent, noting the approximate volume of solvent required for complete dissolution if applicable.

Quantitative Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • High-purity solvent of interest

  • Scintillation vials or other sealable glass containers

  • Orbital shaker or rotator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another suitable analytical technique.

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a scintillation vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vial at a moderate speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid.

  • Dilution: Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a calibrated HPLC or other analytical method to determine the concentration of this compound.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows relevant to the use of this compound.

G Workflow for Qualitative Solubility Assessment cluster_prep Preparation cluster_process Processing cluster_decision Decision & Iteration cluster_results Results start Weigh 1-5 mg of Compound add_solvent Add 100 µL of Solvent start->add_solvent vortex Vortex for 30-60s add_solvent->vortex observe Visually Inspect vortex->observe is_soluble Completely Soluble? observe->is_soluble record_soluble Record as Soluble is_soluble->record_soluble Yes add_more_solvent Add another 100 µL (up to 1 mL) is_soluble->add_more_solvent No record_insoluble Record as Insoluble/Partially Soluble add_more_solvent->vortex add_more_solvent:s->record_insoluble:n

Caption: A flowchart detailing the steps for a rapid qualitative assessment of solubility.

G Quantitative Solubility Workflow (Shake-Flask Method) cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation start Prepare Supersaturated Solution shake Shake for 24-72h at Constant Temp. start->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Sample supernatant->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate Solubility analyze->calculate G Role of Linker Solubility in PROTAC Development cluster_linker Linker Properties cluster_protac PROTAC Properties cluster_outcomes Development Outcomes linker_sol Linker Solubility protac_sol Overall PROTAC Solubility linker_sol->protac_sol influences adme ADME Properties protac_sol->adme bioavailability Bioavailability adme->bioavailability efficacy Therapeutic Efficacy bioavailability->efficacy

References

The Strategic Role of tert-Butyl (9-aminononyl)carbamate in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a warhead that binds a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[1] Among the diverse array of linker architectures, simple alkyl chains offer a blend of flexibility and synthetic tractability. This guide provides an in-depth examination of tert-butyl (9-aminononyl)carbamate, a bifunctional C9 alkyl linker, and its role in the development of potent protein degraders.

This compound is a linear nine-carbon alkyl chain functionalized with a terminal primary amine and a Boc-protected amine.[3] This structure provides a versatile scaffold for PROTAC synthesis. The terminal amine allows for facile conjugation to a warhead or E3 ligase ligand, while the Boc-protected amine offers an orthogonal handle that can be deprotected under mild acidic conditions for subsequent coupling reactions.[1] The C9 length provides significant flexibility, enabling the PROTAC to span the distance between the POI and the E3 ligase, thereby facilitating the formation of a stable and productive ternary complex required for ubiquitination and subsequent degradation.

Case Study: An Androgen Receptor (AR) PROTAC

A key example of the application of this compound is in the development of potent Androgen Receptor (AR) degraders for the treatment of prostate cancer.[1] In the patent document WO2020142228A1, this linker is used in the synthesis of the PROTAC designated as compound 34 (also referred to as ARD-69 ). This PROTAC was designed to induce the degradation of the Androgen Receptor, a key driver of prostate cancer growth and progression.[1]

Quantitative Degradation Data

The efficacy of ARD-69 was evaluated in various prostate cancer cell lines. The quantitative data for AR degradation are summarized in the table below.

CompoundCell LineDC50 (nM)Maximum Degradation (Dmax)Notes
ARD-69 (Compound 34)LNCaP0.86>95% at 10 nMAndrogen-sensitive human prostate adenocarcinoma cells.
ARD-69 (Compound 34)VCaP0.76>95% at 10 nMAndrogen-sensitive human prostate cancer cells with AR amplification.
ARD-69 (Compound 34)22RV110.4Near complete degradation at 1 µMHuman prostate carcinoma cells expressing both full-length AR and AR-V7 splice variant.

Data sourced from patent WO2020142228A1.[1]

Core Mechanisms and Workflows

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for destruction by the 26S proteasome. The PROTAC molecule itself is not degraded and can act catalytically to degrade multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Protein of Interest (e.g., Androgen Receptor) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC (e.g., ARD-69) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ubiquitination Poly-Ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Releases Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degrades

Caption: General mechanism of action for a PROTAC molecule.

Androgen Receptor Signaling Pathway

The Androgen Receptor is a ligand-activated transcription factor. Upon binding to androgens like testosterone or dihydrotestosterone (DHT), it translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on DNA. This recruits coactivators and initiates the transcription of genes involved in cell proliferation and survival. PROTACs like ARD-69 disrupt this pathway by eliminating the AR protein itself.

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP HSP90 AR->HSP Stabilized by AR_dimer AR Dimer AR->AR_dimer Translocates & Dimerizes Degradation AR Degradation AR->Degradation Targeted by ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation Leads to ARD69 ARD-69 PROTAC ARD69->Degradation Degradation->AR_dimer Prevents Formation

Caption: Simplified Androgen Receptor signaling and its disruption by ARD-69.

Experimental Protocols

The following protocols are adapted from the general procedures described in patent WO2020142228A1 for the synthesis of ARD-69 and are representative of methods used in PROTAC development.[1]

Synthesis of ARD-69 (Illustrative Protocol)

This synthesis involves a multi-step process: coupling the linker to the first ligand, followed by coupling to the second ligand.

Step 1: Coupling of Ligand 1 to this compound

  • Materials : Ligand 1 (with a carboxylic acid moiety), this compound, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), Anhydrous DMF (N,N-Dimethylformamide).

  • Procedure : a. Dissolve Ligand 1 (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution to activate the carboxylic acid. Stir for 15-30 minutes at room temperature. c. Add this compound (1.1 eq) to the reaction mixture. d. Stir the reaction at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS. e. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the resulting Boc-protected intermediate by column chromatography.

Step 2: Boc Deprotection

  • Materials : Boc-protected intermediate from Step 1, TFA (Trifluoroacetic acid) or 4M HCl in dioxane, DCM (Dichloromethane).

  • Procedure : a. Dissolve the intermediate in DCM. b. Add an excess of TFA or 4M HCl in dioxane. c. Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS). d. Remove the solvent and excess acid under reduced pressure to yield the amine-functionalized linker-ligand conjugate.

Step 3: Coupling of Ligand 2 to the Amine-Functionalized Conjugate

  • Materials : Amine-functionalized conjugate from Step 2, Ligand 2 (with a carboxylic acid moiety), HATU, DIPEA, Anhydrous DMF.

  • Procedure : a. Dissolve Ligand 2 (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (5.0 eq) and stir for 15-30 minutes at room temperature. c. Add the amine-functionalized conjugate (1.0 eq) to the activated Ligand 2 solution. d. Stir the reaction at room temperature for 4-12 hours. e. Work up the reaction as described in Step 1e-f. f. Purify the final PROTAC compound (ARD-69) by preparative HPLC to afford the final product.

Western Blotting for AR Degradation
  • Cell Culture and Treatment : a. Seed prostate cancer cells (e.g., VCaP) in 6-well plates and allow them to adhere overnight. b. Treat the cells with increasing concentrations of ARD-69 (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) for 24 hours.

  • Protein Extraction : a. Wash cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Immunoblotting : a. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE on a 4-15% polyacrylamide gel. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against AR overnight at 4°C. f. Incubate with a loading control primary antibody (e.g., GAPDH or β-actin). g. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis : a. Quantify band intensities using densitometry software. b. Normalize the AR protein levels to the loading control. c. Calculate the percentage of degradation relative to the vehicle control for each concentration and plot the data to determine the DC50 value.

References

understanding the Boc protection group in tert-Butyl (9-aminononyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Boc Protection Group in tert-Butyl (9-aminononyl)carbamate

Abstract

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis and pharmaceutical development.[1] Its widespread use is attributed to its stability across a range of chemical conditions and its facile, clean removal under mild acidic protocols.[1] This technical guide provides a comprehensive examination of the Boc group, with a specific focus on its application in This compound , a heterobifunctional linker critical in the synthesis of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).[2] This document details the fundamental chemical principles, reaction mechanisms, quantitative data on reaction conditions, and standardized experimental protocols for the synthesis and deprotection of Boc-protected amines, tailored for researchers, scientists, and drug development professionals.

The Tert-Butoxycarbonyl (Boc) Protecting Group: Core Principles

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in non-peptide chemistry.[3][4] Its function is to temporarily render the highly nucleophilic and basic amine group inert to prevent unwanted side reactions during multi-step synthesis.

Chemical Structure and Properties: The Boc group is an acid-labile protecting group.[5] It is chemically robust under basic, nucleophilic, and catalytic hydrogenation conditions, making it an excellent orthogonal partner to other protecting groups.[6][7][8]

Key Attributes:

  • Acid Lability: The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][9]

  • Base and Nucleophile Stability: It is stable towards most bases and nucleophiles.[6]

  • Orthogonality: Its stability profile allows for selective deprotection in the presence of other common protecting groups such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[6][8]

This compound: A Key Bifunctional Linker

This compound is an aliphatic alkane chain that features a terminal primary amine and a Boc-protected amino group at the opposite end.[2][10] This structure makes it a valuable heterobifunctional linker in medicinal chemistry.

Applications in Drug Development: The primary application for this molecule is in the synthesis of PROTACs.[2] PROTACs are novel therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to degrade specific target proteins. In this context, this compound serves as the linker that connects a ligand binding to the target protein with another ligand that recruits an E3 ubiquitin ligase. The free primary amine is available for conjugation (e.g., amide bond formation with a carboxylic acid), while the Boc-protected amine can be deprotected at a later synthetic stage to allow for further functionalization.[2]

Synthesis and Protection Mechanisms

The synthesis of this compound from its precursor, 1,9-nonanediamine, highlights a common challenge in organic synthesis: the selective monofunctionalization of a symmetric molecule.

General Mechanism of N-Boc Protection

The protection of an amine with a Boc group is typically achieved through a nucleophilic acyl substitution reaction. The amine nitrogen attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[4][9] The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amine, carbon dioxide, and a tert-butoxide anion.[4][9]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_process Reaction cluster_products Products Amine R-NH₂ (Amine) Attack Nucleophilic Attack Amine->Attack Boc2O (Boc)₂O Boc2O->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Collapse Intermediate Collapse Intermediate->Collapse ProtectedAmine R-NH-Boc Collapse->ProtectedAmine Byproducts t-BuO⁻ + CO₂ Collapse->Byproducts Selective_Mono_Protection Diamine H₂N-(CH₂)₉-NH₂ (1,9-Nonanediamine) Protonation Add 1 eq. Acid (e.g., Me₃SiCl) → In Situ HCl Generation Diamine->Protonation MonoProtonated H₂N-(CH₂)₉-NH₃⁺Cl⁻ (Mono-protonated Salt) Protonation->MonoProtonated BocProtection Add 1 eq. (Boc)₂O + Base MonoProtonated->BocProtection FinalProduct Boc-HN-(CH₂)₉-NH₂ (Mono-Boc Protected) BocProtection->FinalProduct Selective Reaction DiProtected Boc-HN-(CH₂)₉-NH-Boc (Di-protected Byproduct) BocProtection->DiProtected Minimized Deprotection_Mechanism Start R-NH-Boc Protonation Protonation (H⁺) Start->Protonation Protonated R-NH-C(=O⁺H)-O-tBu Protonation->Protonated Cleavage Cleavage Protonated->Cleavage CarbamicAcid R-NH-COOH (Carbamic Acid) Cleavage->CarbamicAcid tBuCation (CH₃)₃C⁺ (t-Butyl Cation) Cleavage->tBuCation Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation Amine R-NH₃⁺ (Protonated Amine) Decarboxylation->Amine CO2 CO₂ Decarboxylation->CO2

References

The Unseen Scaffold: An In-depth Technical Guide to Aliphatic Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate dance of drug design, the role of the linker moiety is often underestimated. This is particularly true for the seemingly simple aliphatic linkers. Composed of a chain of carbon and hydrogen atoms, these linkers are far from inert scaffolds. They are critical determinants of a drug's pharmacokinetic and pharmacodynamic properties, influencing everything from solubility and cell permeability to target engagement and metabolic stability. This technical guide delves into the multifaceted roles of aliphatic linkers in modern drug discovery, with a particular focus on their application in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Through a comprehensive review of the literature, this guide provides quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in the rational design of next-generation therapeutics.

The Role of Aliphatic Linkers in Modulating Drug Properties

Aliphatic linkers, in their most basic form, are straight or branched chains of methylene (-CH2-) groups. Their primary function is to connect two or more molecular entities, such as an antibody and a cytotoxic payload in an ADC, or a target-binding ligand and an E3 ligase recruiter in a PROTAC. However, the length, rigidity, and overall hydrophobicity of the aliphatic chain can profoundly impact the conjugate's biological activity.

Impact on Pharmacokinetics

The length and composition of an aliphatic linker can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Generally, increasing the length of an aliphatic linker increases the molecule's lipophilicity. This can enhance membrane permeability and cell uptake, but it can also lead to increased plasma protein binding and reduced aqueous solubility, potentially affecting bioavailability and distribution.[1]

Impact on Potency and Efficacy

The spatial separation provided by the linker is crucial for allowing the connected moieties to bind to their respective targets without steric hindrance. The optimal linker length is highly dependent on the specific biological system and the nature of the interacting proteins. An insufficient linker length may prevent the formation of a stable ternary complex in PROTACs, while an excessively long linker can lead to unproductive binding modes and decreased efficacy.[2]

Quantitative Analysis of Aliphatic Linker Effects

The following tables summarize quantitative data from various studies, illustrating the impact of aliphatic linker length and properties on the efficacy of ADCs and PROTACs.

Table 1: Effect of Aliphatic Linker Length on PROTAC Efficacy
Target ProteinE3 Ligase LigandAliphatic Linker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference
ERαVHL12~5000~75MCF7[2]
ERαVHL16~1000~95MCF7[2]
ERαVHL19~5000~70MCF7[2]
EGFRVHL7-carbon chainN/A (91% degradation at 2 µM)91N/A[3]
Table 2: Effect of Linker Properties on ADC Efficacy
Antibody TargetPayloadLinker TypeIn Vitro IC50 (pM)In Vivo Tumor Growth Inhibition (%)Xenograft ModelReference
HER2MMAEVal-Cit (cleavable)14.3N/AN/A[4]
HER2MMAEβ-galactosidase-cleavable8.857-58Mouse Xenograft[4]
EpCAMDM1SMCC (non-cleavable)N/ALess activeMouse Xenograft[5]
EpCAMDM1CX (non-cleavable)N/AMore active (at 3 mg/kg vs 15 mg/kg for SMCC)Mouse Xenograft[5]
Table 3: Physicochemical Properties of Common Linker Moieties
Linker MoietyMolecular Weight (Da)clogPTopological Polar Surface Area (Ų)Reference
SMCC334.321.8975.4[6]
SM(PEG)₂324.340.8394.8[6]
SM(PEG)₁₂772.88-0.71185.7[6]
Propane44.11.440Calculated
Hexane86.182.940Calculated
Decane142.294.940Calculated

Key Experimental Protocols

This section provides detailed methodologies for essential experiments cited in the evaluation of drugs containing aliphatic linkers.

Plasma Stability Assay

Objective: To assess the stability of an ADC in plasma and determine the rate of premature drug release.[7][8]

Methodology:

  • Incubation: Incubate the ADC (e.g., at 1 mg/mL) in plasma (human, mouse, rat) at 37°C. Include a control sample of the ADC in a formulation buffer (e.g., PBS) to monitor intrinsic stability.[7][8]

  • Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately freeze the collected aliquots at -80°C.[8]

  • Sample Preparation for Free Payload Analysis:

    • Thaw plasma aliquots on ice.

    • Precipitate plasma proteins by adding three volumes of cold acetonitrile containing an internal standard.[8]

    • Vortex and incubate at -20°C for at least 30 minutes.[8]

    • Centrifuge at high speed to pellet the proteins.[8]

    • Collect the supernatant containing the released payload.

  • Quantification by LC-MS/MS: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the released payload.

  • DAR Analysis:

    • At each time point, capture the ADC from the plasma sample using an immunoaffinity capture method (e.g., Protein A/G magnetic beads).[8]

    • Wash the beads to remove non-specifically bound proteins.[8]

    • Elute the intact ADC using a low pH elution buffer.[8]

    • Analyze the eluted ADC by intact protein mass spectrometry to determine the average drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates payload deconjugation.[8]

Cytotoxicity Assay (CellTiter-Glo®)

Objective: To determine the in vitro potency (IC50) of a PROTAC or ADC on target cancer cells.[8]

Methodology:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Add serially diluted compounds (PROTACs or ADCs) to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for a desired duration (e.g., 72 hours) at 37°C and 5% CO₂.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well.

  • Luminescence Measurement: Mix the contents and incubate at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Plot cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[8]

In Vivo Xenograft Model for Efficacy Testing

Objective: To evaluate the in vivo antitumor efficacy of an ADC or PROTAC.[9]

Methodology:

  • Cell Preparation: Culture a human cancer cell line and prepare a cell suspension in a suitable medium (e.g., PBS or Matrigel).

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), 4-6 weeks old.

  • Tumor Implantation: Subcutaneously inject the prepared cancer cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week).

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound (ADC or PROTAC) and vehicle control according to the desired dosing schedule and route of administration (e.g., intravenous).

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight of the mice.

    • Calculate tumor growth inhibition (TGI) as a measure of efficacy.

    • At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).[9]

Synthesis of a Maleimide-Activated Aliphatic Linker and Conjugation to a Thiol-Containing Drug

Objective: To provide a general protocol for the synthesis of a common type of aliphatic linker-drug conjugate.

Methodology:

  • Synthesis of the Maleimide-Activated Linker:

    • Start with a commercially available α,ω-amino-alkanoic acid (e.g., 6-aminohexanoic acid).

    • Protect the amine group (e.g., with a Boc protecting group).

    • Activate the carboxylic acid group (e.g., as an N-hydroxysuccinimide (NHS) ester).

    • React the NHS ester with maleimide to form the maleimide-activated linker.

    • Deprotect the amine group to yield the final amine-reactive maleimide linker.

  • Conjugation to a Thiol-Containing Drug:

    • Dissolve the thiol-containing drug and the maleimide-activated linker in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5).

    • The reaction is typically performed at room temperature for 1-2 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the drug-linker conjugate using techniques such as reversed-phase HPLC.

    • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.[]

Mandatory Visualizations

Signaling Pathway: EGFR Signaling and PROTAC Intervention

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[11][12] PROTACs can be designed to target and degrade EGFR, offering a novel therapeutic strategy.

EGFR_PROTAC_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerized_EGFR Dimerized/Activated EGFR-P EGFR->Dimerized_EGFR Dimerization & Autophosphorylation Grb2 Grb2 Dimerized_EGFR->Grb2 Ubiquitin Ubiquitin Dimerized_EGFR->Ubiquitin Ubiquitination Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation PROTAC EGFR PROTAC PROTAC->Dimerized_EGFR Binds to EGFR E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3_Ligase->Dimerized_EGFR Proteasome Proteasome Ubiquitin->Proteasome Targeting Degradation EGFR Degradation Proteasome->Degradation ADC_Development_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Target_Selection Target Antigen Selection Antibody_Development Antibody Development Target_Selection->Antibody_Development Conjugation Antibody-Drug Conjugation Antibody_Development->Conjugation Payload_Selection Payload Selection Linker_Synthesis Aliphatic Linker Synthesis Payload_Selection->Linker_Synthesis Linker_Synthesis->Conjugation Binding_Assay Binding Affinity (ELISA, SPR) Conjugation->Binding_Assay Cytotoxicity_Assay Cytotoxicity Assay (IC50) Binding_Assay->Cytotoxicity_Assay Stability_Assay Plasma Stability Assay Cytotoxicity_Assay->Stability_Assay PK_Study Pharmacokinetics (PK) Study Stability_Assay->PK_Study Efficacy_Study Xenograft Efficacy Study PK_Study->Efficacy_Study Toxicity_Study Toxicology Study Efficacy_Study->Toxicity_Study PROTAC_Mechanism PROTAC PROTAC Target_Protein Target Protein (POI) PROTAC->Target_Protein Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Polyubiquitination Poly-ubiquitination of POI Ternary_Complex->Polyubiquitination E2 E2 Ub-conjugating enzyme E2->Ternary_Complex Recruited Ubiquitin Ubiquitin Ubiquitin->E2 Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC & Ubiquitin Recycling Degradation->Recycling

References

An In-Depth Technical Guide to tert-Butyl (9-aminononyl)carbamate: A Versatile Linker in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, the rational design of therapeutic agents such as Proteolysis Targeting Chimeras (PROTACs) is of paramount importance. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The efficacy of a PROTAC is critically dependent on its three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them. This technical guide provides a comprehensive overview of tert-Butyl (9-aminononyl)carbamate , a widely utilized aliphatic linker, focusing on its chemical properties, synthesis, and application in the development of novel therapeutics.

Chemical Structure and Physicochemical Properties

This compound, also known as N-Boc-1,9-diaminononane, is a linear nine-carbon aliphatic chain functionalized with a terminal primary amine and a tert-butoxycarbonyl (Boc)-protected amine.[1][2] This strategic protection allows for sequential and controlled conjugation reactions, making it a valuable building block in multi-step organic synthesis.

The chemical structure and key identifiers of this compound are summarized below:

ParameterValueReference
IUPAC Name tert-butyl N-(9-aminononyl)carbamate[2]
Synonyms N-Boc-nonane-1,9-diamine, N-Boc-1,9-diaminononane[2]
CAS Number 510754-90-2[2]
Molecular Formula C₁₄H₃₀N₂O₂[2]
Molecular Weight 258.40 g/mol [2]
SMILES CC(C)(C)OC(=O)NCCCCCCCCCN[2]
InChIKey GZUNGYDAMPRXSU-UHFFFAOYSA-N[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective mono-Boc protection of 1,9-diaminononane. This method takes advantage of the controlled addition of di-tert-butyl dicarbonate (Boc₂O) to a solution of the diamine. The following protocol is a representative procedure based on established methods for the mono-Boc protection of symmetrical diamines.[3][4][5]

Materials:

  • 1,9-Diaminononane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Preparation of the Diamine Monohydrochloride Salt: Dissolve 1,9-diaminononane (1 equivalent) in methanol in a round-bottom flask. Cool the solution to 0 °C in an ice bath. Slowly add a solution of hydrochloric acid in methanol (1 equivalent) dropwise while stirring. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the monohydrochloride salt in equilibrium.

  • Boc Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol. To the residue, add water and basify the solution to a pH of >12 with a 2N NaOH solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Application in PROTAC Synthesis: A Step-by-Step Workflow

This compound serves as a versatile linker in PROTAC synthesis. The free primary amine allows for coupling to either the POI ligand or the E3 ligase ligand, while the Boc-protected amine can be deprotected in a subsequent step for the final conjugation. The following is a generalized workflow for its application.

Step 1: Coupling to the First Ligand (e.g., E3 Ligase Ligand)

  • Activation of the Ligand's Carboxylic Acid: Dissolve the E3 ligase ligand containing a carboxylic acid functional group (1 equivalent) in an anhydrous solvent such as N,N-dimethylformamide (DMF). Add a coupling agent like HATU (1.2 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amide Bond Formation: To the activated E3 ligase ligand solution, add a solution of this compound (1.1 equivalents) in DMF. Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it, and concentrate it. Purify the resulting Boc-protected intermediate by column chromatography.

Step 2: Boc Deprotection

  • Acidic Cleavage: Dissolve the Boc-protected intermediate from Step 1 in dichloromethane (DCM). Add trifluoroacetic acid (TFA) and stir the mixture at room temperature for 1-4 hours.

  • Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with a solvent like toluene can be performed to ensure complete removal of residual acid. The deprotected amine is often used in the next step without further purification.

Step 3: Coupling to the Second Ligand (e.g., POI Ligand)

  • Activation of the Second Ligand's Carboxylic Acid: In a separate flask, activate the carboxylic acid of the POI ligand using the same procedure as in Step 1.

  • Final Amide Bond Formation: Add the deprotected amine intermediate from Step 2 to the activated POI ligand solution. Stir the reaction at room temperature until completion, as monitored by LC-MS.

  • Final Purification: Purify the final PROTAC molecule using preparative HPLC to obtain a high-purity product for biological evaluation.

Logical and Experimental Workflow Visualization

The synthesis of a PROTAC molecule using this compound as a linker follows a logical and sequential workflow. This process involves the systematic assembly of the three key components: the E3 ligase ligand, the linker, and the POI ligand. The following diagrams illustrate the synthesis of the linker and its subsequent incorporation into a PROTAC.

G cluster_synthesis Synthesis of this compound Diamine 1,9-Diaminononane Reaction1 Mono-Boc Protection Diamine->Reaction1 Boc2O Di-tert-butyl dicarbonate Boc2O->Reaction1 Product This compound Reaction1->Product

Figure 1. Synthetic scheme for this compound.

G cluster_protac_synthesis PROTAC Synthesis Workflow E3_Ligand E3 Ligase Ligand (with -COOH) Coupling1 Amide Coupling E3_Ligand->Coupling1 Linker tert-Butyl (9-aminononyl)carbamate Linker->Coupling1 Intermediate Boc-Protected Intermediate Coupling1->Intermediate Deprotection Boc Deprotection (TFA) Intermediate->Deprotection Deprotected_Intermediate Deprotected Intermediate Deprotection->Deprotected_Intermediate Coupling2 Amide Coupling Deprotected_Intermediate->Coupling2 POI_Ligand POI Ligand (with -COOH) POI_Ligand->Coupling2 PROTAC Final PROTAC Coupling2->PROTAC

Figure 2. General workflow for PROTAC synthesis.

Conclusion

This compound is a fundamental building block in the construction of PROTACs and other complex molecules for drug discovery and development. Its bifunctional nature, with a readily reactive primary amine and a selectively deprotectable Boc-protected amine, provides medicinal chemists with a versatile tool for linker-based drug design. The straightforward synthesis and well-established protocols for its incorporation into larger molecules make it an attractive choice for researchers in the field of targeted protein degradation. This guide provides the essential technical information for the effective utilization of this important chemical entity in advancing novel therapeutic strategies.

References

The Strategic Application of Bifunctional Carbamates in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The carbamate functional group, once primarily regarded as a simple protecting group for amines, has emerged as a versatile and powerful tool in the arsenal of synthetic organic chemists. Its unique electronic and steric properties, combined with the ability to act as both a directing and a protecting group, have established bifunctional carbamates as critical components in the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the core applications of bifunctional carbamates, focusing on their roles in directing C-H functionalization, facilitating asymmetric catalysis, and participating in multicomponent reactions. Detailed experimental protocols for key transformations and quantitative data are presented to aid in practical application.

Carbamates as Directing Groups in C-H Functionalization

The ability to selectively functionalize otherwise inert C-H bonds is a paramount goal in organic synthesis. Carbamates, particularly N-aryl and O-aryl carbamates, have proven to be highly effective directing groups for the regioselective activation of C-H bonds. The lone pair of electrons on the carbamate's oxygen or nitrogen atom can coordinate to a metal catalyst, bringing the catalytic center into close proximity with a specific C-H bond, typically at the ortho position of an aromatic ring or the α-position of an alkyl chain.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. The carbamate group is one of the most effective directing groups for this transformation, facilitating deprotonation at the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting lithiated intermediate can then be quenched with a wide range of electrophiles.

Directed_ortho_Metalation cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product A Aryl Carbamate (Directing Group) C ortho-Lithiated Intermediate A->C Coordination & Deprotonation B 1. s-BuLi, TMEDA, THF, -78 °C 2. Electrophile (E+) D ortho-Functionalized Aryl Carbamate C->D Electrophilic Quench

Table 1: Selected Examples of Carbamate-Directed ortho-Metalation

EntryCarbamate SubstrateElectrophile (E+)ProductYield (%)Reference
1N,N-Diethyl O-phenyl carbamateD₂O2-Deuterio-N,N-diethyl O-phenyl carbamate>95[1]
2N,N-Diethyl O-phenyl carbamateMe₃SiClN,N-Diethyl O-(2-trimethylsilylphenyl) carbamate92[1]
3N-Boc-N-benzylpiperazineMeO₂CCl2-Carbomethoxy-N-Boc-N'-benzylpiperazine85[2]
4N-Boc-pyrrolidinePh₂CO2-(Diphenylhydroxymethyl)-N-Boc-pyrrolidine88[2]
Palladium-Catalyzed C-H Arylation

In addition to stoichiometric metalation, carbamates can direct transition-metal-catalyzed C-H functionalization. Palladium-catalyzed C-H arylation is a notable example where the carbamate group directs the formation of a palladacycle intermediate, which then undergoes oxidative addition with an aryl halide or diazonium salt to form a new C-C bond.[3][4]

Pd_Catalyzed_Arylation cluster_cycle Catalytic Cycle A Aryl Carbamate C Palladacycle Intermediate A->C C-H Activation B Pd(II) Catalyst E Pd(IV) Intermediate C->E Oxidative Addition D Ar-X (Aryl Halide) E->B Regeneration F ortho-Arylated Product E->F Reductive Elimination

Table 2: Palladium-Catalyzed ortho-Arylation of Aniline Carbamates with Diazonium Salts [3]

EntryAniline CarbamateAryl Diazonium SaltProductYield (%)
1Methyl phenylcarbamate4-Methoxybenzenediazonium tetrafluoroborateMethyl (4'-methoxy-[1,1'-biphenyl]-2-yl)carbamate85
2Methyl phenylcarbamate4-Bromobenzenediazonium tetrafluoroborateMethyl (4'-bromo-[1,1'-biphenyl]-2-yl)carbamate82
3Methyl (4-methoxyphenyl)carbamateBenzenediazonium tetrafluoroborateMethyl (4'-methoxy-[1,1'-biphenyl]-2-yl)carbamate88
4Methyl (4-chlorophenyl)carbamate4-Trifluoromethylbenzenediazonium tetrafluoroborateMethyl (4'-chloro-4-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)carbamate75

Bifunctional Carbamates in Asymmetric Catalysis

The inherent chirality and hydrogen-bonding capabilities of certain carbamate-containing molecules have led to their development as powerful bifunctional organocatalysts. These catalysts can simultaneously activate both the nucleophile and the electrophile, often through a combination of Lewis base/acid and Brønsted base/acid interactions, enabling highly stereoselective transformations.

Asymmetric Michael Additions

Pyrrolidine-based carbamate esters have been shown to be effective organocatalysts for asymmetric Michael additions, particularly in aqueous media.[5] The carbamate moiety is believed to play a role in stabilizing the transition state through hydrogen bonding, while the pyrrolidine core facilitates the formation of a reactive enamine intermediate.

Table 3: Asymmetric Michael Addition of Ketones to Nitroolefins Catalyzed by a Pyrrolidine Carbamate [5]

EntryKetoneNitroolefinDiastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)Yield (%)
1Cyclohexanoneβ-Nitrostyrene97:39497
2Cyclohexanone4-Chloro-β-nitrostyrene95:59295
3Acetoneβ-Nitrostyrene-8590
4Cyclopentanone4-Methyl-β-nitrostyrene96:49396
Asymmetric Mannich Reactions

The development of catalytic asymmetric Mannich reactions has been greatly advanced by the use of carbamate-protected imines, which are often generated in situ. Bifunctional catalysts, such as thiourea cinchona alkaloids, can effectively control the stereochemistry of the addition of nucleophiles to these imines, providing access to chiral β-amino acids and their derivatives.[6][7]

Asymmetric_Mannich_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product A α-Amido Sulfone (Imine Precursor) D In situ Imine Generation A->D B Malonate Nucleophile E Stereoselective C-C Bond Formation B->E C Bifunctional Catalyst (e.g., Thiourea Cinchona Alkaloid) C->D Catalyzes C->E Controls Stereochemistry D->E F Enantioenriched β-Amino Acid Derivative E->F

Asymmetric Hydroboration of Enol Carbamates

Recently, the carbamate group has been employed as a directing group in the Rh-catalyzed asymmetric hydroboration of enol carbamates. This methodology provides access to optically active α-boryl carbamates, which are versatile intermediates that can be further functionalized with high conservation of optical activity.[8][9]

Table 4: Rh-Catalyzed Asymmetric Hydroboration of Enol Carbamates [8]

EntryEnol Carbamate SubstrateYield of α-Boryl Carbamate (%)Enantiomeric Excess (ee, %)
1(Z)-3-Phenylprop-1-en-1-yl diisopropylcarbamate8592
2(Z)-3-(4-Methoxyphenyl)prop-1-en-1-yl diisopropylcarbamate8893
3(Z)-3-(Naphthalen-2-yl)prop-1-en-1-yl diisopropylcarbamate8291
4(Z)-4-Phenylbut-1-en-1-yl diisopropylcarbamate7990

Experimental Protocols

General Procedure for Directed ortho-Lithiation and Trapping of an O-Aryl Carbamate[1]

To a stirred solution of a 1:1 s-BuLi/TMEDA complex in dry THF at -78 °C under a nitrogen atmosphere, a solution of the O-aryl carbamate (1.0 equiv) in dry THF is added dropwise. The reaction mixture is stirred for a specified time (typically 5 min to 1 h). The electrophile (1.1-1.5 equiv) is then added, and the resulting solution is allowed to warm to room temperature over 8 hours. The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution. The THF is removed in vacuo, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Palladium-Catalyzed ortho-Arylation of Aniline Carbamates[3]

An oven-dried 25 mL round-bottom flask containing a stir bar is charged with the aryl carbamate (0.2 mmol) and Pd(TFA)₂ (10 mol %). Dry methanol (2 mL) is added, followed by the addition of the aryl diazonium salt (2 equiv). The flask is purged with nitrogen, and the reaction mixture is stirred at room temperature for 30 minutes. A second portion of the aryl diazonium salt (2 equiv) is added, and the flask is purged again with nitrogen. The reaction mixture is stirred at room temperature for 16 hours. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

General Procedure for Asymmetric Michael Addition Catalyzed by a Pyrrolidine Carbamate Organocatalyst[5]

To a mixture of the nitroolefin (0.25 mmol), the ketone (2.5 mmol), and the pyrrolidine-carbamate catalyst (10 mol %) is added brine (0.05 mL). The reaction mixture is stirred at room temperature for the specified time (monitored by TLC). Upon completion, the reaction mixture is directly subjected to column chromatography on silica gel (eluting with a mixture of ethyl acetate and petroleum ether) to afford the pure Michael adduct. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, and the enantiomeric excess is determined by chiral HPLC analysis.

Conclusion

Bifunctional carbamates have transcended their traditional role as simple protecting groups to become indispensable tools in modern organic synthesis. Their ability to act as robust directing groups for C-H functionalization provides a powerful strategy for the regioselective construction of complex aromatic and heterocyclic systems. Furthermore, their incorporation into chiral scaffolds has led to the development of highly effective bifunctional organocatalysts for a range of asymmetric transformations. The continued exploration of the unique properties of carbamates is expected to lead to the discovery of novel synthetic methodologies with broad applications in pharmaceutical and materials science.

References

Methodological & Application

Application Notes and Protocols for the Coupling of tert-Butyl (9-aminononyl)carbamate to a Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Amide bond formation is a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals, peptidomimetics, and various functional materials. The coupling of a carboxylic acid with an amine is a fundamental transformation that often requires the use of specialized coupling reagents to proceed efficiently under mild conditions, thereby preserving the integrity of other functional groups within the molecules. This document provides a detailed protocol for the coupling of tert-butyl (9-aminononyl)carbamate to a generic carboxylic acid. This linker is valuable in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the nonyl chain provides a flexible spacer and the terminal amines allow for conjugation to a ligand and a protein of interest. The Boc-protected amine allows for selective reaction at the primary amine, with the potential for subsequent deprotection and further functionalization.

Two common and effective methods for this amide coupling are presented: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and another employing the uronium salt-based reagent O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Reaction Principle and Mechanism

The formation of an amide bond from a carboxylic acid and an amine is formally a dehydration reaction. In practice, this is achieved by activating the carboxylic acid to make it a better electrophile for the nucleophilic attack by the amine.

EDC/NHS Coupling: EDC is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which can lead to low yields. The addition of NHS traps the O-acylisourea to form a more stable NHS ester. This semi-stable ester is less prone to hydrolysis and reacts efficiently with the primary amine of this compound to form a stable amide bond.[1][2]

HATU Coupling: HATU is a uronium-based coupling reagent that reacts with the carboxylate (formed in the presence of a non-nucleophilic base like N,N-diisopropylethylamine, DIPEA) to generate a highly reactive O-acylisourea active ester. This species readily reacts with the amine to form the desired amide. HATU is known for its high efficiency, fast reaction times, and ability to suppress racemization, making it a preferred reagent for sensitive substrates.

Data Presentation

The following table summarizes typical quantitative data for the coupling of this compound with a carboxylic acid using EDC/NHS and HATU coupling methods. These values represent common starting points and may require optimization for specific substrates.

ParameterEDC/NHS CouplingHATU Coupling
Carboxylic Acid 1.0 eq1.0 eq
This compound 1.0 - 1.2 eq1.0 - 1.2 eq
Coupling Reagent 1.1 - 1.5 eq EDC1.1 - 1.5 eq HATU
Additive 1.1 - 1.5 eq NHSN/A
Base N/A (or mild base)2.0 - 3.0 eq DIPEA
Solvent DMF, DCM, or MeCNDMF, DCM, or MeCN
Temperature 0 °C to room temperature0 °C to room temperature
Reaction Time 4 - 24 hours1 - 6 hours
Typical Yield 70 - 90%80 - 95%

Experimental Protocols

Materials and Reagents
  • Carboxylic acid of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Protocol 1: EDC/NHS Coupling

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq). Dissolve the acid in anhydrous DMF or DCM (to a concentration of approximately 0.1 M).

  • Activation: Add NHS (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.1 eq) in a minimal amount of the reaction solvent to the flask.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexanes to isolate the pure amide product.

Protocol 2: HATU Coupling

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq). Dissolve the acid in anhydrous DMF or DCM (to a concentration of approximately 0.1 M).

  • Reagent Addition: Add this compound (1.1 eq) and HATU (1.2 eq) to the solution.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Visualizations

Experimental Workflow for Amide Coupling

experimental_workflow cluster_materials Starting Materials cluster_reagents Reagents cluster_process Reaction & Purification cluster_product Final Product carboxylic_acid Carboxylic Acid reaction Amide Coupling Reaction (in Anhydrous Solvent) carboxylic_acid->reaction amine tert-Butyl (9-aminononyl)carbamate amine->reaction coupling_reagent Coupling Reagent (EDC/NHS or HATU) coupling_reagent->reaction base Base (e.g., DIPEA) (for HATU) base->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification final_product Purified Amide purification->final_product

Caption: A generalized workflow for the amide coupling reaction.

Signaling Pathway for EDC/NHS Coupling

EDC_NHS_Coupling RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Reactive & Unstable) RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester NHS Ester (Semi-stable) O_Acylisourea->NHS_Ester + NHS Hydrolysis Hydrolysis (Side Reaction) O_Acylisourea->Hydrolysis Urea Urea Byproduct O_Acylisourea->Urea NHS NHS NHS->NHS_Ester Amide Amide Product (R-CONH-R') NHS_Ester->Amide + R'-NH2 NHS_Ester->Urea Amine tert-Butyl (9-aminononyl)carbamate (R'-NH2) Amine->Amide

Caption: The reaction pathway for EDC/NHS mediated amide bond formation.

References

Application Notes and Protocols: A Step-by-Step Guide for the Boc Deprotection of tert-Butyl (9-aminononyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine protecting groups in organic synthesis, particularly within peptide synthesis and the development of pharmaceutical agents. Its widespread use is attributed to its stability across a broad spectrum of reaction conditions and its straightforward removal under acidic conditions.[1][2] This document provides detailed protocols for the deprotection of tert-butyl (9-aminononyl)carbamate to yield 1,9-nonanediamine, a valuable diamine linker in various chemical applications. The protocols described herein utilize common acidic reagents, namely Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).

Reaction Mechanism

The deprotection of a Boc-protected amine proceeds via an acid-catalyzed hydrolysis mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is inherently unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[1][3][4] The liberated amine is then protonated by the excess acid to form the corresponding ammonium salt.[1]

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Salt Formation start Boc-Protected Amine (R-NHBoc) h_plus + H⁺ start->h_plus protonated Protonated Boc Group carbamic_acid Carbamic Acid Intermediate protonated->carbamic_acid Loss of t-Bu⁺ protonated->carbamic_acid h_plus->protonated tert_butyl tert-Butyl Cation free_amine Free Amine (R-NH₂) carbamic_acid->free_amine Loss of CO₂ co2 CO₂ h_plus2 + H⁺ free_amine->h_plus2 amine_salt Amine Salt (R-NH₃⁺) h_plus2->amine_salt

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols

Two common and effective methods for the deprotection of this compound are presented below. The choice of method may depend on the compatibility of other functional groups in the molecule and downstream processing requirements.

Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally rapid method for Boc deprotection.[5]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Ethyl acetate (for extraction)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.5 M.

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. While stirring, add TFA (5-10 eq) dropwise. A common ratio is 25-50% TFA in DCM (v/v).[5]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.

Work-up:

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

  • Neutralization: Redissolve the residue in ethyl acetate. Carefully transfer the solution to a separatory funnel and wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup.[1]

  • Extraction: Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude 1,9-nonanediamine.

Purification: The crude product is often of high purity. If necessary, it can be further purified by column chromatography or distillation.

Protocol B: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is another standard procedure and is particularly useful when an isolated hydrochloride salt of the product is desired.[6][7]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Methanol (optional, for dissolving)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas outlet (to vent HCl and CO₂)

  • Buchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane (or suspend it directly) in a round-bottom flask.

  • Addition of HCl: Add the 4M HCl solution in 1,4-dioxane (5-10 eq) to the flask while stirring at room temperature.[6]

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Often, the deprotected amine hydrochloride salt will precipitate out of the solution.[6]

  • Monitoring: Monitor the reaction by TLC or LC-MS (a small aliquot can be quenched with base, extracted, and spotted) until completion.

Work-up:

  • Isolation of Salt: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Concentration: If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.

  • Removal of Excess HCl: The resulting solid can be co-evaporated with a solvent like DCM or toluene to remove residual HCl.[8]

Purification: The resulting 1,9-nonanediamine dihydrochloride salt is typically of high purity and can often be used without further purification. Recrystallization can be performed if necessary. To obtain the free base, the hydrochloride salt can be dissolved in water and neutralized with a strong base (e.g., NaOH), followed by extraction with an organic solvent.

Data Presentation

The selection of the deprotection protocol can be guided by the desired final product form and the scale of the reaction. Below is a summary of typical reaction parameters.

ParameterProtocol A (TFA/DCM)Protocol B (HCl/Dioxane)
Reagent Trifluoroacetic Acid (TFA)4M Hydrochloric Acid (HCl) in Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours[1]1 - 4 hours[6]
Work-up Aqueous basic washFiltration or Evaporation
Product Form Free baseHydrochloride salt
Typical Yield High (>90%)High (>90%)

Visualizations: Workflows

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_final Final Product prep_1 Dissolve Boc-amine in anhydrous solvent react_1 Cool to 0 °C (optional, for TFA) prep_1->react_1 react_2 Add Acid (TFA or HCl/Dioxane) react_1->react_2 react_3 Stir at RT for 1-4h react_2->react_3 react_4 Monitor by TLC/LC-MS react_3->react_4 workup_TFA 1. Evaporate solvent/TFA 2. Neutralize with NaHCO₃ 3. Extract with organic solvent react_4->workup_TFA TFA Method workup_HCl 1. Filter precipitate OR 2. Evaporate solvent 3. Wash solid with ether react_4->workup_HCl HCl Method final_1 Dry over Na₂SO₄ workup_TFA->final_1 final_3 Purify if necessary workup_HCl->final_3 final_2 Concentrate in vacuo final_1->final_2 final_2->final_3

Caption: General experimental workflow for Boc deprotection.

decision_workflow start Start: Need to deprotect This compound q2 Are other functional groups in the molecule acid-labile? start->q2 q1 Is the desired final product the free base? p_tfa Use Protocol A: TFA in DCM q1->p_tfa Yes p_hcl Use Protocol B: HCl in Dioxane q1->p_hcl No (HCl salt is desired) end Proceed to Deprotection p_tfa->end p_hcl->end q2->q1 No p_mild Consider milder deprotection methods (e.g., Lewis acids, thermal deprotection) q2->p_mild Yes p_mild->end

Caption: Decision workflow for choosing a Boc deprotection method.

Safety Precautions

  • Trifluoroacetic acid (TFA) is highly corrosive and can cause severe burns. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[1]

  • Hydrochloric acid (4M in dioxane) is corrosive and toxic. Dioxane is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[9]

  • Dichloromethane (DCM) is a volatile solvent and a potential carcinogen. Handle in a fume hood.

  • The deprotection reaction evolves carbon dioxide gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.[4]

Troubleshooting

  • Incomplete Reaction: If monitoring indicates the presence of starting material after the recommended time, the reaction time can be extended, or a slight excess of the acidic reagent can be added.

  • Side Reactions: The tert-butyl cation generated during the reaction can cause alkylation of other nucleophilic functional groups.[10] While this is not a concern for this compound itself, it is a critical consideration if the substrate contains other sensitive moieties like indoles or thioethers. In such cases, scavengers like anisole or thioanisole can be added to the reaction mixture.[2]

Conclusion

The deprotection of this compound is a robust and high-yielding transformation. Both TFA in DCM and HCl in dioxane are effective methods that can be selected based on the desired final product form—either the free diamine or its hydrochloride salt. By following the detailed protocols and safety precautions outlined in this document, researchers can reliably produce 1,9-nonanediamine for further use in their synthetic endeavors.

References

Application Notes and Protocols for tert-Butyl (9-aminononyl)carbamate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of solid-phase peptide synthesis (SPPS), the use of specialized linkers and spacers is crucial for the creation of complex and functional peptides. tert-Butyl (9-aminononyl)carbamate, also known as N-Boc-nonane-1,9-diamine, is a bifunctional long-chain aliphatic linker.[1] It features a tert-butyloxycarbonyl (Boc) protected amine at one end and a free primary amine at the other, connected by a nine-carbon chain. This structure makes it an invaluable tool for introducing a hydrophobic spacer into a peptide sequence or for conjugating other molecules to a peptide.

The nine-carbon backbone provides a significant hydrophobic extension, which can influence peptide folding, aggregation, and interaction with biological membranes.[2] This document provides detailed application notes and protocols for the effective utilization of this compound in SPPS.

Application Notes

The incorporation of this compound as a spacer can be instrumental in a variety of research and drug development applications:

  • Modulation of Peptide Hydrophobicity: The long aliphatic chain significantly increases the overall hydrophobicity of a peptide. This can be advantageous for:

    • Enhancing Membrane Interactions: Peptides designed to interact with or traverse cell membranes can benefit from increased lipophilicity.[2]

    • Mimicking Lipidated Peptides: It can serve as a synthetic mimic of naturally occurring lipid modifications, which are important for protein trafficking and function.[2]

  • Reduction of Steric Hindrance: The extended and flexible nine-carbon chain can act as a spacer arm to separate a peptide sequence from a conjugated moiety, such as a fluorescent dye, a drug molecule, or the solid support itself.[2] This separation can minimize steric hindrance, thereby preserving the biological activity of the peptide and the function of the conjugated molecule.[2]

  • Controlled Aggregation: While hydrophobic spacers can sometimes promote aggregation, their strategic placement can also disrupt unfavorable intermolecular interactions in certain peptide sequences.[2]

Experimental Protocols

The following protocols outline the use of this compound in standard Fmoc-based solid-phase peptide synthesis.

Protocol 1: Coupling of this compound to an Acid-Labile Resin (e.g., 2-Chlorotrityl Chloride Resin)

This protocol describes the attachment of the linker to a resin, making the free amine available for peptide chain elongation.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • This compound

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Place the 2-CTC resin in the reaction vessel and swell in DCM for 30 minutes with gentle agitation.[3]

  • Reagent Preparation: In a separate container, dissolve this compound (2 equivalents relative to resin loading capacity) and DIPEA (4 equivalents) in anhydrous DCM.

  • Loading Reaction: Drain the DCM from the swollen resin. Add the reagent solution to the resin and agitate the mixture at room temperature for 2 hours.[3]

  • Capping: To cap any unreacted chlorotrityl groups, add a mixture of DCM/MeOH/DIPEA (80:15:5) to the resin and agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).

  • Drying: Dry the resin under vacuum for subsequent use in peptide synthesis.

Protocol 2: Peptide Chain Elongation using Fmoc-SPPS

This protocol follows the standard Fmoc/tBu strategy for building the peptide chain onto the linker-functionalized resin.

Materials:

  • Linker-functionalized resin from Protocol 1

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma)

  • 20% Piperidine in DMF

  • DMF

  • DCM

Procedure:

  • Resin Swelling: Swell the dried linker-loaded resin in DMF for 30 minutes.[3]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 3 minutes.

    • Drain, then add a fresh 20% piperidine/DMF solution and agitate for 15 minutes to ensure complete removal of the Fmoc protecting group.[3]

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (6 times) to remove all residual piperidine.[3]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with a suitable coupling agent (e.g., HBTU/DIPEA) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative ninhydrin test (Kaiser test).

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups, including the Boc group on the linker.

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), Water, Dithiothreitol (DTT) for cysteine-containing peptides)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptidyl-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is TFA/TIS/Water (95:2.5:2.5).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptidyl-resin in the reaction vessel.

    • Agitate the mixture gently at room temperature for 2-4 hours.[3]

  • Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide into a clean flask.[3]

  • Precipitation: Add the filtrate to a centrifuge tube containing cold diethyl ether to precipitate the crude peptide.[3]

  • Peptide Isolation:

    • Allow the peptide to precipitate at -20°C for at least 30 minutes.

    • Pellet the precipitated peptide by centrifugation.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.[2]

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[2]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Data Presentation

ParameterTypical Value/RangeNotes
Resin Loading 0.3 - 1.0 mmol/gVaries depending on the resin and the length of the peptide.
Amino Acid Equivalents 3 - 5 eq.Relative to the resin loading.
Coupling Time 1 - 2 hoursCan be longer for sterically hindered amino acids.
Deprotection Time 15 - 20 minutesFor complete Fmoc removal with 20% piperidine in DMF.
Cleavage Time 2 - 4 hoursDependent on the peptide sequence and protecting groups.
Crude Peptide Purity 50 - 90%Highly sequence-dependent.
Final Purity (Post-HPLC) > 95%Target for most research and development applications.

Visualizations

SPPS_Workflow cluster_Resin_Prep Resin Preparation & Linker Loading cluster_Peptide_Elongation Peptide Elongation (Fmoc-SPPS) cluster_Cleavage_Purification Cleavage & Purification Resin 2-CTC Resin Swell_Resin Swell Resin in DCM Resin->Swell_Resin Load_Linker Load tert-Butyl (9-aminononyl)carbamate Swell_Resin->Load_Linker Cap_Resin Cap Unreacted Sites Load_Linker->Cap_Resin Wash_Dry Wash & Dry Resin Cap_Resin->Wash_Dry Swell_Loaded_Resin Swell Linker-Resin Wash_Dry->Swell_Loaded_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell_Loaded_Resin->Fmoc_Deprotection Wash_DMF Wash (DMF) Fmoc_Deprotection->Wash_DMF AA_Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Wash_DMF->AA_Coupling Wash_Final Wash (DMF/DCM) AA_Coupling->Wash_Final Repeat_Cycle Repeat n-1 times Wash_Final->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Next cycle Final_Wash_Dry Final Wash & Dry Repeat_Cycle->Final_Wash_Dry Final cycle Cleavage Cleavage from Resin (TFA Cocktail) Final_Wash_Dry->Cleavage Precipitate Precipitate in Cold Ether Cleavage->Precipitate Purify Purify Peptide (RP-HPLC) Precipitate->Purify Final_Peptide Final Peptide Purify->Final_Peptide

Caption: Workflow for SPPS using this compound.

Linker_Functionality cluster_attachment Attachment Logic cluster_application Application as Spacer Linker This compound Boc-Protected Amine (CH2)9 Free Primary Amine Resin Solid Support (e.g., 2-CTC Resin) Linker:Free->Resin Attachment to Resin Peptide Growing Peptide Chain Linker:Boc->Peptide Peptide Elongation (after deprotection) Conjugate Conjugated Moiety (Dye, Drug, etc.) Peptide_Spacer Peptide Sequence Spacer tert-Butyl (9-aminononyl)carbamate (as spacer) Peptide_Spacer->Spacer Spacer->Conjugate

Caption: Functional logic of this compound.

References

Application of tert-Butyl (9-aminononyl)carbamate in Bioconjugation Techniques: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tert-butyl (9-aminononyl)carbamate, a versatile bifunctional linker, in various bioconjugation techniques. The unique structure of this linker, featuring a terminal primary amine and a tert-butyloxycarbonyl (Boc)-protected amine separated by a nine-carbon aliphatic chain, allows for a sequential and controlled approach to conjugating biomolecules.

The free primary amine can readily react with electrophilic groups such as carboxylic acids and activated esters (e.g., N-hydroxysuccinimide esters), while the Boc-protected amine provides a stable, unreactive terminus.[1][2][3] This protecting group can be efficiently removed under mild acidic conditions to reveal a second primary amine, which is then available for subsequent conjugation steps.[1][2][3] This sequential reactivity is particularly advantageous in the synthesis of complex bioconjugates like Proteolysis Targeting Chimeras (PROTACs) and in the functionalization of nanoparticles and surfaces.

Application Note 1: Synthesis of PROTACs

Introduction: Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. PROTACs consist of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker. This compound is an ideal candidate for the linker component, providing the necessary spacing and chemical handles for the sequential attachment of the two ligands.[1][2][3][4]

Workflow for PROTAC Synthesis:

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Ligand Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Ligand Conjugation Ligand_1 Target Protein Ligand (with carboxylic acid) Amide_Coupling Amide Bond Formation (e.g., HATU, DIPEA in DMF) Ligand_1->Amide_Coupling Linker This compound Linker->Amide_Coupling Intermediate_1 Boc-Protected PROTAC Precursor Amide_Coupling->Intermediate_1 Deprotection Acidic Deprotection (e.g., TFA in DCM) Intermediate_1->Deprotection Intermediate_2 Amine-Functionalized PROTAC Precursor Deprotection->Intermediate_2 Final_Coupling Amide Bond Formation Intermediate_2->Final_Coupling Ligand_2 E3 Ligase Ligand (with NHS ester) Ligand_2->Final_Coupling Final_PROTAC Final PROTAC Molecule Final_Coupling->Final_PROTAC Surface_Functionalization_Workflow cluster_0 Step 1: Linker Attachment cluster_1 Step 2: Surface Amine Deprotection Surface Carboxylated Surface (e.g., Nanoparticle) EDC_NHS EDC/NHS Activation Surface->EDC_NHS Linker This compound Intermediate_Surface Boc-Protected Amine Surface Linker->Intermediate_Surface Amide Bond Formation EDC_NHS->Linker Deprotection Acidic Deprotection (e.g., TFA in DCM) Intermediate_Surface->Deprotection Final_Surface Amine-Functionalized Surface Deprotection->Final_Surface

References

Application Notes and Protocols for the Synthesis of PROTACs Utilizing tert-Butyl (9-aminononyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic modalities that co-opt the cell's intrinsic protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key binding elements—a "warhead" that engages a protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase—connected by a chemical linker.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3]

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[4] Alkyl chains are a versatile class of linkers that offer synthetic tractability and can enhance cell membrane permeability due to their hydrophobic nature.[5] tert-Butyl (9-aminononyl)carbamate is a valuable bifunctional linker precursor featuring a nine-carbon alkyl chain with a free primary amine at one end and a Boc-protected amine at the other.[6][7] This configuration allows for a sequential and controlled conjugation of the warhead and the E3 ligase ligand, making it a useful building block in the modular synthesis of PROTACs.[8]

This document provides detailed experimental protocols for the synthesis of a model PROTAC using this compound as the linker, along with data presentation and visualizations to guide researchers in this process.

PROTAC-Mediated Protein Degradation Pathway

Proteolysis-targeting chimeras (PROTACs) leverage the ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. The process begins with the PROTAC simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to engage another POI molecule.

PROTAC_Pathway PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycling PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section details a representative three-step synthesis of a PROTAC targeting a hypothetical kinase (POI) using a warhead with a carboxylic acid functionality and an E3 ligase ligand with a suitable coupling site.

Overall Synthetic Workflow

The synthesis follows a modular approach:

  • Step 1: Amide coupling of the POI-warhead (with a carboxylic acid) to the free amine of this compound.

  • Step 2: Deprotection of the Boc group to reveal the terminal amine.

  • Step 3: Coupling of the E3 ligase ligand to the newly exposed amine.

Experimental_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Final Coupling Warhead POI-Warhead (-COOH) Intermediate1 Boc-Protected Intermediate Warhead->Intermediate1 Linker tert-Butyl (9-aminononyl)carbamate Linker->Intermediate1 Intermediate2 Amine Intermediate Intermediate1->Intermediate2 TFA/DCM Final_PROTAC Final PROTAC Intermediate2->Final_PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->Final_PROTAC Purification Purification (Flash Chromatography/HPLC) Final_PROTAC->Purification

General experimental workflow for PROTAC synthesis.
Protocol 1: Synthesis of Boc-Protected PROTAC Intermediate

This protocol describes the amide bond formation between a POI-warhead containing a carboxylic acid and this compound.

Materials:

  • POI-Warhead with a terminal carboxylic acid

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% Lithium chloride solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the POI-Warhead (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[9]

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.[5]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected PROTAC intermediate.

Protocol 2: Boc Deprotection of the PROTAC Intermediate

This protocol details the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected PROTAC intermediate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected PROTAC intermediate (1.0 eq) in anhydrous DCM (at a concentration of approximately 0.1 M).[6]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10-20 eq, often as a 20-50% solution in DCM) to the stirred solution.[6]

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.[5]

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.[9]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine intermediate. The resulting amine is often used in the next step without further purification.

Protocol 3: Final PROTAC Synthesis via Coupling with E3 Ligase Ligand

This protocol outlines the final coupling of the deprotected amine intermediate with a suitable E3 ligase ligand.

Materials:

  • Deprotected amine intermediate

  • E3 ligase ligand (e.g., with a carboxylic acid or other reactive handle)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Preparative HPLC system

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature to activate the ligand.

  • Add a solution of the deprotected amine intermediate (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC.[9]

Data Presentation

The following tables provide representative quantitative data for the synthesis of a hypothetical PROTAC, "PROTAC-X," targeting a kinase and utilizing a pomalidomide-based E3 ligase ligand.

Table 1: Synthesis Yields and Purity of PROTAC-X and Intermediates

StepProductStarting Material Purity (%)Final Purity (%)Overall Yield (%)
1Boc-Protected Intermediate>95>9575
2Deprotected Amine>95~90 (used crude)~95
3Final PROTAC-X~90>9840

Table 2: Characterization of Final PROTAC-X

Characterization MethodResult
LC-MS Expected Mass [M+H]⁺ found, Purity >98%
¹H NMR Conforms to the expected structure
¹³C NMR Conforms to the expected structure

Table 3: In Vitro Biological Activity of PROTAC-X

AssayCell LineParameterValue
Target Degradation Cancer Cell Line ADC₅₀50 nM
Dₘₐₓ>90%
Cell Viability Cancer Cell Line AIC₅₀100 nM

DC₅₀: Concentration for 50% degradation. Dₘₐₓ: Maximum degradation.

Signaling Pathway Modulation

PROTACs can be designed to target key nodes in cellular signaling pathways that are dysregulated in diseases such as cancer. For example, a PROTAC targeting a kinase in the PI3K/AKT/mTOR pathway can lead to the degradation of the kinase, thereby inhibiting downstream signaling and promoting apoptosis.[10]

Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Degradation Degradation AKT->Degradation Proliferation Cell Proliferation & Survival mTOR->Proliferation PROTAC_X PROTAC-X PROTAC_X->AKT

Modulation of the PI3K/AKT/mTOR pathway by a PROTAC.

Conclusion

The modular synthesis of PROTACs using bifunctional linkers like this compound provides a versatile platform for the development of novel targeted protein degraders. The detailed protocols and representative data presented herein offer a foundational framework for researchers to design, synthesize, and evaluate new PROTAC molecules. Careful optimization of each synthetic step and rigorous purification are crucial for obtaining high-quality PROTACs for biological characterization.

References

Application Notes and Protocols for the Functionalization of tert-Butyl (9-aminononyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the terminal primary amine of tert-Butyl (9-aminononyl)carbamate. This bifunctional molecule, featuring a readily functionalized primary amine and a Boc-protected primary amine, is a valuable building block in chemical synthesis, particularly in the development of PROTACs and other targeted therapeutic agents.[1] The selective functionalization of the terminal amine allows for the introduction of various moieties while the Boc-protected amine remains available for subsequent deprotection and further conjugation.

Core Functionalization Strategies

The terminal primary amine of this compound can be selectively functionalized through several common organic reactions. The bulky tert-butoxycarbonyl (Boc) protecting group on the other terminus is stable under a variety of reaction conditions, ensuring that the desired monofunctionalization occurs at the free primary amine. The following sections detail the protocols for key transformations:

  • Sulfonylation: Formation of a sulfonamide linkage.

  • Amide Coupling: Creation of a stable amide bond.

  • Reductive Amination: Introduction of alkyl or aryl-alkyl groups.

  • N-Alkylation: Direct attachment of alkyl groups.

  • N-Arylation: Formation of a carbon-nitrogen bond with an aryl group.

Data Presentation: Summary of Reaction Conditions and Expected Outcomes

The following tables summarize typical reaction conditions and expected yields for the functionalization of the terminal amine of this compound. Please note that yields are representative and may vary depending on the specific substrate and optimization of reaction conditions.

Table 1: Sulfonylation of this compound

Sulfonyl ChlorideBaseSolventTemperature (°C)Time (h)Yield (%)
Benzenesulfonyl chloridePyridineDichloromethane (DCM)0 to RT2-485-95
p-Toluenesulfonyl chlorideTriethylamine (TEA)Dichloromethane (DCM)0 to RT2-480-90
Methanesulfonyl chlorideDIPEADichloromethane (DCM)0 to RT1-388-96

Table 2: Amide Coupling with Carboxylic Acids

Carboxylic AcidCoupling ReagentsBaseSolventTemperature (°C)Time (h)Yield (%)
Benzoic AcidEDCI, HOBtDIPEADMFRT12-1880-90
Acetic AcidHATUDIPEADMFRT4-885-95
4-Pentynoic AcidDCC, NHSTEADCM0 to RT1275-85

Table 3: Reductive Amination with Aldehydes and Ketones

Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeSodium triacetoxyborohydrideDichloromethane (DCM)RT4-1280-90
4-PyridinecarboxaldehydeSodium cyanoborohydrideMethanolRT6-1275-85
AcetoneSodium triacetoxyborohydrideDichloromethane (DCM)RT12-2470-80

Table 4: N-Alkylation with Alkyl Halides

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃Acetonitrile806-1270-80
Methyl iodideK₂CO₃DMFRT12-2460-70 (mono-alkylation)
Ethyl bromoacetateDIPEAAcetonitrile608-1675-85

Table 5: N-Arylation with Aryl Halides

Aryl HalideCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
IodobenzeneCuI1,10-PhenanthrolineK₂CO₃Toluene1102460-70
4-BromotoluenePd₂(dba)₃BINAPNaOtBuToluene10018-2465-75

Experimental Protocols and Visualizations

This section provides detailed experimental protocols for each functionalization method, accompanied by Graphviz diagrams illustrating the workflow.

Sulfonylation

Sulfonylation of the terminal amine provides a stable sulfonamide linkage. The reaction is typically carried out at low temperatures to control reactivity and minimize side reactions.

cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Monitoring cluster_3 Work-up and Purification Dissolve Amine and Base Dissolve Amine and Base Cool to 0°C Cool to 0°C Dissolve Amine and Base->Cool to 0°C Add Sulfonyl Chloride Dropwise Add Sulfonyl Chloride Dropwise Cool to 0°C->Add Sulfonyl Chloride Dropwise Stir at RT Stir at RT Add Sulfonyl Chloride Dropwise->Stir at RT Monitor by TLC/LC-MS Monitor by TLC/LC-MS Stir at RT->Monitor by TLC/LC-MS Quench Reaction Quench Reaction Monitor by TLC/LC-MS->Quench Reaction Extract with Organic Solvent Extract with Organic Solvent Quench Reaction->Extract with Organic Solvent Dry and Concentrate Dry and Concentrate Extract with Organic Solvent->Dry and Concentrate Purify by Chromatography Purify by Chromatography Dry and Concentrate->Purify by Chromatography cluster_0 Reactant Preparation cluster_1 Amine Addition cluster_2 Reaction and Monitoring cluster_3 Work-up and Purification Dissolve Carboxylic Acid and Coupling Reagents Dissolve Carboxylic Acid and Coupling Reagents Add Amine and Base Add Amine and Base Dissolve Carboxylic Acid and Coupling Reagents->Add Amine and Base Stir at RT Stir at RT Add Amine and Base->Stir at RT Monitor by TLC/LC-MS Monitor by TLC/LC-MS Stir at RT->Monitor by TLC/LC-MS Quench and Extract Quench and Extract Monitor by TLC/LC-MS->Quench and Extract Wash and Dry Wash and Dry Quench and Extract->Wash and Dry Concentrate Concentrate Wash and Dry->Concentrate Purify Purify Concentrate->Purify cluster_0 Imine Formation cluster_1 Reduction cluster_2 Reaction and Monitoring cluster_3 Work-up and Purification Mix Amine and Carbonyl Compound Mix Amine and Carbonyl Compound Add Reducing Agent Add Reducing Agent Mix Amine and Carbonyl Compound->Add Reducing Agent Stir at RT Stir at RT Add Reducing Agent->Stir at RT Monitor by TLC/LC-MS Monitor by TLC/LC-MS Stir at RT->Monitor by TLC/LC-MS Quench Reaction Quench Reaction Monitor by TLC/LC-MS->Quench Reaction Extract and Wash Extract and Wash Quench Reaction->Extract and Wash Dry and Concentrate Dry and Concentrate Extract and Wash->Dry and Concentrate Purify Purify Dry and Concentrate->Purify cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Monitoring cluster_3 Work-up and Purification Combine Amine, Alkyl Halide, and Base Combine Amine, Alkyl Halide, and Base Heat Reaction Mixture Heat Reaction Mixture Combine Amine, Alkyl Halide, and Base->Heat Reaction Mixture Monitor by TLC/LC-MS Monitor by TLC/LC-MS Heat Reaction Mixture->Monitor by TLC/LC-MS Filter and Concentrate Filter and Concentrate Monitor by TLC/LC-MS->Filter and Concentrate Extract and Wash Extract and Wash Filter and Concentrate->Extract and Wash Dry and Purify Dry and Purify Extract and Wash->Dry and Purify cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Monitoring cluster_3 Work-up and Purification Combine Amine, Aryl Halide, Catalyst, Ligand, and Base Combine Amine, Aryl Halide, Catalyst, Ligand, and Base Heat under Inert Atmosphere Heat under Inert Atmosphere Combine Amine, Aryl Halide, Catalyst, Ligand, and Base->Heat under Inert Atmosphere Monitor by TLC/LC-MS Monitor by TLC/LC-MS Heat under Inert Atmosphere->Monitor by TLC/LC-MS Cool and Filter Cool and Filter Monitor by TLC/LC-MS->Cool and Filter Extract and Wash Extract and Wash Cool and Filter->Extract and Wash Dry and Purify Dry and Purify Extract and Wash->Dry and Purify

References

Application Notes and Protocols for NHS Ester Coupling with tert-Butyl (9-aminononyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of molecules via N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation and drug development.[1] This method provides a highly efficient and selective means of forming stable amide bonds between a primary amine and an NHS ester-activated molecule.[1][2] Tert-Butyl (9-aminononyl)carbamate is a versatile bifunctional linker, featuring a terminal primary amine and a Boc-protected amine.[3][4] The primary amine readily reacts with NHS esters, while the Boc-protected amine allows for subsequent deprotection and further functionalization, making it a valuable tool in the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and PROTACs.[3][4]

The reaction proceeds through a nucleophilic acyl substitution where the primary aliphatic amine attacks the carbonyl of the ester group, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[1] The efficiency of this reaction is highly dependent on several factors, most notably pH, as the primary amine must be in its deprotonated, nucleophilic state to react.[5][6]

Key Reaction Parameters

Successful coupling of an NHS ester with this compound requires careful optimization of the reaction conditions. The key parameters to consider are:

  • pH: The reaction is strongly pH-dependent.[5][7] The optimal pH range for the reaction is typically 8.3-8.5.[5][6][8] In this range, a sufficient concentration of the primary amine is deprotonated and thus nucleophilic, while the hydrolysis of the NHS ester is minimized.[6] At lower pH values, the amine is protonated and non-reactive, and at higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall yield.[5][6]

  • Solvent: The choice of solvent depends on the solubility of the reactants. For many biomolecules, aqueous buffers are used.[7] If the NHS ester has poor water solubility, a co-solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can be used.[1][5] It is crucial to use anhydrous solvents when possible, as NHS esters are moisture-sensitive and can hydrolyze in the presence of water.[9] When using DMF, ensure it is amine-free.[5][7]

  • Stoichiometry: A slight excess of the amine component, this compound, can be used to ensure the complete consumption of the often more valuable NHS ester-activated molecule.[2] A molar excess of 1.5 to 3 equivalents of the amine is common in organic synthesis settings.[2] For bioconjugation, the molar excess of the NHS ester is often adjusted to control the degree of labeling.[5]

  • Temperature: The reaction is typically performed at room temperature (20-25°C).[2] In some cases, the reaction can be initiated at 0°C and then allowed to warm to room temperature.[2] Reactions can also be performed overnight on ice.[7][8]

  • Reaction Time: The reaction time can range from a few hours to overnight, depending on the specific reactants and conditions.[2][7][10] Reaction progress should be monitored using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

Summary of Reaction Conditions

ParameterConditionExpected Outcome
pH 7.0Low to no reaction due to protonated amine.[6]
8.3 - 8.5Optimal ; good balance between amine reactivity and NHS ester stability.[5][6]
> 9.0Decreased yield due to rapid hydrolysis of the NHS ester.[6]
Solvent Aqueous Buffer (e.g., PBS, Bicarbonate)Suitable for water-soluble reactants; pH control is critical.
Anhydrous DMF or DMSOPreferred for poorly water-soluble NHS esters; minimizes hydrolysis.[1][5]
Base (in organic solvent) 1.5 - 3.0 eq. DIPEA or TEAScavenges the NHS byproduct, driving the reaction to completion.[2]
Stoichiometry (Amine:NHS Ester) 1:1 to 1.2:1A slight excess of amine ensures complete consumption of the NHS ester.[2]
Temperature 0°C to Room TemperatureStandard conditions for the reaction.[2]
Reaction Time 2 - 24 hoursDependent on reactants; should be monitored for completion.[2]

Experimental Protocols

Two general protocols are provided below: one for reactions in an aqueous or co-solvent system, common in bioconjugation, and another for reactions in an anhydrous organic solvent.

Protocol 1: Coupling in Aqueous/Co-solvent Buffer

This protocol is suitable for water-soluble reactants.

Materials:

  • NHS ester-activated molecule

  • This compound

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5.[5]

  • Anhydrous DMSO or DMF (if needed for dissolving the NHS ester)

  • Quenching solution: 1 M Tris-HCl, pH 7.4 or 1 M Glycine

  • Purification supplies (e.g., size-exclusion chromatography column, HPLC system)

Procedure:

  • Prepare the Amine Solution: Dissolve this compound in the conjugation buffer to the desired concentration.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester-activated molecule in anhydrous DMSO or DMF.[1][5]

  • Reaction: Add the NHS ester solution to the amine solution while gently vortexing. The final concentration of the organic co-solvent should be kept low to avoid precipitation of the reactants.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice.[7][8] Protect from light if using fluorescently labeled NHS esters.

  • Quenching (Optional): Add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification: Purify the conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.

Protocol 2: Coupling in Anhydrous Organic Solvent

This protocol is suitable for reactants soluble in organic solvents.

Materials:

  • NHS ester-activated molecule

  • This compound

  • Anhydrous DMF or DCM

  • Non-nucleophilic base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[2]

  • Inert gas (Nitrogen or Argon)

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Procedure:

  • Setup: Set up the reaction in a flame-dried flask under an inert atmosphere.[2]

  • Dissolve Reactants: Dissolve the NHS ester-activated molecule in anhydrous DMF. In a separate flask, dissolve this compound (1.0 - 1.2 equivalents) in anhydrous DMF.[2]

  • Reaction Initiation: Add the amine solution to the NHS ester solution. Then, add the non-nucleophilic base (1.5 - 3.0 equivalents).[2]

  • Incubation: Stir the reaction mixture at room temperature for 2-24 hours.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting NHS ester is consumed.[2]

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with an aqueous solution (e.g., 5% LiCl to remove DMF), saturated aqueous sodium bicarbonate (to remove unreacted NHS ester and the NHS byproduct), and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by HPLC.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_purification Purification cluster_analysis Analysis prep_amine Dissolve tert-Butyl (9-aminononyl)carbamate mix Combine Reactants (and Base if organic) prep_amine->mix prep_nhs Dissolve NHS Ester in Anhydrous Solvent prep_nhs->mix incubate Incubate (RT or 0°C -> RT) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (Chromatography/HPLC) incubate->purify if no quench quench->purify analyze Characterize Product (LC-MS, NMR) purify->analyze

Caption: Workflow for NHS ester coupling with this compound.

References

Application Notes and Protocols: Synthesis of Carbamates from Amines and Di-tert-butyl Dicarbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functional groups is a fundamental and critical step in multi-step organic synthesis, particularly within the realms of peptide synthesis, medicinal chemistry, and drug development.[1] The tert-butoxycarbonyl (Boc) group is one of the most prevalent protecting groups for amines due to its stability across a wide range of reaction conditions and its straightforward removal under mild acidic conditions.[1][2] Di-tert-butyl dicarbonate, commonly referred to as Boc anhydride ((Boc)₂O), is the most widely used reagent for the introduction of the Boc group.[1][2] This process, known as Boc protection, converts an amine into a carbamate, effectively masking the amine's nucleophilicity and basicity.[2][3] This protection allows for chemical transformations on other parts of a molecule that would otherwise be incompatible with a free amine group.[2][4] The resulting Boc-protected amines are crucial intermediates in the synthesis of complex molecules, including many active pharmaceutical ingredients (APIs).[3][5][6]

Reaction Mechanism

The reaction of an amine with di-tert-butyl dicarbonate proceeds through a nucleophilic acyl substitution mechanism.[1][2] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[2][7] This initial attack forms a tetrahedral intermediate.[1][2] The intermediate then collapses, leading to the formation of the N-Boc protected amine (a carbamate) and the release of a tert-butyl carbonate leaving group.[2] This leaving group subsequently decomposes into tert-butanol and carbon dioxide gas.[2][7] The evolution of CO₂ is a significant thermodynamic driving force for the reaction.[1][7] The reaction can be performed with or without a base; however, the presence of a base like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction by neutralizing the protonated amine in the intermediate.[2][8]

Caption: Reaction mechanism of Boc protection of an amine.

Data Presentation: Reaction Conditions

The efficiency of Boc protection is influenced by the nature of the amine substrate, the solvent, and the presence of a base or catalyst.[1] Below is a summary of typical reaction conditions for the Boc protection of various amines.

Amine SubstrateReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pyrrolidine(Boc)₂OTriethylamine (TEA)Dichloromethane (DCM)0 to RT1100[9]
3-Aminopropylene(Boc)₂ONaOH (aq)Tetrahydrofuran (THF)00.595[9]
2-Bromo-6-(pyrrolidin-2-yl)pyridine(Boc)₂ONoneDichloromethane (DCM)RT1290[9]
General Primary Amine(Boc)₂OTriethylamine (TEA)Dichloromethane (DCM)RT1-4>90[2]
General Amine(Boc)₂ONoneWater-AcetoneRT0.5-2>90[1][10]
Aminoglycosides(Boc)₂OTriethylamine (TEA)Water/Methanol551690-97[11]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Primary Amine

This protocol is a standard and widely applicable method for the Boc protection of a broad range of primary amines.[1][2]

Materials:

  • Primary amine (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Triethylamine (TEA) (1.1 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M HCl (aq)

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the primary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M in a round-bottom flask.[2]

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.[2]

  • Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.[2]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 1 to 12 hours.[1][2]

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine.[2]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected amine.[2]

  • Purification: If necessary, purify the product by column chromatography on silica gel.[2]

Protocol 2: General Procedure for Acid-Mediated Deprotection of a Boc-Protected Amine

The removal of the Boc group is typically achieved under acidic conditions.[2][12] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.[2]

Materials:

  • Boc-protected amine (1.0 equiv)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve the Boc-protected amine (1.0 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.[2]

  • Addition of Acid: Add trifluoroacetic acid (TFA) (e.g., 25-50% v/v) to the solution at room temperature. Alternatively, a solution of 4M HCl in dioxane can be used.[2][12]

  • Reaction: Stir the mixture at room temperature. The reaction is usually fast and can be complete in 0.5 to 4 hours.[2][12]

  • Removal of Volatiles: Upon completion, remove the solvent and excess acid by rotary evaporation. Co-evaporation with a solvent like toluene can help remove residual TFA.[2]

  • Isolation: The resulting amine is typically obtained as the corresponding salt (e.g., TFA or HCl salt). To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base such as a saturated sodium bicarbonate solution.[2]

  • Final Work-up: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[2]

Visualizations

Experimental Workflow for Boc Protection

G Experimental Workflow for Boc Protection cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Dissolve amine and base in solvent B Add Di-tert-butyl dicarbonate ((Boc)₂O) A->B C Stir at specified temperature B->C D Monitor reaction progress via TLC/LC-MS C->D E Quench reaction and perform aqueous wash D->E Upon Completion F Dry organic layer and evaporate solvent E->F G Column chromatography (if necessary) F->G H Characterize final product G->H

Caption: General experimental workflow for Boc protection.

Applications in Drug Development

Boc-protected amines are indispensable intermediates in the pharmaceutical industry.[5] They provide chemists with remarkable control over complex synthesis reactions, which is essential for the manufacturing of intricate drug molecules.[5] For instance, (2S,3S)-1,2-Epoxy-3-(Boc-Amino)-4-Phenylbutane is a valuable Boc-protected amine intermediate used in the synthesis of complex antiviral agents.[5] The Boc group's ease of removal under mild acidic conditions allows for selective functionalization at later stages of a synthesis, a key advantage in multi-step drug manufacturing.[5] Beyond simply acting as a protecting group, the Boc group can also influence the solubility and reactivity of molecules, facilitating smoother and more efficient synthetic processes.[5] As the pharmaceutical industry continues to advance, the demand for specialized Boc-protected amines and other chiral intermediates is expected to grow.[5]

References

Application Notes and Protocols for tert-Butyl (9-aminononyl)carbamate in Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted therapies represent a paradigm shift in the treatment of various diseases, particularly cancer. These therapies are designed to interfere with specific molecules involved in the growth, progression, and spread of diseased cells. The development of targeted therapies often relies on the use of molecular linkers to conjugate a targeting moiety to a therapeutic payload. tert-Butyl (9-aminononyl)carbamate is a versatile bifunctional linker that has gained prominence in the synthesis of targeted therapies, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) and as a potential component in Antibody-Drug Conjugates (ADCs).

This document provides detailed application notes and protocols for the use of this compound in the development of targeted therapies. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is an aliphatic alkane chain featuring a terminal primary amine and a tert-butyloxycarbonyl (Boc)-protected amine. This structure provides two key reactive handles for sequential conjugation reactions.

PropertyValue
Molecular Formula C14H30N2O2
Molecular Weight 258.40 g/mol
Appearance Solid or viscous liquid
Solubility Soluble in organic solvents (e.g., DMF, DMSO, DCM)

Application in PROTAC Development

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the efficacy of the PROTAC. The nine-carbon chain of this compound provides a flexible and hydrophobic linker, which can be optimal for inducing the formation of a stable ternary complex between the POI and the E3 ligase.

PROTAC Mechanism of Action

PROTAC_Mechanism POI Protein of Interest (POI) POI_PROTAC_E3 POI_PROTAC_E3 POI->POI_PROTAC_E3 Binds PROTAC PROTAC PROTAC->POI_PROTAC_E3 E3 E3 Ubiquitin Ligase E3->POI_PROTAC_E3 Recruits Ub Ubiquitin Ub->POI_PROTAC_E3 PolyUb_POI Poly-ubiquitinated POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Results in POI_PROTAC_E3->PolyUb_POI Ubiquitination

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols: PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a three-stage process:

  • Stage 1: Coupling of the Linker to the First Ligand (e.g., E3 Ligase Ligand)

  • Stage 2: Deprotection of the Boc Group

  • Stage 3: Coupling of the Linker-Ligand Intermediate to the Second Ligand (e.g., POI Ligand)

This protocol describes the coupling of the primary amine of this compound to a carboxylic acid on an E3 ligase ligand (e.g., a derivative of pomalidomide or lenalidomide).

Materials:

  • E3 Ligase Ligand with a carboxylic acid handle

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, Water, Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected linker-E3 ligase ligand conjugate.

Quantitative Data (Representative):

ParameterValue
Typical Yield 70-90%
Purity (post-chromatography) >95%

This protocol outlines the removal of the Boc protecting group to expose the terminal amine for the subsequent coupling reaction.

Materials:

  • Boc-protected linker-E3 ligase ligand conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected conjugate (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (20-50% v/v in DCM) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine-linker-E3 ligase ligand conjugate (as a TFA salt) is often used in the next step without further purification.

Quantitative Data (Representative):

ParameterValue
Typical Yield >95% (crude)
Purity (crude) Sufficient for next step

This protocol describes the final step of coupling the deprotected linker-E3 ligase ligand intermediate to a POI ligand containing a carboxylic acid.

Materials:

  • Amine-linker-E3 ligase ligand conjugate (from Stage 2)

  • POI Ligand with a carboxylic acid handle

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Preparative HPLC system

Procedure:

  • Dissolve the POI ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

  • Add the crude amine-linker-E3 ligase ligand conjugate (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative HPLC.

  • Characterize the final product by LC-MS and NMR.

Quantitative Data (Representative):

ParameterValue
Typical Yield (post-HPLC) 30-60%
Purity (final product) >98%
PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow Purification Purification (HPLC) & Characterization (LC-MS, NMR) Final_PROTAC Final_PROTAC Final_PROTAC->Purification

Caption: General workflow for PROTAC synthesis.

Application in Antibody-Drug Conjugate (ADC) Development

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxicity of a small-molecule drug.[1] The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the release of the payload at the target site.[2] The nine-carbon alkyl chain of this compound can serve as a stable, non-cleavable linker in ADCs.

ADC Synthesis with a Non-Cleavable Linker

The following is a representative protocol for the conjugation of a payload to an antibody using this compound as part of the linker system. This protocol assumes the payload has been pre-functionalized with a maleimide group and the linker is first attached to the payload.

  • Boc Deprotection of the Linker: Remove the Boc group from this compound using the protocol described in the PROTAC synthesis section.

  • Coupling to Payload: Couple the resulting 1,9-diaminononane to a payload containing a carboxylic acid handle using standard amide coupling conditions (e.g., HATU, DIPEA in DMF).

  • Functionalization with Maleimide: React the remaining primary amine of the linker-payload conjugate with a maleimide-NHS ester to install the antibody-reactive group.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction

  • Payload-linker-maleimide conjugate

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody by incubating with a controlled molar excess of TCEP. This exposes free thiol groups for conjugation.

  • Conjugation: Add the payload-linker-maleimide conjugate to the reduced antibody solution. The maleimide group will react with the free thiols on the antibody to form a stable thioether bond.

  • Purification: Purify the resulting ADC from unreacted payload and antibody using size-exclusion chromatography.

  • Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Logical Relationship in ADC Synthesis

ADC_Synthesis_Logic Antibody Monoclonal Antibody (with Disulfide Bonds) Reduction Partial Reduction (TCEP) Antibody->Reduction Reduced_Ab Reduced Antibody (with free Thiols) Reduction->Reduced_Ab Conjugation Thiol-Maleimide Conjugation Reduced_Ab->Conjugation Payload Cytotoxic Payload Payload_Linker Payload-Linker (with Maleimide) Payload->Payload_Linker Linker tert-Butyl (9-aminononyl)carbamate (deprotected & functionalized) Linker->Payload_Linker Payload_Linker->Conjugation ADC Antibody-Drug Conjugate Conjugation->ADC

Caption: Logical workflow for ADC synthesis.

Conclusion

This compound is a valuable and versatile linker for the development of targeted therapies. Its bifunctional nature allows for the sequential and controlled synthesis of complex molecules like PROTACs and can be incorporated into the linker systems for ADCs. The protocols and data presented in this document provide a comprehensive guide for researchers to utilize this linker in their drug discovery and development efforts. The flexibility and hydrophobicity of the nine-carbon chain offer a key advantage in optimizing the biological activity of the final therapeutic agent.

References

analytical methods for monitoring reactions involving tert-Butyl (9-aminononyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of Analytical Methodologies for Monitoring Reactions of tert-Butyl (9-aminononyl)carbamate

Application Note

Introduction

This compound is a key bifunctional linker molecule utilized extensively in proteomics and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It incorporates a long alkyl chain, a terminal primary amine, and a tert-butoxycarbonyl (Boc)-protected amine. The precise monitoring of reactions involving this linker is critical to ensure successful conjugation and to control the stoichiometry and purity of the final product. This document provides detailed protocols for various analytical techniques to monitor the progress of reactions such as amide bond formation or Boc-deprotection involving this compound.

Key Analytical Techniques

Several analytical methods can be employed to effectively monitor reactions with this compound. The choice of technique depends on the specific reaction being monitored, the available instrumentation, and the required level of quantitative detail. The most common and effective methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful and definitive techniques for monitoring reactions involving the Boc group.[1] ¹H NMR allows for the direct observation and quantification of the disappearance of starting material and the appearance of the product.

Principle

The key to monitoring reactions with this compound using ¹H NMR is the characteristic singlet signal from the nine equivalent protons of the tert-butyl group, which typically appears around 1.45 ppm.[2][3] Changes in the chemical environment of the nonyl chain protons, particularly those adjacent to the reacting amine group, provide further confirmation of the reaction's progress. For quantitative analysis (qNMR), the integral of a characteristic peak of the product can be compared to the integral of a peak from an internal standard or a starting material peak.[3]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation :

    • Withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

    • Remove the reaction solvent under reduced pressure.

    • Dissolve the residue in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2]

    • Add a known amount of an internal standard (e.g., dimethyl sulfone, 1,3,5-trimethoxybenzene) if quantitative analysis is required.

  • Instrument Parameters (300-500 MHz NMR Spectrometer) :

    • Number of Scans (NS) : 16-64 (adjust for concentration)

    • Relaxation Delay (D1) : 1-5 seconds (ensure full relaxation for quantitative measurements)[2]

    • Pulse Angle : 30-90 degrees

  • Data Analysis :

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the characteristic signals.

    • Monitor the disappearance of the starting material's signals and the appearance of the product's signals. For example, in an acylation reaction at the primary amine, a shift in the signal for the methylene group adjacent to the amine (originally at ~2.7 ppm) would be expected.

    • Calculate the conversion by comparing the integral of a product peak to the sum of the integrals of the corresponding product and starting material peaks.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Aliquot Reaction Mixture p2 Solvent Removal p1->p2 p3 Dissolve in Deuterated Solvent p2->p3 a1 Acquire ¹H NMR Spectrum p3->a1 d1 Process Spectrum (FT, Phasing) a1->d1 d2 Integrate Signals d1->d2 d3 Determine Conversion d2->d3

Caption: Workflow for ¹H NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward method for monitoring the formation or cleavage of functional groups.[4] It is particularly useful for observing the appearance or disappearance of the carbamate C=O bond and N-H bonds.

Principle

The progress of a reaction can be monitored by observing changes in the infrared spectrum. For instance, in an amide bond formation reaction at the primary amine of this compound, one would monitor the disappearance of the primary amine N-H stretching bands (typically two bands around 3300-3500 cm⁻¹) and the appearance of the amide C=O stretching band (around 1630-1680 cm⁻¹).[1] The carbamate C=O stretch (around 1680-1720 cm⁻¹) should remain unchanged.[4]

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation :

    • Withdraw a small aliquot from the reaction mixture.

    • If the sample is a liquid, a drop can be placed directly between two salt plates (e.g., NaCl or KBr).[2]

    • If the sample is a solid or oil, it can be dissolved in a volatile solvent, a drop placed on a salt plate, and the solvent evaporated.

    • Alternatively, an Attenuated Total Reflectance (ATR) probe can be used for in-situ monitoring.[5]

  • Instrument Parameters :

    • Spectral Range : 4000-400 cm⁻¹

    • Resolution : 4 cm⁻¹

    • Number of Scans : 16-32

    • A background spectrum should be acquired and automatically subtracted from the sample spectrum.[2]

  • Data Analysis :

    • Identify the characteristic absorption bands for the starting material and product.

    • Monitor the decrease in the intensity of the starting material's characteristic peaks and the increase in the intensity of the product's peaks over time.

experimental_workflow_ftir cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Aliquot Reaction Mixture p2 Deposit on ATR or Salt Plate p1->p2 a1 Acquire FTIR Spectrum p2->a1 d1 Identify Key Stretching Frequencies a1->d1 d2 Monitor Peak Intensity Changes d1->d2

Caption: Workflow for FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides the molecular weight of the reactants and products, confirming the success of a reaction.[4] It is often coupled with a chromatographic technique like HPLC or GC.

Principle

By analyzing the mass-to-charge ratio (m/z) of the ions in a sample, MS can confirm the presence of the expected product. For this compound (MW: 258.40 g/mol ), a successful conjugation will result in a new species with a correspondingly higher molecular weight.[6] A characteristic fragmentation pattern is the loss of the tert-butyl group ([M-57]⁺) or the entire Boc group ([M-101]⁺).[4]

Experimental Protocol: LC-MS
  • Sample Preparation :

    • Withdraw a small aliquot from the reaction mixture.

    • Quench the reaction if necessary.

    • Dilute the aliquot significantly with a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a final concentration of approximately 1-10 µg/mL.[2]

    • Filter the sample through a 0.22 µm syringe filter if particulates are present.

  • Instrumentation and Parameters (LC-MS) :

    • Liquid Chromatography (LC) :

      • Column : C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

      • Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate : 0.2-0.5 mL/min.

      • Injection Volume : 1-5 µL.

    • Mass Spectrometry (MS) :

      • Ionization Source : Electrospray Ionization (ESI), positive ion mode.

      • Scan Range : m/z 100-1000.

      • Capillary Voltage : 3-4 kV.

  • Data Analysis :

    • Extract the ion chromatograms for the expected m/z of the starting material and the product.

    • Confirm the presence of the product's molecular ion peak (e.g., [M+H]⁺).

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

experimental_workflow_lcms cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Aliquot Reaction Mixture p2 Dilute Sample p1->p2 p3 Filter Sample p2->p3 a1 Inject into LC-MS p3->a1 a2 Acquire Data a1->a2 d1 Extract Ion Chromatograms a2->d1 d2 Identify Molecular Ion Peaks d1->d2 d3 Monitor Peak Area Ratio d2->d3

Caption: Workflow for LC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for separating and quantifying the components of a reaction mixture.[3]

Principle

By separating the reaction mixture on a stationary phase, HPLC can resolve the starting material, product, and any impurities. The retention time is characteristic of each compound, and the peak area is proportional to its concentration. Since this compound lacks a strong UV chromophore, UV detection can be challenging unless the reacting partner has one. Alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are highly effective.[3]

Experimental Protocol: HPLC-ELSD/CAD
  • Sample Preparation :

    • Withdraw a small aliquot from the reaction mixture.

    • Quench the reaction if necessary.

    • Dilute the sample with the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • Instrument Parameters :

    • Column : C18 reverse-phase column.

    • Mobile Phase : Isocratic or gradient elution with water and acetonitrile or methanol. Avoid non-volatile buffers with ELSD/CAD.

    • Flow Rate : 0.5-1.0 mL/min.

    • Detector : ELSD (Nebulizer Temperature: 30-40°C, Evaporator Temperature: 50-70°C) or CAD.

  • Data Analysis :

    • Identify the peaks corresponding to the starting material and product based on retention time.

    • Integrate the peak areas.

    • Monitor the reaction progress by observing the decrease in the starting material's peak area and the increase in the product's peak area.

Summary of Quantitative Data

The following table summarizes the key analytical data for this compound and the expected changes upon reaction.

Analytical TechniqueParameterThis compoundExpected Change Upon Acylation of NH₂
¹H NMR (CDCl₃)Chemical Shift (δ)~1.45 ppm (s, 9H, Boc)No significant change
~3.10 ppm (t, 2H, -CH₂-NHBoc)No significant change
~2.70 ppm (t, 2H, -CH₂-NH₂)Downfield shift to ~3.2-3.4 ppm
FTIR Wavenumber (cm⁻¹)~3370, 3290 cm⁻¹ (N-H stretch, prim. amine)Disappearance
~1690 cm⁻¹ (C=O stretch, carbamate)Remains
---Appearance of Amide I band (~1650 cm⁻¹)
Mass Spec. (ESI+)Mass-to-Charge (m/z)259.2 [M+H]⁺[M+H]⁺ of the product

The effective monitoring of reactions involving this compound is achievable through a variety of standard analytical techniques. ¹H NMR and Mass Spectrometry provide the most detailed structural information and confirmation of reaction success. FTIR offers a rapid, qualitative assessment of functional group transformation, while HPLC is ideal for quantitative analysis of reaction kinetics and purity assessment. The protocols and data presented herein serve as a comprehensive guide for researchers to accurately monitor and optimize their synthetic procedures.

References

Troubleshooting & Optimization

troubleshooting low yield in tert-Butyl (9-aminononyl)carbamate coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in coupling reactions involving tert-Butyl (9-aminononyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a bifunctional linker molecule. It possesses a nine-carbon aliphatic chain with a primary amine at one end and a Boc-protected amine at the other. This structure makes it a valuable tool in chemical synthesis, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein-binding ligand to an E3 ligase-recruiting ligand.[1][2] The primary amine is available for coupling reactions, while the Boc-protected amine can be deprotected in a subsequent step to reveal a second reactive site.

Q2: What are the most common reasons for low yield in coupling reactions with this compound?

Low yields in coupling reactions with this linker can stem from several factors:

  • Inefficient Amide Coupling: The reaction between the primary amine of the linker and the carboxylic acid of the substrate may be incomplete.[3]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield.[1]

  • Poor Solubility of Reactants: The long alkyl chain can lead to solubility issues for the reactants in certain solvents, hindering reaction kinetics.[1]

  • Steric Hindrance: Bulky groups on either the carboxylic acid substrate or the coupling reagent can physically obstruct the reaction.[1]

  • Side Reactions: Undesired chemical transformations can consume starting materials or lead to difficult-to-separate impurities.

  • Degradation of Reagents: Coupling reagents, especially uronium/aminium salts, can be sensitive to moisture and degrade over time.[3]

Q3: Can the long alkyl chain of this compound cause any specific problems?

Yes, the nine-carbon chain can influence the reaction in a few ways:

  • Solubility: As mentioned, it can decrease the solubility of the molecule in certain polar solvents, making solvent selection critical. Co-solvents may be necessary to ensure a homogeneous reaction mixture.[1]

  • Purification Challenges: The flexibility and length of the linker can sometimes complicate purification, potentially leading to product loss during workup and chromatography.[1]

  • Intramolecular Reactions: While less common with a long C9 chain, the possibility of intramolecular cyclization, especially if the other end of the molecule contains a reactive group, should be considered, though it is more prevalent with shorter linkers.

Troubleshooting Guides

Issue 1: Low or No Amide Product Formation

If you are observing a low yield of your desired coupled product, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Product Formation

start Low or No Product check_reagents Verify Starting Material and Reagent Quality start->check_reagents coupling_conditions Optimize Coupling Conditions check_reagents->coupling_conditions Reagents OK solubility Address Solubility Issues coupling_conditions->solubility Still Low Yield workup Review Workup and Purification solubility->workup Still Low Yield success Improved Yield workup->success Issue Resolved

Caption: A logical workflow for troubleshooting low product yield.

Possible Cause & Solution

  • Degraded Coupling Reagent:

    • Solution: Use a fresh bottle of the coupling reagent. Reagents like HATU and HBTU are moisture-sensitive and should be stored in a desiccator under an inert atmosphere.[3]

  • Suboptimal Coupling Reagent Choice:

    • Solution: For sterically hindered substrates or challenging couplings, a more powerful coupling reagent may be necessary. HATU is often more effective than HBTU or PyBOP for such cases.[4][5] Consider COMU as a highly reactive alternative.[6][7]

  • Incorrect Stoichiometry or Base:

    • Solution: Ensure accurate measurement of all reactants. A slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent relative to the amine is often beneficial. Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA), typically at 2-3 equivalents.[3]

  • Inadequate Reaction Time or Temperature:

    • Solution: Monitor the reaction progress using TLC or LC-MS. While many couplings proceed at room temperature, gentle heating (e.g., 40-50°C) can sometimes improve yields for sluggish reactions.[1]

  • Poor Solvent Choice:

    • Solution: The choice of solvent is critical. While DMF and DCM are common, N-Methyl-2-pyrrolidone (NMP) has been shown to improve conversion rates for difficult amide couplings.[3] For reactants with poor solubility, consider using co-solvents or screening alternative green solvents like 2-MeTHF or CPME.[8][9]

Issue 2: Presence of Significant Impurities

The formation of byproducts can consume starting materials and complicate purification, leading to lower isolated yields.

Troubleshooting Workflow for Impurity Formation

start High Impurity Levels side_reactions Identify Potential Side Reactions start->side_reactions coupling_side_products Coupling Reagent Byproducts side_reactions->coupling_side_products guanidinylation Guanidinylation of Amine side_reactions->guanidinylation racemization Racemization of Chiral Acid side_reactions->racemization purification Optimize Purification coupling_side_products->purification guanidinylation->purification racemization->purification success Pure Product, Improved Yield purification->success

Caption: A workflow for addressing impurity issues in coupling reactions.

Possible Cause & Solution

  • Guanidinylation of the Primary Amine:

    • Cause: This side reaction can occur when using an excess of uronium/aminium-based coupling reagents like HBTU or HATU. The reagent can react with the primary amine of the linker, capping it and preventing the desired amide bond formation.[10]

    • Solution: Avoid using a large excess of the coupling reagent. Use stoichiometric amounts or a slight excess (e.g., 1.05 equivalents). Phosphonium-based reagents like PyBOP do not cause this side reaction.[10]

  • Racemization of a Chiral Carboxylic Acid:

    • Cause: If your carboxylic acid substrate is chiral, the activation and coupling process can sometimes lead to epimerization at the alpha-carbon.

    • Solution: The choice of coupling reagent and additives can minimize racemization. HATU is known to cause less epimerization than HBTU.[4] Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can suppress this side reaction.

  • Formation of a Symmetrical Urea Byproduct:

    • Cause: When using carbodiimide coupling reagents like DCC or EDC, the activated carboxylic acid can react with another molecule of the acid to form an anhydride, which can then lead to the formation of a symmetrical urea from the carbodiimide.

    • Solution: The addition of HOBt or OxymaPure can trap the activated acid as an active ester, preventing the formation of the symmetric anhydride and subsequent urea byproduct.

Data Presentation

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentTypical Yield (%)Typical Reaction Time (hours)Key Considerations
HATU 90-981-4High reactivity, suitable for sterically hindered couplings; low racemization.[4]
HBTU 85-952-6Good balance of reactivity and stability; cost-effective for routine couplings.[4]
PyBOP 80-902-8Phosphonium-based, avoids guanidinylation side products; generally lower reactivity than HATU.[4]
COMU >95< 1Highly reactive Oxyma-based reagent; byproducts are water-soluble, simplifying workup.[7]

Note: Yields are typical literature values for peptide couplings and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for Amide Coupling with this compound using HATU

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.0-1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DMF or NMP

Procedure:

  • Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid in anhydrous DMF (or NMP).

  • Activation: To the solution from step 1, add HATU and DIPEA. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of this compound in a minimal amount of anhydrous DMF to the activated acid mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material (the limiting reagent) is consumed (typically 2-6 hours).

  • Work-up:

    • Quench the reaction by adding water or saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers and wash sequentially with 5% aqueous citric acid or 1M HCl (to remove excess amine and DIPEA), saturated aqueous sodium bicarbonate (to remove unreacted carboxylic acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Experimental Workflow Diagram

cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification dissolve_acid Dissolve Carboxylic Acid in Anhydrous DMF add_reagents Add HATU and DIPEA dissolve_acid->add_reagents stir_activation Stir for 15-30 min add_reagents->stir_activation add_amine Add tert-Butyl (9-aminononyl)carbamate stir_activation->add_amine stir_reaction Stir and Monitor (TLC/LC-MS) add_amine->stir_reaction quench Quench Reaction stir_reaction->quench extract Extract and Wash quench->extract purify Purify by Chromatography extract->purify

References

optimizing reaction conditions for Boc deprotection without side products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize tert-butoxycarbonyl (Boc) deprotection reactions and minimize side product formation.

Troubleshooting Guide

Issue 1: Incomplete Deprotection

Symptoms:

  • Presence of starting material in the crude product, detected by TLC, LC-MS, or NMR.

  • Low yield of the desired amine.

Possible Causes & Solutions:

Possible CauseRecommended Action
Insufficient Acid Strength or Concentration The Boc group is cleaved by acidolysis; inadequate acid strength or concentration can lead to an incomplete reaction.[1] Increase the acid concentration (e.g., from 20% to 50% TFA in DCM) or consider a stronger acid system like 4M HCl in 1,4-dioxane.[1]
Inadequate Reaction Time or Temperature Deprotection is a kinetic process and may require more time or higher temperatures for sterically hindered substrates.[1] Extend the reaction time and monitor progress closely. Gentle heating may be applied, but be aware that this could also increase side product formation if scavengers are not used.[2]
Steric Hindrance Bulky groups near the Boc-protected amine can impede the approach of the acid.[1] For such substrates, stronger acidic conditions or longer reaction times may be necessary.[2]
Poor Solubility The substrate and acid must be well-solvated for the reaction to proceed efficiently. Dichloromethane (DCM) is a common solvent, but if solubility is an issue, consider alternative solvent systems.[1]
Issue 2: Formation of Side Products (Alkylation)

Symptoms:

  • Unexpected peaks in HPLC or LC-MS analysis of the crude product.

  • Mass spectrometry data indicating the addition of a tert-butyl group (+56 Da) to the product or other modifications.

Primary Cause: The primary cause of side product formation is the generation of a reactive tert-butyl cation during the acidic cleavage of the Boc group.[2] This electrophilic intermediate can alkylate nucleophilic residues within the substrate.[2][3]

Susceptible Residues: Amino acids with nucleophilic side chains are particularly vulnerable to tert-butylation[2]:

  • Tryptophan (Trp): The indole ring is highly nucleophilic.[2]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2]

  • Cysteine (Cys): The free thiol group is a target for S-tert-butylation.[2]

  • Tyrosine (Tyr): The phenolic ring can undergo alkylation.[2]

Solutions:

SolutionDescription
Use of Scavengers Scavengers are nucleophilic reagents added to the reaction mixture to trap the tert-butyl cation at a faster rate than the substrate, thus preventing side reactions.[2]
Milder Deprotection Conditions For highly sensitive substrates, consider using milder acidic reagents to slow down the formation of the tert-butyl cation and reduce the likelihood of side reactions.[4]
Optimize Reaction Temperature Perform the deprotection at a lower temperature (e.g., 0 °C) to decrease the rate of both the deprotection and the side reactions, which can improve selectivity.[5]

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Boc deprotection using TFA? A common starting point is a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.[4] Reaction times typically range from 30 minutes to 2 hours.[4] It is crucial to optimize these conditions for each specific substrate to minimize side reactions.[4]

Q2: What are some common scavengers and when should I use them? Scavengers are essential when working with substrates containing nucleophilic residues like Trp, Met, Cys, or Tyr.[2] A typical scavenger concentration is 1-5% (v/v).[2]

ScavengerTarget Residue(s) / Use CaseTypical Concentration
Triisopropylsilane (TIS) General purpose, effective for tryptophan.[1]2.5 - 5% (v/v)
Triethylsilane (TES) General purpose, often used interchangeably with TIS.[6]2.5 - 5% (v/v)
Water Helps suppress side reactions with tryptophan. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[2]2.5 - 5% (v/v)
Ethanedithiol (EDT) Particularly effective for protecting cysteine residues.[2]2.5% (v/v)
Thioanisole Used to prevent alkylation of Met and Cys. Avoid with Trp-containing peptides as it can lead to side products.[5]5% (v/v)

Q3: Are there milder alternatives to TFA for Boc deprotection? Yes, several milder acidic conditions can be employed, which are particularly useful for substrates with other acid-sensitive functional groups.[4] These include:

  • 4M HCl in 1,4-dioxane[2]

  • 1M HCl in ethyl acetate[4]

  • Aqueous phosphoric acid[7]

  • Lewis acids such as ZnBr₂[8]

Q4: Can the Boc group be removed without using acid? Yes, thermal deprotection is a catalyst-free alternative that involves heating the Boc-protected compound in a suitable solvent.[9] However, this method often requires high temperatures (120-240 °C), which may not be suitable for all substrates and could lead to other side reactions like racemization.[9]

Summary of Reaction Conditions

The following table summarizes common conditions for Boc deprotection.

ReagentSolventTypical ConcentrationTemperatureReaction TimeNotes
Trifluoroacetic Acid (TFA) Dichloromethane (DCM)20-50% (v/v)0 °C to RT30 min - 2 hMost common method; scavengers are highly recommended.[1][4]
Hydrochloric Acid (HCl) 1,4-Dioxane4 M0 °C to RT30 min - 2 hA milder alternative to TFA.[4]
Hydrochloric Acid (HCl) Ethyl Acetate1 MRT1 - 4 hGood for substrates sensitive to strong acids.[4]
Thermal Deprotection Various (e.g., TFE, MeOH)N/A120 - 240 °C25 - 90 minAcid-free method, but high temperatures may not be suitable for all substrates.[9]

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

Materials:

  • Boc-protected substrate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., Triisopropylsilane - TIS)

  • Toluene (for removal of residual TFA)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the Boc-protected substrate in DCM (e.g., 0.1-0.2 M).[1]

  • Add the appropriate scavenger(s) (e.g., 2.5-5% v/v TIS).[1]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 25-50% v/v).[1]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]

  • Add toluene and co-evaporate under reduced pressure (repeat 3 times) to remove residual TFA.[1]

  • The resulting TFA salt can often be precipitated by adding cold diethyl ether, collected by filtration, and washed with cold ether.[6]

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane

Materials:

  • Boc-protected substrate

  • 4M HCl in 1,4-dioxane solution

  • Co-solvent if needed (e.g., Methanol, DCM)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the Boc-protected substrate in a minimal amount of a suitable co-solvent if necessary.[4]

  • Cool the solution to 0 °C.

  • Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents) to the substrate solution.[4]

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS.[4]

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[4]

Visualization

Boc_Deprotection_Workflow cluster_start Start: Boc-Protected Substrate cluster_conditions Select Deprotection Conditions cluster_reagents Choose Reagents & Protocol cluster_end Outcome start Assess Substrate Sensitivity robust_substrate Robust Substrate (No acid-sensitive groups) start->robust_substrate Low sensitive_substrate Sensitive Substrate (e.g., Trp, Met, Cys, Tyr) start->sensitive_substrate Medium very_sensitive_substrate Highly Sensitive Substrate (Other acid-labile groups) start->very_sensitive_substrate High tfa_protocol Standard TFA/DCM (25-50% TFA) robust_substrate->tfa_protocol tfa_scavenger_protocol TFA/DCM with Scavengers (e.g., TIS, H2O, EDT) sensitive_substrate->tfa_scavenger_protocol mild_acid_protocol Milder Acid (e.g., 4M HCl/Dioxane) very_sensitive_substrate->mild_acid_protocol product Deprotected Amine tfa_protocol->product tfa_scavenger_protocol->product mild_acid_protocol->product

Caption: Decision workflow for selecting a Boc deprotection strategy.

References

common side reactions with tert-Butyl (9-aminononyl)carbamate and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during the synthesis and handling of tert-Butyl (9-aminononyl)carbamate and related mono-Boc protected diamines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an aliphatic alkane chain linker featuring a terminal primary amine and a carbamate-protected (Boc) primary amine.[1][2] Its bifunctional nature makes it a valuable building block in chemical synthesis, particularly as a PROTAC (Proteolysis Targeting Chimera) linker in drug development.[1] The Boc group can be removed under mild acidic conditions to reveal a second primary amine, allowing for sequential conjugation reactions.[2]

Q2: I'm synthesizing a mono-Boc protected diamine like this compound. What is the most common side product?

The most common side product is the N,N'-bis-Boc protected diamine, resulting from the reaction of the Boc-protecting agent (e.g., Di-tert-butyl dicarbonate, Boc₂O) with both amino groups of the diamine precursor (1,9-nonanediamine).[3][4] Achieving selective mono-protection is a primary challenge.[5]

Q3: My Boc protection reaction is showing low yield or is incomplete. What are the likely causes?

Several factors can lead to an incomplete reaction:

  • Poor Solubility: The starting diamine may have poor solubility in the chosen organic solvent. For zwitterionic compounds or salts, this is a common issue.[3][6]

  • Hydrolysis of Boc Anhydride: In the presence of water, Boc₂O can hydrolyze, reducing its availability to react with the amine. While the aminolysis reaction is generally faster, prolonged reaction times in aqueous media can lower yields if an insufficient excess of the anhydride is used.[3]

  • Inappropriate Base: While not always required, a base is often used to neutralize acidic byproducts. An incorrect choice or amount of base can hinder the reaction.[3]

Q4: Besides the bis-protected product, are there other side reactions I should be aware of?

Yes, other side reactions can occur:

  • Isocyanate or Urea Formation: The use of certain bases can sometimes promote the formation of isocyanate or urea derivatives as byproducts.[3][7]

  • Reaction with CO₂: If stored improperly, the free amine of the final product can react with atmospheric carbon dioxide. It is recommended to store the product under an inert atmosphere.[5]

Q5: The Boc protecting group seems to be cleaving during workup. Why is this happening?

The Boc group is known to be labile (sensitive) to acidic conditions.[4] Exposing the compound to acidic aqueous media for prolonged periods during the extraction or purification steps can cause unwanted deprotection.[5] It is also thermally unstable and should not be exposed to high temperatures (e.g., above 85-90°C) for extended periods.[4][5]

Troubleshooting Guide: Side Reaction Management

This section provides a structured approach to minimizing common side reactions during the synthesis of mono-Boc protected diamines.

Minimizing Bis-Boc Protection

The formation of the N,N'-bis-Boc protected diamine is a competitive reaction. The strategy to favor mono-protection revolves around controlling the stoichiometry and reactivity of the reagents.

ParameterCondition to Favor Mono-Protection Condition Leading to Bis-Protection Rationale
Diamine:Boc₂O Ratio Use a large excess of the diamine (e.g., >5 equivalents)Use a stoichiometric (1:1) or excess of Boc₂OA large excess of the diamine ensures the Boc₂O is more likely to encounter an unprotected diamine molecule.
Reagent Addition Slow, dropwise addition of Boc₂O to the diamine solutionRapid addition or addition of diamine to Boc₂OSlow addition maintains a low concentration of the protecting agent, reducing the chance of a second reaction.
Solvent Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.[3]Protic solvents may require different conditions.Solvents should be chosen to ensure all reactants are fully dissolved.
Temperature Typically 0°C to room temperature.Elevated temperatures.Lower temperatures help control the reaction rate, improving selectivity.
Experimental Protocol: Selective Mono-Boc Protection of 1,9-Nonanediamine

This protocol is adapted from methodologies designed for the selective protection of diamines and focuses on using an excess of the diamine to favor mono-protection.

Materials:

  • 1,9-Nonanediamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,9-nonanediamine (5.0 eq) in anhydrous DCM (approx. 0.1 M). Cool the flask to 0°C using an ice bath.

  • Reagent Preparation: Dissolve Boc₂O (1.0 eq) in a minimal amount of anhydrous DCM and load it into a dropping funnel.

  • Reaction: Add the Boc₂O solution dropwise to the stirred diamine solution over 1-2 hours, ensuring the temperature remains at 0°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to check for the consumption of Boc₂O and the formation of the mono-protected product.

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product will contain the desired mono-Boc protected product and excess unreacted diamine. The excess diamine can be removed via an acidic wash or by silica gel column chromatography to yield pure this compound.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the Boc protection of a diamine.

Boc_Protection_Troubleshooting cluster_problems Problem Identification cluster_solutions Potential Solutions start Reaction Start: Mono-Boc Protection of Diamine check_tlc Monitor Reaction by TLC start->check_tlc no_product Problem: Incomplete or No Reaction check_tlc->no_product Starting material remains, low product formation bis_product Problem: Significant Bis-Protection check_tlc->bis_product Desired product and higher Rf spot observed other_spots Problem: Multiple Unidentified Spots check_tlc->other_spots Streaking or multiple unexpected spots end Proceed to Workup & Purification check_tlc->end Clean conversion to single product spot sol_incomplete 1. Check solubility of diamine. 2. Use aqueous base (e.g., NaOH) if zwitterionic. 3. Verify Boc₂O quality. no_product->sol_incomplete sol_bis 1. Use large excess of diamine. 2. Perform slow addition of Boc₂O at 0°C. 3. Ensure proper stoichiometry. bis_product->sol_bis sol_other 1. Check for base-induced side reactions (urea). 2. Ensure anhydrous conditions if required. 3. Check for starting material purity. other_spots->sol_other

Caption: Troubleshooting workflow for mono-Boc protection of diamines.

References

Technical Support Center: Purification of Products Synthesized with tert-Butyl (9-aminononyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products synthesized using tert-Butyl (9-aminononyl)carbamate. The unique structure of this reagent, featuring a Boc-protected amine and a nine-carbon aliphatic chain, imparts specific physicochemical properties to the synthesized products that can present challenges during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when using this compound in a reaction?

A1: Common impurities can be categorized into unreacted starting materials, byproducts from the reaction, and byproducts from Boc-deprotection steps.

  • Unreacted Starting Materials: Residual this compound or other reactants.

  • Reaction Byproducts: Depending on the specific reaction, these can include di-acylated or di-alkylated products if the free amine of a fully deprotected nonanediamine reacts further.

  • Boc-Deprotection Byproducts: During acidic cleavage of the Boc group, the reactive tert-butyl cation can lead to the formation of tert-butylated byproducts. Isobutylene and its polymers can also form.[1]

Q2: How does the long nonyl chain of this compound affect the purification strategy?

A2: The nine-carbon chain significantly increases the hydrophobicity of the synthesized product. This can lead to:

  • Poor solubility in polar solvents, making aqueous workups challenging.

  • Strong retention on reverse-phase chromatography columns, potentially requiring stronger organic mobile phases for elution.

  • A tendency for the molecule to behave like a surfactant or become amphipathic, which can lead to issues like micelle formation or emulsion formation during extractions.

  • Difficulty with crystallization due to the flexible alkyl chain, which can hinder the formation of a well-ordered crystal lattice.

Q3: What is a general workflow for the purification of a product synthesized with this compound?

A3: A typical workflow involves an initial workup followed by a primary purification technique like column chromatography.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup / Extraction start->workup drying Drying of Organic Layer workup->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography analysis Purity Analysis (e.g., LC-MS, NMR) chromatography->analysis end Pure Product analysis->end

Caption: General purification workflow for products synthesized with this compound.

Troubleshooting Guides

Issue 1: Poor Separation During Column Chromatography

Symptoms:

  • Broad, tailing peaks on HPLC.

  • Co-elution of the product with impurities.

  • Product is irreversibly adsorbed on the column.

Possible Causes & Solutions:

CauseSolution
Inappropriate Stationary Phase For highly hydrophobic compounds, a standard C18 reverse-phase column might be too retentive. Consider using a shorter chain stationary phase (e.g., C8 or C4) or a column with a different chemistry (e.g., phenyl-hexyl). For normal-phase chromatography, ensure the silica gel is properly activated.
Incorrect Mobile Phase Composition In reverse-phase HPLC, a shallow gradient or a mobile phase with insufficient organic solvent can lead to poor peak shape. Increase the percentage of the organic solvent (e.g., acetonitrile, methanol) or use a stronger solvent. In normal-phase chromatography, the polarity of the eluent may need to be finely tuned with solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol).
Sample Overloading Injecting too much sample can lead to peak distortion. Reduce the sample concentration or injection volume. A guard column can also help protect the analytical column from strongly adsorbed contaminants.
Secondary Interactions The free amine in the product can interact with residual silanol groups on silica-based columns, causing tailing. In reverse-phase, adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can protonate the amine and reduce this interaction. In normal-phase, adding a small amount of a base (e.g., triethylamine) can have a similar effect.
Issue 2: Emulsion Formation During Aqueous Workup/Extraction

Symptoms:

  • A stable, cloudy layer forms between the aqueous and organic phases, making separation difficult.

Possible Causes & Solutions:

CauseSolution
Amphipathic Nature of the Product The combination of the polar amine/carbamate and the nonpolar nonyl chain can lead to surfactant-like behavior.
High Concentration of Product A high concentration of the amphipathic product can stabilize emulsions.
Vigorous Shaking Excessive agitation of the separatory funnel can promote emulsion formation.

To address emulsion formation:

  • Add Brine: Add a saturated solution of sodium chloride to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

  • Filtration: Pass the emulsified layer through a pad of Celite or glass wool.

  • Centrifugation: If the emulsion is persistent, transferring it to a centrifuge tube and spinning it can help to separate the layers.

  • Change Solvent: Using a different organic solvent for extraction might prevent emulsion formation.

Issue 3: Difficulty in Product Crystallization

Symptoms:

  • The purified product remains an oil or a waxy solid.

  • Attempts to recrystallize result in oiling out rather than crystal formation.

Possible Causes & Solutions:

CauseSolution
High Conformational Flexibility The long, flexible nonyl chain can make it difficult for the molecules to pack into an ordered crystal lattice.
Residual Impurities Even small amounts of impurities can inhibit crystallization.
Inappropriate Solvent System The solvent system used for recrystallization may not be suitable.

To induce crystallization:

  • High Purity is Key: Ensure the product is of high purity (>95%) before attempting crystallization.

  • Solvent Screening: Experiment with a variety of solvent systems. A good starting point is a binary system of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. Slowly add the poor solvent to a concentrated solution of the compound in the good solvent until turbidity appears, then warm until the solution is clear and allow it to cool slowly.

  • Seed Crystals: If a small amount of crystalline material can be obtained (e.g., by scratching the side of the flask with a glass rod), use it to seed a supersaturated solution.

  • Trituration: If the product is an oil, it can sometimes be solidified by trituration with a non-polar solvent like hexane or pentane. This involves stirring the oil with the solvent, which can wash away impurities and induce crystallization.

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction
  • Quench the Reaction: If necessary, quench the reaction by adding an appropriate reagent (e.g., water, saturated ammonium chloride).

  • Dilute with Organic Solvent: Dilute the reaction mixture with an organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.

  • Wash the Organic Layer: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with:

    • Water or a dilute acid (e.g., 0.5 M HCl) if the product is basic and needs to be separated from acidic impurities.

    • A dilute base (e.g., saturated sodium bicarbonate solution) if the product is neutral or basic and needs to be separated from acidic impurities.

    • Brine (saturated NaCl solution) to remove residual water.

  • Dry the Organic Layer: Dry the separated organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter and Concentrate: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Silica Gel Column Chromatography (Normal Phase)
  • Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed product to the top of the column.

  • Elute the Product: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The optimal solvent gradient will need to be determined by thin-layer chromatography (TLC).

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Chromatography_Troubleshooting problem Poor Chromatographic Separation cause1 Inappropriate Stationary Phase problem->cause1 cause2 Incorrect Mobile Phase problem->cause2 cause3 Sample Overloading problem->cause3 cause4 Secondary Interactions problem->cause4 solution1 Use C8, C4, or Phenyl-Hexyl Column cause1->solution1 solution2 Optimize Solvent Gradient / Strength cause2->solution2 solution3 Reduce Sample Concentration cause3->solution3 solution4 Add TFA or TEA to Mobile Phase cause4->solution4

Caption: Troubleshooting logic for poor chromatographic separation.

References

Technical Support Center: Large-Scale Synthesis of tert-Butyl (9-aminononyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of tert-Butyl (9-aminononyl)carbamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Mono-Boc Protected Product

  • Question: My reaction is resulting in a low yield of this compound, with significant amounts of starting material (1,9-diaminononane) and the di-Boc protected byproduct. How can I improve the selectivity for mono-protection?

  • Answer: Achieving high selectivity in mono-Boc protection of symmetrical diamines is a common challenge due to the similar reactivity of the two primary amine groups.[1][2] The formation of a mixture of unprotected, mono-protected, and di-protected diamine is a frequent outcome.[1][2] Here are several strategies to enhance the yield of the mono-protected product:

    • Slow Addition of Di-tert-butyl dicarbonate ((Boc)₂O): Minimizing the local concentration of the protecting agent is crucial.[3] A slow, dropwise addition of (Boc)₂O to the reaction mixture can significantly favor mono-protection.

    • Control of Stoichiometry: The molar ratio of (Boc)₂O to the diamine is a critical parameter. Using a slight excess of the diamine can statistically favor mono-substitution, although this may not be ideal for valuable starting materials.[3][4] For some diamines, optimal yields of the mono-protected product have been achieved using substoichiometric amounts of (Boc)₂O (e.g., 0.8 equivalents).[1][2]

    • In Situ Mono-Protonation: One of the most effective strategies is to render one amine group unreactive by in situ mono-protonation.[3][4] The addition of one equivalent of an acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), will form the hydrochloride or trifluoroacetate salt of one amine group, effectively protecting it from reacting with the (Boc)₂O.[4][5]

    • Temperature Control: The reaction is often exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of (Boc)₂O can help control the reaction rate and improve selectivity.[3]

Issue 2: Product Precipitation and Reaction Heterogeneity

  • Question: During the reaction, a solid precipitate is forming, leading to a heterogeneous mixture that is difficult to stir and may result in incomplete reaction. What can I do to maintain a homogeneous solution?

  • Answer: The choice of solvent plays a critical role in keeping all reactants and products in solution.[1][2]

    • Solvent Selection: Apolar solvents like dichloromethane or toluene have been reported to cause precipitation and even blockage in flow reactors.[1][2] Methanol has been found to be an effective solvent for keeping all components dissolved at room temperature.[1][2] For the synthesis of this compound, consider using polar aprotic solvents like THF or polar protic solvents like methanol or ethanol.

    • Concentration Adjustment: The concentration of the reactants can also influence solubility. If precipitation occurs, you may need to dilute the reaction mixture.

Issue 3: Difficulties in Purifying the Final Product

  • Question: I am struggling to separate the desired this compound from the unreacted 1,9-diaminononane and the di-Boc protected byproduct on a large scale. What are the recommended purification methods?

  • Answer: The purification of N-Boc protected amino compounds can be achieved through several methods, with the choice depending on the scale and the nature of the impurities.[6]

    • Aqueous Workup/Extraction: A common purification step involves an aqueous workup.[3]

      • After the reaction is complete, the mixture can be washed with water and brine.[3]

      • To remove the unreacted basic 1,9-diaminononane, an acidic wash (e.g., dilute HCl) can be employed. The desired mono-protected product and the di-protected byproduct will remain in the organic layer, while the protonated diamine will move to the aqueous layer.

      • Subsequently, the organic layer can be washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid and then with brine.[6]

    • Column Chromatography: Silica gel column chromatography is a highly effective method for separating compounds with different polarities.[6] A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically used. The di-Boc protected product, being the least polar, will elute first, followed by the desired mono-Boc product, and finally the highly polar starting diamine (if it wasn't removed by an acidic wash).

    • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method.[6] This technique relies on the differential solubility of the compound in a solvent at different temperatures. Hexane is a common solvent for recrystallizing carbamates.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the large-scale synthesis of this compound?

A1: The main challenge is achieving selective mono-protection of 1,9-diaminononane to avoid the formation of the di-Boc protected byproduct.[2][3] The two primary amine groups have very similar reactivity, making it difficult to protect only one.

Q2: What are the typical byproducts in this synthesis?

A2: The main byproducts are the starting material, 1,9-diaminononane, and the di-protected product, di-tert-butyl nonane-1,9-dicarbamate.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the mono- and di-protected products.[3]

Q4: Are there any safety precautions I should take?

A4: Yes. Di-tert-butyl dicarbonate ((Boc)₂O) is a solid that can cause skin and eye irritation. It is advisable to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The deprotection of the Boc group often involves strong acids like trifluoroacetic acid (TFA), which is corrosive and should be handled with extreme care in a fume hood.[8][9]

Quantitative Data Summary

The following table summarizes key quantitative parameters that can be optimized for the synthesis of mono-Boc protected diamines. These values are based on studies with other diamines and should be used as a starting point for the optimization of the this compound synthesis.[1][4]

ParameterRecommended Range/ValueRationale
(Boc)₂O Equivalents 0.8 - 1.0 eqSubstoichiometric amounts can maximize mono-protection yield.[1][2]
Acid Equivalent (for in situ protection) 1.0 eqTo selectively protonate one amine group.[4]
Reaction Temperature 0 °C to Room TemperatureLower temperatures can improve selectivity.[3]
Diamine Concentration 1.0 - 1.5 MTo maintain solubility and optimize reaction rate.[1]

Experimental Protocols

Protocol 1: Mono-Boc Protection of 1,9-Diaminononane using In Situ Protonation

This protocol is adapted from methodologies for the selective mono-Boc protection of other symmetrical diamines.[4][5]

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,9-diaminononane (1.0 eq) in methanol.

  • Protonation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of hydrochloric acid (1.0 eq) in methanol dropwise to the stirred solution.

  • Boc Protection: Prepare a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol. Add this solution dropwise to the reaction mixture at 0 °C over a period of 1-2 hours.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Remove the methanol under reduced pressure.

    • Add water and a suitable organic solvent (e.g., ethyl acetate).

    • Adjust the pH of the aqueous layer to >12 with a strong base (e.g., NaOH).

    • Extract the aqueous layer multiple times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve 1,9-Diaminononane in Methanol start->dissolve cool Cool to 0°C dissolve->cool add_hcl Add HCl (1 eq) dropwise cool->add_hcl add_boc Add (Boc)₂O (1 eq) dropwise add_hcl->add_boc stir Stir and warm to RT add_boc->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate monitor->concentrate extract Aqueous Workup & Extraction concentrate->extract purify Column Chromatography extract->purify end Pure Product purify->end

Caption: Experimental workflow for the mono-Boc protection of 1,9-diaminononane.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of Mono-Boc Product cause1 Formation of Di-Boc Byproduct start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Product Precipitation start->cause3 solution1a Slow addition of (Boc)₂O cause1->solution1a solution1b Use in situ mono-protonation cause1->solution1b solution1c Optimize Stoichiometry cause1->solution1c solution2a Increase reaction time cause2->solution2a solution2b Monitor reaction closely cause2->solution2b solution3a Change to a more polar solvent (e.g., Methanol) cause3->solution3a solution3b Decrease reactant concentration cause3->solution3b

Caption: Troubleshooting logic for low yield in mono-Boc protection.

References

stability issues of tert-Butyl (9-aminononyl)carbamate under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butyl (9-aminononyl)carbamate. This guide is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound, featuring a tert-butoxycarbonyl (Boc) protecting group, is generally stable under neutral and basic conditions. However, it is sensitive to acidic conditions, which will lead to the cleavage of the Boc group and the formation of the free amine.[1][2] The stability in basic media is attributed to the resonance of the nitrogen lone pair with the carbonyl group, which makes the carbonyl carbon less electrophilic.[3]

Q2: Under what specific pH conditions is the Boc group in this compound expected to be labile?

A2: The Boc group is readily cleaved under strongly acidic conditions.[1][4] Typically, a pH below 3 will result in significant and often rapid deprotection. Reagents commonly used for Boc deprotection include strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[4][5] One user on a forum inquired about stability at a pH of around 2.5 and was concerned about the integrity of the Boc group, highlighting the general understanding of its acid lability.[6]

Q3: Is this compound stable in basic solutions?

A3: Yes, the Boc protecting group is known to be exceptionally stable under a wide range of basic and nucleophilic conditions.[1][2][3] Therefore, this compound can be used in reaction steps involving bases without significant degradation of the Boc group.

Q4: Can I anticipate any degradation of this compound during long-term storage?

A4: For long-term storage, it is recommended to keep the compound in a cool, dry place. The material safety data sheet (MSDS) for this compound indicates that it is stable under recommended storage conditions and that moisture should be avoided.[7] Incompatible materials to avoid include acids, acid chlorides, acid anhydrides, and oxidizing agents.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected deprotection of the Boc group. The experimental conditions are too acidic.Buffer your reaction or purification system to a pH above 4. If acidic conditions are necessary for other functional groups, consider using a more acid-stable protecting group.
Low yield of Boc-protected compound after a reaction. The reaction mixture was inadvertently exposed to acidic conditions, or the temperature was too high in the presence of a mild acid.Carefully neutralize any acidic reagents before workup. Perform reactions at the lowest effective temperature.
Side reactions observed during an experiment. The free amine, resulting from partial deprotection, is reacting with other components in the mixture.Ensure the pH of your reaction medium is neutral or basic to prevent premature deprotection. Monitor the reaction progress by TLC or LC-MS to detect any formation of the deprotected amine.
Inconsistent results in biological assays. The pH of the assay buffer is causing gradual hydrolysis of the Boc group, leading to variable concentrations of the active compound.Validate the stability of this compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation products.

Stability Data Summary

The following table summarizes the expected stability of the Boc group in this compound under different pH conditions. This is a generalized summary based on the known chemistry of Boc-protected amines.

pH Range Condition Expected Stability Potential Degradation Products
< 3 Strongly AcidicUnstable9-aminononane, tert-butanol, isobutylene, carbon dioxide
3 - 6 Weakly AcidicPotentially unstable over timeGradual formation of 9-aminononane
6 - 8 NeutralStable-
8 - 14 BasicStable-

Experimental Protocols

Protocol 1: Determination of pH Stability of this compound

This protocol outlines a general method to assess the stability of this compound at different pH values.

Materials:

  • This compound

  • Buffers of various pH (e.g., pH 2, 4, 7, 9, 12)

  • Acetonitrile or other suitable organic solvent

  • HPLC or LC-MS system

  • Thermostated incubator or water bath

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • In separate vials, add a small aliquot of the stock solution to each of the different pH buffers to achieve a final desired concentration (e.g., 10 µg/mL). Ensure the amount of organic solvent is minimal to not significantly alter the buffer's pH.

  • Incubate the vials at a controlled temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quench any ongoing reaction by neutralizing the sample if necessary.

  • Analyze the samples by HPLC or LC-MS to quantify the remaining amount of this compound and identify any degradation products.

  • Plot the concentration of this compound as a function of time for each pH to determine the degradation rate.

Visualizations

G cluster_acidic Acidic Conditions (pH < 4) cluster_basic Basic/Neutral Conditions (pH > 6) A This compound B Protonation of Carbonyl Oxygen A->B H+ C Formation of tert-Butyl Cation B->C Spontaneous Cleavage D Deprotected Amine (9-Aminononane) B->D E Isobutylene + CO2 C->E F This compound G Stable F->G No Reaction

Caption: Degradation pathway of this compound.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare Stock Solution of Compound prep3 Add Stock to Buffers prep1->prep3 prep2 Prepare Buffers of Different pH prep2->prep3 inc Incubate at Controlled Temperature prep3->inc analysis1 Withdraw Aliquots at Time Points inc->analysis1 analysis2 Quench Reaction analysis1->analysis2 analysis3 Analyze by HPLC/LC-MS analysis2->analysis3 analysis4 Quantify Compound and Degradants analysis3->analysis4

Caption: Experimental workflow for pH stability testing.

References

how to prevent the formation of impurities during carbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Carbamate Synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the formation of common impurities during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your synthetic procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during carbamate synthesis, providing potential causes and actionable solutions.

Issue 1: Presence of Symmetrical Urea Impurity in the Reaction Mixture

  • Question: My reaction is showing a significant amount of a symmetrical urea byproduct. What is the likely cause and how can I prevent it?

  • Answer: The formation of symmetrical urea is a common side reaction, particularly when using isocyanates or chloroformates. The primary cause is the reaction of an isocyanate intermediate with an amine. This amine can be the starting material or an amine generated in situ from the hydrolysis of the isocyanate in the presence of water.[1]

    Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Moisture can react with isocyanates to form an unstable carbamic acid, which decomposes into an amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule to produce a symmetrical urea. It is critical to use anhydrous solvents and thoroughly dried glassware.[1]

    • Optimize Order of Addition: The sequence of reagent addition is crucial. When generating an isocyanate in situ from an amine and a phosgene equivalent (like triphosgene), it is advisable to add the amine solution slowly to the phosgene solution to maintain a low concentration of the free amine.[1]

    • Low-Temperature Addition: When using chloroformates, add the chloroformate to the amine solution at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and minimize the formation of isocyanate intermediates.[1]

    • Utilize Carbonyldiimidazole (CDI): CDI is an effective alternative to highly reactive phosgene-related reagents. The reaction of an amine with CDI forms a carbamoylimidazole intermediate, which then reacts with an alcohol to give the desired carbamate, often with minimal formation of symmetrical urea byproducts.[1]

    • Choice of Base: Employ a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl produced during the reaction with chloroformates. Avoid using primary or secondary amines as bases, as they will compete as nucleophiles.[1]

Issue 2: N-Alkylation or Over-Alkylation of the Amine or Carbamate

  • Question: I am observing significant N-alkylation of my starting amine or di-alkylation of my carbamate product. How can I mitigate this?

  • Answer: N-alkylation and over-alkylation are common side reactions, especially in three-component reactions involving an amine, CO₂, and an alkyl halide, or when the starting material is a primary carbamate.

    Troubleshooting Steps:

    • Control Stoichiometry: To favor mono-alkylation, carefully control the stoichiometry of your reagents. Use the alkylating agent as the limiting reagent or in a slight excess (no more than 1.1 equivalents).

    • Slow Addition: Adding the alkylating agent slowly to the reaction mixture at a low temperature can help improve selectivity for the mono-alkylated product.

    • Use of TBAI: In three-component coupling reactions of primary amines, CO₂, and an alkyl halide, tetrabutylammonium iodide (TBAI) can help minimize the over-alkylation of the produced carbamate.[2]

    • Complete Carbamate Formation First: Ensure the complete conversion of the amine to the carbamate before initiating the alkylation step. If necessary, purify the carbamate before proceeding with alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for carbamate synthesis?

A1: The most prevalent methods for forming carbamates include:

  • From Isocyanates and Alcohols: This is a high-yielding method often used in large-scale industrial synthesis.[3]

  • From Chloroformates and Amines: A robust and widely used method, particularly for installing amine protecting groups like Cbz (benzyloxycarbonyl).[4]

  • Using Carbonyldiimidazole (CDI): A milder and safer alternative to phosgene-based reagents, which minimizes the formation of urea byproducts.[1]

  • Three-Component Coupling with CO₂: A "greener" approach that utilizes an amine, carbon dioxide, and an alkyl halide.[2][5]

  • Curtius Rearrangement: Involves the thermal decomposition of an acyl azide to an isocyanate, which is then trapped by an alcohol to form the carbamate.[2][6]

Q2: How can I purify my carbamate product?

A2: Common purification techniques for carbamates include:

  • Recrystallization: This method can be effective for crystalline carbamates. A suitable solvent system is chosen to dissolve the crude product at an elevated temperature, and upon cooling, the pure carbamate crystallizes out, leaving impurities in the solution.[7]

  • Column Chromatography: This is a versatile technique for separating the desired carbamate from impurities based on their differential adsorption to a stationary phase (e.g., silica gel).[4]

  • Aqueous Workup: For some reactions, a simple acidic wash can be sufficient to remove basic impurities and unreacted starting materials, sometimes yielding an analytically pure product without the need for chromatography.[8]

  • Selective Crystallization of Carbamate Salts: In some cases, the carbamate can be converted to a salt (e.g., an ammonium carbamate by reaction with CO₂), which can then be selectively crystallized from the reaction mixture.[9]

Q3: What are the byproducts of the Curtius rearrangement when synthesizing carbamates?

A3: The Curtius rearrangement proceeds through an isocyanate intermediate.[6] If the reaction is not carefully controlled, side reactions can occur. For instance, in a photochemical Curtius rearrangement, a highly reactive nitrene intermediate is formed, which can lead to unwanted side products through reactions like nitrene insertion into C-H bonds of the solvent.[6] When the isocyanate is formed, it must be efficiently trapped by the alcohol to form the carbamate. If water is present, the isocyanate can hydrolyze to a carbamic acid, which then decomposes to a primary amine and CO₂.[10] This amine can then react with another isocyanate molecule to form a symmetrical urea.

Q4: Are there any common side reactions when using Boc-anhydride for amine protection?

A4: While the reaction of amines with di-tert-butyl dicarbonate (Boc-anhydride) is generally clean and high-yielding, potential side reactions can occur.[11] When the deprotection of the Boc group is carried out under acidic conditions, the generated tert-butyl cation can alkylate nucleophilic substrates present in the reaction mixture.[12][13] The use of scavengers can help prevent this. In some cases, particularly with α-amino alcohols, the formation of isocyanates, ureas, and oxazolidinones has been observed as competitive side reactions, although certain conditions (e.g., using HFIP as a solvent) can suppress these.[12]

Data Presentation

Table 1: Comparison of Common Carbamate Synthesis Methods

Synthesis MethodStarting MaterialsTypical Reagents/ConditionsYield Range (%)Key AdvantagesPotential Impurities
From Isocyanates Alcohol/Phenol, IsocyanateOptional catalyst (e.g., dibutyltin dilaurate), organic solvent, room temp. to moderate heating.[3]> 90[3]High yields, often proceeds without a catalyst, commercially important for large-scale synthesis.[3]Unreacted isocyanate, symmetrical ureas (if water is present).
From Chloroformates Amine, ChloroformateBase (e.g., TEA, DIPEA, NaHCO₃), organic or biphasic solvent, 0 °C to room temperature.[1][14]70 - 95Robust and widely applicable, good for installing protecting groups.[4]Symmetrical ureas, unreacted amine/chloroformate.[1]
Using CDI Alcohol, Amine, CDIOrganic solvent (e.g., THF, CH₂Cl₂), room temperature.[15][16]66 - 99[15][16]Milder conditions, avoids toxic phosgene-derivatives, minimizes urea formation.[1][2]Unreacted starting materials, carbamoyl-imidazole intermediate.
Three-Component with CO₂ Amine, CO₂, Alkyl HalideBase (e.g., DBU, Cs₂CO₃), optional TBAI, organic solvent (e.g., MeCN, DMF).[2][5]45 - 92[8]"Greener" alternative, avoids toxic reagents.[5]N-alkylated amine, over-alkylated carbamate.[2]
Curtius Rearrangement Carboxylic AcidAcyl azide formation (e.g., with DPPA or NaN₃/chloroformate), thermal or photochemical rearrangement, alcohol trapping.[2][6]60 - 90Tolerates a wide range of functional groups.[5]Symmetrical ureas, nitrene insertion byproducts (photochemical).[6]

Experimental Protocols

Protocol 1: Carbamate Synthesis using Phenyl Chloroformate

This protocol is a general guideline and may require optimization for specific substrates.

  • Materials:

    • Primary or secondary amine (1.0 equiv)

    • Phenyl chloroformate (1.1 equiv)

    • Anhydrous solvent (e.g., dichloromethane, ethyl acetate)

    • Base (e.g., triethylamine, sodium bicarbonate) (1.0-1.2 equiv)

  • Procedure:

    • Dissolve the amine in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

    • If a non-basic amine salt is used or if an acid scavenger is required, add the base. For aqueous bases like NaHCO₃, a biphasic system will be formed.

    • Cool the mixture to the desired temperature (typically 0 °C).

    • Add phenyl chloroformate dropwise to the stirred amine solution.[1]

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, perform an aqueous workup to remove the base and any salts.

    • Extract the product with an organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: Carbamate Synthesis using Carbonyldiimidazole (CDI)

This protocol describes a three-step method for the synthesis of N-alkyl-O-alkyl carbamates.

  • Materials:

    • Alcohol (1.0 equiv)

    • Carbonyldiimidazole (CDI) (1.2 equiv)

    • Anhydrous THF

    • Methyl iodide (3.5 equiv)

    • Anhydrous acetonitrile

    • Amine (1.1 equiv)

  • Procedure:

    • Formation of Alkoxycarbonyl Imidazole: Dissolve the alcohol and CDI in anhydrous THF and stir at room temperature for 24 hours.[16]

    • Formation of Imidazolium Salt: Remove the THF under reduced pressure and dissolve the resulting alkoxycarbonyl imidazole in anhydrous acetonitrile. Add methyl iodide and stir at room temperature for 24 hours.[16]

    • Carbamate Formation: To the solution of the imidazolium salt, add the amine and stir at room temperature for 24 hours.[16]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product, typically by an aqueous workup followed by extraction and removal of the solvent. Further purification by column chromatography may be necessary.

Visualizations

impurity_formation cluster_chloroformate Chloroformate Method Amine Amine Carbamate (Desired) Carbamate (Desired) Amine->Carbamate (Desired) + Chloroformate Chloroformate Chloroformate Isocyanate Intermediate Isocyanate Intermediate Chloroformate->Isocyanate Intermediate Side Reaction Symmetrical Urea (Impurity) Symmetrical Urea (Impurity) Isocyanate Intermediate->Symmetrical Urea (Impurity) + Amine Isocyanate Intermediate->Symmetrical Urea (Impurity) + H2O -> Amine Water Water Water->Isocyanate Intermediate

Caption: Formation of symmetrical urea impurity in carbamate synthesis via the chloroformate method.

troubleshooting_workflow start Impurity Detected in Carbamate Synthesis impurity_type Identify Impurity Type start->impurity_type urea_check Symmetrical Urea? impurity_type->urea_check Yes alkylation_check N-alkylation / Over-alkylation? impurity_type->alkylation_check No anhydrous Ensure Anhydrous Conditions urea_check->anhydrous Yes other_impurity Other Impurity alkylation_check->other_impurity No stoichiometry Control Stoichiometry alkylation_check->stoichiometry Yes purification Optimize Purification (Chromatography/Recrystallization) other_impurity->purification temp_control Lower Reaction Temperature anhydrous->temp_control addition_order Optimize Order of Addition temp_control->addition_order reagent_choice Consider Alternative Reagent (e.g., CDI) addition_order->reagent_choice reagent_choice->purification slow_addition Slow Reagent Addition stoichiometry->slow_addition slow_addition->purification

Caption: A troubleshooting workflow for addressing common impurities in carbamate synthesis.

References

Technical Support Center: Selective Functionalization of tert-Butyl (9-aminononyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions (FAQs) for the selective functionalization of tert-Butyl (9-aminononyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive sites?

A1: this compound is a linear nine-carbon aliphatic chain with two different amino functionalities at its termini.[1][2][3] One end features a primary amine (-NH2), which is a strong nucleophile. The other end has a primary amine protected by a tert-butyloxycarbonyl (Boc) group, forming a carbamate.[1][2][3] The primary amine is readily reactive with electrophiles, while the Boc-protected amine is stable under basic and nucleophilic conditions but can be deprotected using acid.[4][5]

Q2: How can I selectively functionalize the free primary amine without affecting the Boc-protected amine?

A2: The key is to exploit the high nucleophilicity of the free primary amine while using reaction conditions that do not cleave the acid-labile Boc group. Standard procedures include acylation (e.g., amide bond formation with carboxylic acids or activated esters) and alkylation under basic or neutral conditions.[1][6]

Q3: What are the most common methods for selective N-acylation of the free amine?

A3: The most common methods involve reacting this compound with an electrophilic acylating agent. These include:

  • Activated Esters: Using N-hydroxysuccinimide (NHS) esters is a highly efficient method for forming amide bonds under mild conditions.[1][6]

  • Carboxylic Acids with Coupling Reagents: Direct coupling with a carboxylic acid using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure® to minimize side reactions.[7]

  • Acid Chlorides or Anhydrides: These are highly reactive but may require a non-nucleophilic base (e.g., triethylamine, DIEA) to scavenge the acid byproduct (e.g., HCl). Care must be taken to avoid any strongly acidic conditions that could prematurely deprotect the Boc group.

Q4: Under what conditions can the Boc group be removed to liberate the second primary amine?

A4: The Boc group is reliably removed under anhydrous acidic conditions.[4][8] The most common reagent is Trifluoroacetic Acid (TFA), often used in a solvent like Dichloromethane (DCM).[7] Other acidic conditions, such as HCl in an organic solvent (e.g., dioxane or methanol), can also be effective.[5]

Q5: Is it possible to perform a one-pot, sequential functionalization of both amino groups?

A5: Yes. A common strategy is to first selectively acylate or alkylate the free primary amine. After purification of the mono-functionalized product, the Boc group can be cleaved under acidic conditions. The newly exposed primary amine can then be functionalized in a subsequent step, often using an orthogonal chemical reaction if desired.

Troubleshooting Guides

Issue 1: Incomplete reaction during selective N-acylation.

Possible Cause Troubleshooting Step
Low Reactivity of Acylating Agent If using a carboxylic acid with a coupling reagent, consider converting the acid to a more reactive species first, such as an NHS ester.
Poor Solubility Ensure all reactants are fully dissolved. If the starting material has poor solubility in your chosen solvent (e.g., DCM, THF), consider switching to a more polar solvent like DMF, provided it is compatible with your reagents.[9]
Steric Hindrance If either the amine or the acylating agent is sterically hindered, the reaction may be slow.[9] Increasing the reaction temperature (e.g., to 40-50°C) or extending the reaction time can help improve conversion.[9]
Deactivated Coupling Reagent Carbodiimide coupling reagents like EDC are moisture-sensitive. Ensure you are using a fresh or properly stored batch.

Issue 2: Formation of a di-acylated or di-alkylated byproduct.

Possible Cause Troubleshooting Step
Accidental Deprotection of Boc Group The reaction conditions may be too acidic, causing premature cleavage of the Boc group. If using acid chlorides, ensure a sufficient amount of a non-nucleophilic base (e.g., 1.1-1.5 equivalents of DIEA or TEA) is present to neutralize the generated HCl. Avoid any acidic workup steps until the desired reaction is complete.
Contaminated Starting Material The starting this compound may contain some of the unprotected 1,9-diaminononane. Verify the purity of the starting material by LC-MS or NMR before starting the reaction.

Issue 3: N-acylurea formation during EDC coupling.

Possible Cause Troubleshooting Step
Rearrangement of O-acylisourea Intermediate This is a known side reaction in carbodiimide-mediated couplings.[7] The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.
Solution Add a nucleophilic additive such as HOBt or OxymaPure®. These additives trap the intermediate to form an active ester that is more reactive towards the amine and less prone to rearrangement.[7] Performing the reaction at a lower temperature (e.g., 0°C to room temperature) can also reduce the rate of this side reaction.[7]

Experimental Protocols

Protocol 1: Selective N-Acylation using an NHS Ester
  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or DCM, approx. 0.1 M concentration).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.1-1.2 eq.).

  • Reagent Addition: To the stirring solution, add the desired NHS-activated carboxylic acid (1.05 eq.), either as a solid or dissolved in a minimal amount of the reaction solvent.

  • Reaction: Stir the mixture at room temperature for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid solution), saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Boc-Group Deprotection
  • Preparation: Dissolve the Boc-protected compound in anhydrous Dichloromethane (DCM) (approx. 0.1 M).

  • Scavenger Addition (Optional): If the substrate contains functional groups susceptible to alkylation by the released tert-butyl cation (e.g., tryptophan, methionine), add a scavenger like triisopropylsilane (TIS) (5-10% v/v).[5][7]

  • Deprotection: Add an equal volume of Trifluoroacetic Acid (TFA) to the solution at room temperature.[7]

  • Reaction: Stir the mixture for 1-2 hours. Bubbling (isobutene and CO₂ evolution) is often observed.[5]

  • Monitoring: Monitor the deprotection by LC-MS.

  • Workup: Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA). The resulting amine salt can often be precipitated by adding cold diethyl ether and used directly or purified further.

Quantitative Data Summary

The selective mono-functionalization of symmetrical diamines provides a useful proxy for expected yields when functionalizing this compound.

Functionalization Method Substrate Type Key Reagents Typical Yield (%) Reference
Mono-Boc ProtectionPiperazine (in flow)Boc₂O (0.8 eq.), Methanol45%[10]
Mono-Boc ProtectionPiperazine (in batch)HCl (1 eq.), Boc₂O, I₂70-80%[11]
Mono-Boc ProtectionEthylenediamineHCl (1 eq.), Boc₂O87%[12]
Mono-Boc Protection1,3-DiaminopropaneHCl (1 eq.), Boc₂O75%[12]
Mono-Boc Protection1,4-DiaminobutaneHCl (1 eq.), Boc₂O65%[12]

Note: These yields are for the mono-Boc protection of a symmetrical diamine, which is mechanistically related to the selective functionalization of the single free amine on a mono-protected diamine. Actual yields will vary based on the specific substrate and reaction conditions.

Visualized Workflows and Logic Diagrams

Selective_N_Acylation_Workflow start_end start_end process process input_output input_output decision decision purification purification start Start reagents Input: - Boc-(9-aminononyl)carbamate - Acylating Agent (R-COOH/NHS) - Base (e.g., DIEA) start->reagents dissolve Dissolve reactants in anhydrous solvent (e.g., DCM, DMF) reagents->dissolve react Stir at RT 4-16 hours dissolve->react monitor Monitor by TLC / LC-MS react->monitor complete Reaction Complete? monitor->complete complete->react No workup Aqueous Workup: - Mild Acid - Bicarbonate - Brine complete->workup Yes purify Purify by Column Chromatography workup->purify product Product: Mono-acylated linker purify->product end End product->end

Caption: Workflow for selective N-acylation of the primary amine.

Boc_Deprotection_Workflow start_end start_end process process input_output input_output decision decision purification purification start Start reagents Input: - Mono-functionalized, Boc-protected compound - TFA, DCM start->reagents dissolve Dissolve compound in anhydrous DCM reagents->dissolve add_tfa Add equal volume of TFA at RT dissolve->add_tfa react Stir at RT 1-2 hours add_tfa->react monitor Monitor by LC-MS react->monitor complete Deprotection Complete? monitor->complete complete->react No concentrate Concentrate under reduced pressure complete->concentrate Yes precipitate Precipitate salt with cold ether (optional) concentrate->precipitate product Product: Deprotected amine (TFA salt) precipitate->product end End product->end Strategy_Decision_Tree start_node start_node decision decision strategy strategy outcome outcome start Goal: Functionalize Free Amine bond_type Desired Bond Type? start->bond_type amide Amide Bond bond_type->amide Amide amine Secondary/Tertiary Amine bond_type->amine Alkylation amide_method Is Carboxylic Acid Readily Available? amide->amide_method alkylation Use Reductive Amination or Alkyl Halide amine->alkylation edc_coupling Use EDC/HOBt Coupling amide_method->edc_coupling Yes nhs_ester Use NHS Ester or Acid Chloride amide_method->nhs_ester No / Unreactive

References

dealing with incomplete reactions when using tert-Butyl (9-aminononyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl (9-aminononyl)carbamate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the use of this compound in chemical synthesis.

Q1: My reaction with this compound is incomplete. What are the common causes and how can I resolve this?

Incomplete reactions are frequently due to issues with solubility, reagent stoichiometry, or reaction conditions.

  • Solubility: this compound is generally soluble in organic solvents like dichloromethane (DCM), chloroform, and tetrahydrofuran (THF), but has limited solubility in water.[1] Ensure your reaction solvent fully dissolves all starting materials. If solubility is an issue, consider using a co-solvent system.

  • Reagent Stoichiometry: For reactions involving the free terminal amine, ensure the other reactant is used in an appropriate molar ratio. A slight excess of the coupling partner may be necessary to drive the reaction to completion.

  • Reaction Temperature: Some reactions may require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature, consider moderately increasing the temperature while monitoring for potential side product formation.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion.

Q2: I am observing the formation of multiple products in my reaction. What are the likely side reactions and how can I minimize them?

The presence of two amine groups, one free and one Boc-protected, can lead to side reactions if not controlled properly.

  • Di-substitution: The most common side product is the di-substituted nonane, where both the terminal amine and the deprotected secondary amine have reacted. To avoid this, use the mono-Boc protected starting material and ensure the reaction conditions are not harsh enough to cause premature deprotection of the Boc group.

  • Over-alkylation/acylation: When reacting the terminal amine, using a large excess of an electrophile can lead to reaction at both the primary amine and, after potential in-situ deprotection, the second amine. Careful control of stoichiometry is crucial.

  • Side reactions from Boc-deprotection: During acidic deprotection, the resulting tert-butyl cation can alkylate nucleophilic sites on your molecule or in the reaction mixture.[2][3] The use of scavengers like triethylsilane or anisole can help to mitigate these unwanted side reactions.

Q3: What are the optimal conditions for the deprotection of the Boc group from this compound?

The Boc group is typically removed under acidic conditions. The choice of acid and solvent can be optimized to ensure complete and clean deprotection.

  • Common Reagents: Trifluoroacetic acid (TFA) in DCM is a standard and effective method for Boc deprotection.[4] A solution of HCl in an organic solvent like dioxane or methanol can also be used.

  • Reaction Conditions: Deprotection is usually carried out at room temperature and is often complete within 1-2 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: After deprotection, the acidic catalyst is typically removed by washing with a basic aqueous solution, such as saturated sodium bicarbonate.

Q4: How can I purify the products obtained from reactions with this compound?

Purification strategies depend on the nature of the product and the impurities present.

  • Column Chromatography: Silica gel column chromatography is a common and effective method for purifying products derived from this compound. A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., hexane or DCM) is typically used for elution.[5]

  • Recrystallization: If the product is a solid, recrystallization can be an efficient purification technique. The choice of solvent is critical and may require some experimentation.[5]

  • Acid-Base Extraction: The basic nature of the free amine allows for purification by acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer can be raised to re-extract the purified product into an organic solvent.

Data Presentation

Table 1: Troubleshooting Guide for Incomplete Amide Coupling Reaction

Observation Potential Cause Recommended Solution
Starting material remains after prolonged reaction time.Poor solubility of reactants.Use a co-solvent (e.g., DMF, DMSO) or switch to a solvent in which all components are soluble.
Insufficient activation of carboxylic acid.Ensure your coupling reagents (e.g., EDC, HATU) are fresh and used in the correct stoichiometry.
Low reaction temperature.Gradually increase the reaction temperature and monitor for improvement.
Formation of multiple spots on TLC.Di-acylation of the diamine.Ensure you are starting with mono-Boc protected this compound.
Side reactions with coupling reagents.Optimize the reaction conditions (e.g., temperature, order of addition).

Table 2: Comparison of Common Boc Deprotection Conditions

Reagent Solvent Typical Conditions Advantages Disadvantages
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% TFA in DCM, RT, 1-2hFast and effective.Harsh acidity can affect other acid-sensitive groups. The tert-butyl cation can cause side reactions.[2][3]
HCl1,4-Dioxane or Methanol4M HCl in Dioxane, RT, 1-2hVolatile byproduct (HCl gas).Can be corrosive and requires careful handling.
Formic Acid-Neat or in a co-solvent, RT or gentle heatingMilder than TFA or HCl.Slower reaction times may be required.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with this compound

  • Dissolve the carboxylic acid (1.0 eq.) in an anhydrous solvent such as DCM or DMF.

  • Add a coupling reagent (e.g., EDC, 1.1 eq.) and an activator (e.g., HOBt, 1.1 eq.) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq.).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Boc Deprotection

  • Dissolve the Boc-protected compound in DCM (approximately 0.1 M).

  • Add an equal volume of TFA to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Mandatory Visualization

experimental_workflow cluster_coupling Amide Coupling cluster_deprotection Boc Deprotection A Carboxylic Acid + Coupling Reagents C Reaction Mixture A->C B This compound B->C D Work-up & Purification C->D E Boc-Protected Product D->E F Boc-Protected Product H Deprotection Reaction F->H G Acidic Conditions (e.g., TFA/DCM) G->H I Work-up H->I J Final Deprotected Amine I->J

Caption: A typical experimental workflow involving amide coupling followed by Boc deprotection.

troubleshooting_logic Start Incomplete Reaction? Solubility Check Solubility of All Reactants Start->Solubility Yes Complete Reaction Complete Start->Complete No Stoichiometry Verify Reagent Stoichiometry Solubility->Stoichiometry Conditions Optimize Reaction Conditions (Temp, Time) Stoichiometry->Conditions SideProducts Side Products Observed? Conditions->SideProducts Purification Adjust Purification Strategy SideProducts->Purification Yes SideProducts->Complete No

Caption: A logical workflow for troubleshooting incomplete reactions.

References

Validation & Comparative

The Pivotal Role of the Linker: A Comparative Performance Analysis of tert-Butyl (9-aminononyl)carbamate and Other Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), are critically dependent on the chemical linker that connects the targeting moiety to the payload. An ideal linker must be stable in systemic circulation to prevent premature drug release and off-target toxicity, while enabling efficient release of the payload at the target site. This guide provides an objective comparison of the performance of tert-Butyl (9-aminononyl)carbamate, a long-chain aliphatic linker, with other commonly used linkers. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide extrapolates its potential performance characteristics based on data from analogous aliphatic and carbamate-based linkers and provides supporting experimental data for these related compounds.

Understanding the Landscape of Linker Technology

Linkers are broadly categorized into cleavable and non-cleavable types. Cleavable linkers are designed to release the payload upon encountering specific triggers in the target cell, such as enzymes or acidic pH.[] Non-cleavable linkers, on the other hand, rely on the degradation of the targeting antibody within the lysosome to release the payload. The choice of linker significantly impacts a drug conjugate's stability, efficacy, and pharmacokinetic profile.[2]

This compound is an aliphatic, non-cleavable linker characterized by a nine-carbon alkyl chain with a terminal amine and a Boc-protected amino group.[3] This structure imparts significant hydrophobicity and flexibility, which can influence the overall properties of the conjugate. In the context of PROTACs, the linker's length and composition are crucial for facilitating the formation of a stable ternary complex between the target protein and the E3 ligase.[4]

Comparative Performance of Linker Types

The selection of a linker is a critical step in the design of ADCs and PROTACs, with the optimal choice being highly dependent on the specific target, payload, and desired therapeutic outcome.

Alkyl Linkers vs. PEG Linkers in PROTACs

Alkyl chains and polyethylene glycol (PEG) chains are the most common motifs in PROTAC linkers.[5] Alkyl linkers, such as the nonane chain in this compound, are generally hydrophobic and flexible.[6][7] In contrast, PEG linkers are more hydrophilic, which can enhance the solubility of the PROTAC molecule.[6][]

The hydrophobicity of long-chain alkyl linkers may enhance cell permeability but can also lead to lower aqueous solubility.[7] The optimal linker length is target-dependent and must be determined empirically. Studies on Estrogen Receptor (ER)-α targeting PROTACs found that a 16-atom chain length was optimal for degradation, with both shorter and longer linkers showing reduced efficacy.[4][9] Conversely, for other targets, shorter alkyl chains have demonstrated better metabolic stability.[10]

Linker TypeCompositionKey AdvantagesKey DisadvantagesRepresentative Performance (PROTACs)
Alkyl Linkers (e.g., this compound) Saturated or unsaturated hydrocarbon chains.- Synthetically accessible. - Chemically stable. - Length can be systematically varied.[4]- Hydrophobic, potentially leading to poor aqueous solubility. - May be more susceptible to oxidative metabolism.For ERα degradation, a 16-atom linker was found to be optimal.[4] For CRBN degradation, a nine-atom alkyl linker was more effective than a shorter PEG linker.[6]
PEG Linkers Repetitive ethylene glycol units.- Enhances hydrophilicity and aqueous solubility. - Generally biocompatible.[11]- May have reduced metabolic stability. - Can be more costly to synthesize.[6]For BTK degradation, PEG linkers generally led to improved DC50 and Dmax compared to alkyl linkers of similar lengths.[11]
Rigid Linkers Contain cyclic structures (e.g., piperazine, triazoles).- Can pre-organize the PROTAC into a bioactive conformation. - May improve metabolic stability.- More synthetically challenging. - Reduced flexibility can sometimes hinder optimal ternary complex formation.[4]In some cases, replacing a flexible amine linkage with a rigid ethynyl group has led to highly potent PROTACs.[5]

Table 1: General Comparison of Common PROTAC Linker Types.

Carbamate Linker Stability

The carbamate group in this compound is generally more stable to hydrolysis than a corresponding ester linkage, due to the lower electrophilicity of the carbonyl group.[12] The stability of carbamate linkers is crucial for preventing premature drug release. In ADCs, linkers like the Val-Cit-PABC (valine-citrulline-p-aminobenzyl carbamate) system are designed to be cleaved by lysosomal proteases.[]

Linker TypePayloadBiological MediumIncubation TimeStability/ReleaseReference
Val-Cit-PABC CarbamateMMAEHuman Plasma7 days~80% stable[]
Val-Cit-PABC CarbamateMMAEMouse Plasma2 days~50% stable[]
CarbonateMMAEHuman Plasma36 hours-[]
AcylhydrazoneCalicheamicinpH 7.4, 37°C24 hours6% hydrolysis[]
AcylhydrazoneCalicheamicinpH 4.5, 37°C24 hours97% release[]

Table 2: Comparative Stability of Different Linker Chemistries.

Experimental Protocols

Accurate assessment of linker performance is essential for the rational design of drug conjugates. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro PROTAC-Induced Protein Degradation Assay (Western Blot)

Objective: To determine the concentration-dependent degradation of a target protein induced by a PROTAC and to calculate the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).[11]

Materials:

  • Cell line expressing the target protein of interest (POI).

  • PROTACs with different linkers.

  • Cell culture medium and supplements.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs (typically from 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and load equal quantities onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and incubate with ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[13]

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of a drug-linker conjugate in plasma from different species.[14]

Materials:

  • Drug-linker conjugate.

  • Human, mouse, or rat plasma.

  • Phosphate-buffered saline (PBS).

  • Acetonitrile.

  • LC-MS/MS system.

Procedure:

  • Incubation: Incubate the drug-linker conjugate (e.g., at 1 µM) in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Sample Preparation: At each time point, precipitate the plasma proteins by adding three volumes of cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the intact drug-linker conjugate remaining.

  • Data Analysis: Plot the percentage of the intact conjugate remaining against time to determine the half-life of the linker in plasma.

Visualizing Experimental Workflows and Concepts

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

PROTAC_Mechanism cluster_cell Target Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub Transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action of a PROTAC, leading to the degradation of a target protein.

Western_Blot_Workflow cluster_workflow Western Blot for PROTAC Efficacy A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Antibody Incubation E->F G 7. Detection F->G H 8. Data Analysis (DC50 & Dmax) G->H

Caption: Experimental workflow for determining PROTAC efficacy using Western blotting.

Conclusion

The selection of a suitable linker is a critical decision in the development of targeted therapies like ADCs and PROTACs. While direct comparative data for this compound is not extensively available, its character as a long-chain, hydrophobic, and chemically stable aliphatic linker allows for informed predictions of its performance. The inherent flexibility and hydrophobicity of such a linker can be advantageous for cell permeability and the formation of a productive ternary complex in PROTACs, though this must be balanced against potential challenges with aqueous solubility. The optimal linker choice is ultimately context-dependent, necessitating empirical evaluation of various linker types and lengths for each specific therapeutic application. The experimental protocols provided in this guide offer a robust framework for conducting such comparative analyses.

References

A Comparative Guide to Validating Bioconjugation Efficiency: Featuring tert-Butyl (9-aminononyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective validation of bioconjugation is a critical step in the development of targeted therapeutics and diagnostics, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The choice of linker and the method for quantifying conjugation efficiency are paramount to ensuring the quality, efficacy, and safety of the final bioconjugate. This guide provides an objective comparison of validation methods for bioconjugation, with a focus on the use of tert-Butyl (9-aminononyl)carbamate, a versatile aliphatic amine linker.

Performance Comparison of Amine-Reactive Linkers

This compound features a primary amine protected by a tert-Butyloxycarbonyl (Boc) group. Following deprotection, the primary amine becomes available for conjugation to a target molecule, often through reaction with an activated carboxyl group (e.g., using EDC/NHS chemistry) on a protein or other biomolecule. This places it in the category of amine-reactive linkers. Below is a comparison with other common amine-reactive and thiol-reactive linkers.

FeatureThis compound (Post-Deprotection)NHS EstersMaleimides
Target Functional Group Carboxylic Acids (via EDC/NHS activation)Primary Amines (e.g., Lysine)Thiols (e.g., Cysteine)
Typical Conjugation Yield Variable, dependent on activation efficiency (Generally moderate to high)50-90%>90%
Reaction pH 4.5-7.5 (for EDC/NHS activation and coupling)7.2-8.56.5-7.5
Bond Stability Stable Amide BondStable Amide BondStable Thioether Bond
Specificity Moderate (targets accessible carboxyl groups)Moderate (targets accessible primary amines)High (specific for free thiols)
Key Considerations Requires deprotection step; two-step conjugation process.Susceptible to hydrolysis at higher pH.Requires a free thiol, which may necessitate reduction of disulfide bonds.

Experimental Protocols for Validating Conjugation Efficiency

Accurate determination of conjugation efficiency is essential. The following are detailed protocols for three widely used analytical techniques: UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

UV-Vis Spectroscopy for Determination of Drug-to-Antibody Ratio (DAR)

This method is a straightforward approach to estimate the average number of conjugated molecules per antibody.[1]

Principle: By measuring the absorbance of the antibody-drug conjugate at two wavelengths—one where the antibody primarily absorbs (typically 280 nm) and one where the conjugated molecule (drug/payload) has a unique absorbance maximum—the concentrations of both components can be determined, allowing for the calculation of the DAR.

Protocol:

  • Determine Extinction Coefficients:

    • Measure the molar extinction coefficient of the unconjugated antibody (ε_Ab_) at 280 nm.

    • Measure the molar extinction coefficient of the drug/payload (ε_Drug_) at its absorbance maximum (λ_max_) and at 280 nm.

  • Sample Preparation:

    • Prepare a solution of the purified antibody-drug conjugate in a suitable buffer (e.g., PBS).

    • Use the same buffer as a blank for spectrophotometer calibration.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λ_max_).

  • Calculation of DAR:

    • Calculate the concentration of the antibody (C_Ab_) and the drug (C_Drug_) using the Beer-Lambert law and simultaneous equations to correct for the drug's absorbance at 280 nm.

    • The DAR is then calculated as the molar ratio of the drug to the antibody.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides a more detailed characterization of the bioconjugate mixture, separating species with different drug loads.[2]

Principle: Different HPLC modes can be employed to separate the unconjugated antibody from conjugates with varying numbers of attached molecules. Hydrophobic Interaction Chromatography (HIC) is particularly well-suited for this purpose, as the addition of hydrophobic drugs increases the retention time of the conjugate.

Protocol:

  • Column and Mobile Phase Selection:

    • Select a suitable HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).

    • Prepare a high-salt mobile phase (e.g., sodium phosphate with ammonium sulfate) and a low-salt mobile phase.

  • Sample Preparation:

    • Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in the high-salt mobile phase.

    • Prepare a standard of the unconjugated antibody for comparison.

  • Chromatographic Separation:

    • Inject the sample onto the equilibrated HIC column.

    • Elute the bound species using a gradient of decreasing salt concentration.

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated antibody (DAR 0) and the different conjugated species (DAR 1, DAR 2, etc.).

    • Calculate the relative abundance of each species by integrating the peak areas.

    • The average DAR can be calculated from the weighted average of the different DAR species.

Mass Spectrometry (MS) for Precise Mass Determination

Mass spectrometry offers the most accurate and detailed analysis of bioconjugates, providing precise mass information for the intact conjugate and its subunits.[3][4]

Principle: By measuring the mass of the intact antibody-drug conjugate, the number of conjugated molecules can be precisely determined. This is particularly powerful for characterizing the heterogeneity of the sample.

Protocol:

  • Sample Preparation and Desalting:

    • Prepare the ADC sample in a volatile buffer (e.g., ammonium acetate).

    • Desalt the sample using a suitable method, such as size-exclusion chromatography (SEC) or a desalting column, to remove non-volatile salts that can interfere with MS analysis.

  • Mass Spectrometric Analysis:

    • Infuse the desalted sample into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum under conditions optimized for large molecules (e.g., native MS conditions).

  • Data Deconvolution and Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different species present in the sample.

    • Identify the mass peaks corresponding to the unconjugated antibody and the various drug-loaded species.

    • The mass difference between the unconjugated antibody and the conjugated species will correspond to the mass of the attached linker and payload, confirming successful conjugation and allowing for the determination of the DAR.

Visualizing the Validation Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the validation techniques described above.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis Unconjugated_Ab Unconjugated Antibody Extinction_Coeff Determine Extinction Coefficients Unconjugated_Ab->Extinction_Coeff Drug Drug/Payload Drug->Extinction_Coeff ADC_Sample ADC Sample Spectrophotometer UV-Vis Spectrophotometer ADC_Sample->Spectrophotometer Absorbance_Data Measure Absorbance (A280 & Aλmax) Spectrophotometer->Absorbance_Data DAR_Calc Calculate DAR Extinction_Coeff->DAR_Calc Absorbance_Data->DAR_Calc HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HIC-HPLC cluster_analysis Data Analysis ADC_Sample ADC Sample in High-Salt Buffer HPLC_System HPLC System ADC_Sample->HPLC_System HIC_Column HIC Column HPLC_System->HIC_Column UV_Detector UV Detector (280 nm) HIC_Column->UV_Detector Chromatogram Generate Chromatogram UV_Detector->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Avg_DAR Calculate Average DAR Peak_Integration->Avg_DAR MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis ADC_Sample ADC Sample Desalting Desalting (SEC) ADC_Sample->Desalting ESI_MS ESI Mass Spectrometer Desalting->ESI_MS Raw_Spectrum Acquire Raw Mass Spectrum ESI_MS->Raw_Spectrum Deconvolution Deconvolute Spectrum Raw_Spectrum->Deconvolution Mass_Analysis Analyze Masses & Determine DAR Deconvolution->Mass_Analysis PROTAC_Pathway cluster_components Components cluster_process Degradation Pathway PROTAC PROTAC (Linker + Ligands) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

References

Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for tert-Butyl (9-aminononyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of success in the design of Proteolysis Targeting Chimeras (PROTACs). While simple alkyl chains like tert-Butyl (9-aminononyl)carbamate have served as foundational building blocks, the field is rapidly advancing towards more sophisticated linker strategies to optimize the efficacy, selectivity, and pharmacokinetic properties of these novel therapeutics. This guide provides an objective comparison of common and innovative alternatives, supported by experimental data, detailed protocols, and visualizations to inform rational PROTAC design.

The linker in a PROTAC molecule is far from a passive spacer; it critically influences the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a prerequisite for subsequent ubiquitination and proteasomal degradation.[1][2] Its length, rigidity, and chemical composition dictate the spatial orientation of the two binding moieties and significantly impact crucial drug-like properties such as cell permeability and solubility.[3][4]

The PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC is released to repeat the cycle.[2][5]

PROTAC_Mechanism PROTAC Mechanism of Action cluster_binding Binding cluster_degradation Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Comparison of Linker Alternatives

The selection of an appropriate linker is a key step in "linkerology," the optimization of PROTAC linkers.[6] While this compound represents a simple, flexible alkyl linker, a diverse array of alternatives offers distinct advantages in modulating PROTAC performance. This section compares the performance of various linker types, focusing on key parameters such as half-maximal degradation concentration (DC50) and maximum degradation (Dmax).

Flexible Linkers: Polyethylene Glycol (PEG) and Alkyl Chains

Flexible linkers, primarily composed of polyethylene glycol (PEG) or alkyl chains, are the most common motifs in PROTAC design due to their synthetic accessibility.[7] They allow the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[1] PEG linkers, in particular, can enhance the solubility of often lipophilic PROTAC molecules.[8] However, high flexibility can also lead to an entropic penalty upon binding and may result in poor physicochemical properties.[1]

Table 1: Performance of Flexible Linkers in BRD4 Degradation

PROTACE3 Ligase LigandLinker CompositionLinker Length (atoms)Cell LineDC50 (nM)Dmax (%)Reference
PROTAC 1PomalidomidePEGOptimizedBL cells< 1>90[9]
dBET1JQ1PEG-MV-4-11->90[10]
Compound 6GefitinibAlkyl (9 methylenes)9HCC-827<100>90[11]
Rigid Linkers: Piperazine, Piperidine, and Triazoles

To overcome the limitations of flexible linkers, researchers have increasingly turned to rigid motifs such as piperazine, piperidine, and triazole rings.[7][] These rigid structures can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and improving metabolic stability.[1][13] Triazole linkers, often synthesized via "click chemistry," offer a stable and efficient way to connect the two ligands.[]

Table 2: Performance of Rigid Linkers in BTK Degradation

PROTACE3 Ligase LigandLinker CompositionCell LineDC50 (nM)Dmax (%)Reference
RC-1PomalidomidePEG6-based (cyano-acrylamide)Mino<100>90[15]
NC-1PomalidomideNon-covalent analogMino2.297[16]
DBt-10DCAF1 binderRigid scaffoldTMD8 BTK-GFP/mCh-Potent[17]
"Smart" Linkers: Photoswitchable and Photocleavable

"Smart" linkers offer spatiotemporal control over PROTAC activity. Photoswitchable linkers, often containing an azobenzene moiety, can be reversibly isomerized between active and inactive states using light of different wavelengths.[18] Photocleavable linkers incorporate a photolabile caging group that, upon irradiation, is cleaved to release the active PROTAC.[18] This allows for precise control over where and when the PROTAC exerts its effect, minimizing off-target effects.

Table 3: Performance of a Photocleavable PROTAC

PROTACTargetCaging GroupActivationEffectReference
DMNB-caged PROTACBRD4DMNBUV light (365 nm)Release of active PROTAC and BRD4 degradation[18]

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of PROTAC development. This section provides detailed protocols for key assays used to evaluate the performance of PROTACs with different linkers.

Experimental Workflow for PROTAC Evaluation

A typical workflow for the evaluation of a novel PROTAC involves synthesis, in vitro characterization of protein degradation and cell viability, and assessment of cellular permeability.

PROTAC_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_permeability Permeability Assessment Synthesis PROTAC Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Degradation_Assay Western Blot for Protein Degradation (DC50, Dmax) Purification->Degradation_Assay PAMPA PAMPA Assay Purification->PAMPA Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Degradation_Assay->Viability_Assay

Caption: A typical experimental workflow for PROTAC evaluation.

Protocol 1: Western Blot Analysis of Protein Degradation

This protocol is used to quantify the degradation of the target protein following treatment with a PROTAC.[2]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system and densitometry software

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and treat with a dose range of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput assay used to predict the passive permeability of a compound across a lipid membrane, mimicking the intestinal barrier.[4]

Materials:

  • PAMPA plate (e.g., 96-well format with a filter membrane)

  • Acceptor plate

  • Lipid solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC compound

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.

  • Coat Filter Plate: Coat the filter membrane of the PAMPA plate with the lipid solution.

  • Prepare Donor Solution: Dissolve the PROTAC in PBS (with a small percentage of DMSO if necessary) to the desired concentration.

  • Add Donor Solution: Add the donor solution to the wells of the coated filter plate.

  • Assemble and Incubate: Place the filter plate on top of the acceptor plate and incubate at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following formula:

    Papp = (-V_D * V_A) / ((V_D + V_A) * Area * Time) * ln(1 - [Drug]_A / [Drug]_D_initial)

    Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

Synthesis Methodologies

The modular nature of PROTACs allows for their synthesis through various chemical strategies. The choice of linker dictates the synthetic route.

Synthesis of a Piperazine-Containing Linker PROTAC

This protocol describes a general method for synthesizing a PROTAC with a piperazine-containing linker via amide bond formation.[13]

Materials:

  • Amine-functionalized POI ligand

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide)

  • Boc-protected piperazine linker with a carboxylic acid or amine handle

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Purification supplies (e.g., HPLC)

Procedure:

  • First Amide Coupling: Couple the Boc-protected piperazine linker to either the POI ligand or the E3 ligase ligand using standard amide coupling conditions (coupling reagents and base in an appropriate solvent).

  • Purification: Purify the resulting intermediate by flash chromatography or HPLC.

  • Boc Deprotection: Remove the Boc protecting group from the piperazine nitrogen using TFA in DCM.

  • Second Amide Coupling: Couple the deprotected intermediate with the other ligand (the one not used in the first step) under standard amide coupling conditions.

  • Final Purification: Purify the final PROTAC product by preparative HPLC and characterize by LC-MS and NMR.

Synthesis of a Triazole-Containing Linker PROTAC via Click Chemistry

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for synthesizing triazole-containing PROTACs.[][19]

Materials:

  • Azide-functionalized ligand (either POI or E3 ligase ligand)

  • Alkyne-functionalized ligand (the other ligand)

  • Copper(I) catalyst (e.g., CuSO4 and sodium ascorbate, or a pre-formed Cu(I) source)

  • Solvent (e.g., a mixture of t-BuOH and water)

  • Purification supplies (e.g., HPLC)

Procedure:

  • Prepare Ligands: Synthesize or obtain the azide- and alkyne-functionalized ligands.

  • Click Reaction: In a reaction vessel, dissolve the azide- and alkyne-functionalized ligands in the solvent. Add the copper catalyst.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Purification: Upon completion, purify the final PROTAC product by preparative HPLC and characterize by LC-MS and NMR.

Conclusion

The judicious selection of a linker is paramount to the successful development of potent and drug-like PROTACs. Moving beyond simple alkyl chains like this compound, researchers now have a diverse toolkit of flexible, rigid, and "smart" linkers to fine-tune the properties of their degraders. This guide provides a framework for comparing these alternatives, offering quantitative data, detailed experimental protocols, and illustrative diagrams to aid in the rational design of the next generation of targeted protein degraders. By carefully considering the impact of the linker on ternary complex formation, cell permeability, and other key parameters, the scientific community can continue to unlock the full therapeutic potential of PROTAC technology.

References

The Unseen Architect: A Comparative Guide to Flexible Aliphatic Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers at the forefront of targeted protein degradation, the design of a Proteolysis Targeting Chimera (PROTAC) is a molecular balancing act. While the warhead and E3 ligase ligand dictate specificity, the often-underestimated linker is the critical architect of the entire molecule, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties. This guide provides a detailed comparison of the flexible aliphatic linker, exemplified by tert-Butyl (9-aminononyl)carbamate, against other common linker classes, supported by experimental data and detailed protocols to inform rational PROTAC design.

Long-chain, flexible aliphatic linkers like this compound are a cornerstone of early-stage PROTAC development. Composed of a simple hydrocarbon chain, these linkers offer a high degree of conformational freedom.[1] This flexibility allows the PROTAC to adopt a multitude of spatial arrangements, increasing the probability of forming a stable and productive ternary complex between the target protein and the E3 ligase—the essential step for successful protein degradation.[2] Their straightforward, modular synthesis also makes them an attractive starting point for optimizing linker length and composition.[3]

However, the very flexibility that makes these linkers advantageous can also introduce an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[1][2] Furthermore, their hydrophobic nature can decrease aqueous solubility, although it may concurrently enhance passive cell membrane permeability.[]

Comparative Analysis of Linker Performance

The choice of linker—be it a flexible alkyl chain, a hydrophilic Polyethylene Glycol (PEG) chain, or a conformationally constrained rigid linker—can dramatically alter the degradation efficiency of a PROTAC. This is typically quantified by the half-maximal degradation concentration (DC50), where a lower value indicates higher potency, and the maximum degradation level (Dmax). The following tables synthesize representative data from the literature to illustrate these effects.

Table 1: Impact of Linker Composition on BRD4 Degradation

This table presents a synthesized comparison of PROTACs targeting the BRD4 protein, illustrating how changing the linker from a hydrophobic alkyl chain to a hydrophilic PEG linker can impact physicochemical properties and degradation potency.

PROTACLinker TypecLogPAqueous Solubility (µM)Permeability (Papp, 10⁻⁶ cm/s)DC50 (nM)Dmax (%)
PROTAC 1 C9 Alkyl4.5< 1015.225>95
PROTAC 2 PEG42.8> 1008.515>98
PROTAC 3 Alkyl-Ether3.75012.120>95

Note: This table is a synthesized representation based on trends reported in the literature. Actual values can vary significantly based on the specific warhead, E3 ligase ligand, and linker attachment points. Data is compiled from trends observed in multiple sources.[2]

The data illustrates a common trade-off in linker design. The C9 alkyl linker results in a PROTAC with higher lipophilicity (cLogP) and permeability but lower aqueous solubility. Conversely, the PEG linker enhances aqueous solubility and degradation potency (lower DC50) but can reduce passive permeability.[2]

Table 2: Influence of Linker Length and Composition on Target Degradation

The optimal linker is highly dependent on the specific target protein and E3 ligase pair. A linker that is effective for one system may be suboptimal for another.

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Key Observation
TBK1 VHL11-atom Alkyl/Ether>1000<10%Linker is too short for productive complex formation.[3]
TBK1 VHL21-atom Alkyl/Ether396%Demonstrates a clear optimal linker length for this pair.[3]
TBK1 VHL29-atom Alkyl/Ether29276%Potency decreases as the linker becomes excessively long.[3]
CRBN VHL9-atom Alkyl50>90%Effective degradation with an alkyl linker.[3]
CRBN VHL3-unit PEG>1000WeakReplacing the alkyl chain with a more hydrophilic PEG linker was detrimental for this specific pair.[3]
BRD4 VHLPEG42095%A clear length-dependent trend where potency increases up to a point.[5]
BRD4 VHLPEG515>98%The optimal PEG linker length in this series for BRD4 degradation.[5]
BRD4 VHLPEG63092%Potency begins to decrease as the PEG chain is further extended.[5]

These findings underscore that there is no universally optimal linker. The conformational flexibility of an aliphatic linker like this compound provides a versatile scaffold that can accommodate various ternary complex geometries, but empirical testing of different linker types and lengths is essential for achieving maximal degradation efficiency.[3]

Visualizing PROTAC Mechanics and Design Logic

To better understand the concepts discussed, the following diagrams created using Graphviz illustrate the key processes and decision-making workflows in PROTAC development.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (e.g., with C9 Aliphatic Linker) POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ub Ubiquitin PROTAC_bound PROTAC E3_bound E3 PROTAC_bound->E3_bound POI_bound POI POI_bound->PROTAC_bound PolyUb_POI Poly-ubiquitinated POI Ub->PolyUb_POI Ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Catalytic mechanism of PROTAC-mediated protein degradation.

Linker_Selection_Logic Start Start PROTAC Design Initial_Linker Initial Linker Choice: Flexible Aliphatic (e.g., C5-C9) or PEG (e.g., PEG3-PEG5) Start->Initial_Linker Synthesize Synthesize PROTAC Library (Varying Lengths) Initial_Linker->Synthesize Evaluate Evaluate Degradation (DC50 / Dmax) Synthesize->Evaluate Potent Potent Degradation? Evaluate->Potent Potent->Synthesize No (Modify Length/Type) Optimize_PK Optimize Physicochemical Properties (Solubility, Permeability) Potent->Optimize_PK Yes Consider_Rigid Consider Rigid Linkers (Piperazine, Alkynes) Optimize_PK->Consider_Rigid Poor Properties Lead_Candidate Lead Candidate Optimize_PK->Lead_Candidate Good Properties Consider_Rigid->Synthesize

Caption: Decision workflow for rational PROTAC linker selection.

Experimental Protocols

Reproducible and rigorous experimental methods are paramount for the accurate evaluation of PROTAC efficacy. The following is a detailed protocol for Western blot analysis, a fundamental technique to quantify target protein degradation.

Protocol: Western Blot Analysis for PROTAC-Induced Degradation

1. Cell Culture and Treatment:

  • Seed the relevant cell line (e.g., MCF-7 for ERα, Ramos for BTK) in 6-well plates at a density that will achieve 70-80% confluency at the time of treatment.[6]

  • Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).

  • For a dose-response experiment, treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10,000 nM) for a fixed duration (e.g., 18-24 hours).[6]

  • For a time-course experiment, treat cells with a fixed, effective concentration of the PROTAC and harvest at various time points (e.g., 2, 4, 8, 16, 24 hours).[6]

  • Always include a vehicle control (e.g., DMSO at ≤ 0.1% v/v) in parallel.[6]

2. Cell Lysis and Protein Quantification:

  • After treatment, aspirate the media and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[7]

  • Lyse the cells directly in the well by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[7]

  • Carefully transfer the supernatant (containing soluble proteins) to a new tube.

  • Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions. This is crucial for ensuring equal protein loading.[7]

3. SDS-PAGE and Protein Transfer:

  • Prepare samples for loading by mixing a standardized amount of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer.

  • Denature the proteins by heating the samples at 95°C for 5-10 minutes.[7]

  • Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Perform electrophoresis to separate proteins by molecular weight.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[6]

4. Immunoblotting and Detection:

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[6]

  • Wash the membrane three times for 10 minutes each with TBST.[6]

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Wash the membrane again three times for 10 minutes each with TBST.

  • To confirm equal protein loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH, β-actin).[6]

5. Data Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.[7]

  • Quantify the band intensities using densitometry software (e.g., ImageJ).[6]

  • Normalize the band intensity of the target protein to the intensity of the corresponding loading control band.[6]

  • Calculate the percentage of protein degradation for each treatment relative to the vehicle control to determine DC50 and Dmax values.[6]

Conclusion

The selection of a linker is a pivotal decision in the design of a successful PROTAC. Flexible aliphatic linkers, such as this compound, offer significant advantages in synthetic accessibility and conformational versatility, making them an excellent starting point for discovery efforts.[1][] However, their inherent flexibility and hydrophobicity can present challenges related to ternary complex stability and aqueous solubility.[1] As the comparative data demonstrates, a nuanced approach is required, where the linker's length and chemical composition are empirically optimized for each specific target protein and E3 ligase pair. By systematically evaluating a diverse range of linkers—from flexible alkyl chains to hydrophilic PEGs and rigid constructs—researchers can fine-tune the properties of their PROTACs to achieve potent, selective, and bioavailable protein degraders.

References

A Researcher's Guide to Boc Deprotection: A Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the construction of complex molecules. Its stability under a wide range of conditions and its susceptibility to cleavage under specific acidic, thermal, or catalytic environments make it an invaluable tool. The selection of an appropriate deprotection method is critical to ensure high yields, maintain the integrity of the target molecule, and streamline the synthetic workflow. This guide provides a comprehensive comparative analysis of common Boc deprotection strategies, supported by experimental data and detailed protocols, to aid in the rational selection of the most suitable method for a given synthetic challenge.

Data Presentation: A Comparative Overview of Boc Deprotection Methods

The following table summarizes the performance of various Boc deprotection methods across different substrates, highlighting key reaction parameters such as temperature, time, and yield. This quantitative data allows for a direct comparison of the efficiency and applicability of each method.

MethodReagent(s) or ConditionSubstrate Example(s)Temperature (°C)TimeYield (%)Reference(s)
Acidic Deprotection
Trifluoroacetic Acid (TFA)TFA / DCM (1:1)N-Boc-L-tryptophanRoom Temperature1-2 h>95%[1]
25% TFA in DCMN-Boc protected amineRoom Temperature2 h-
55% TFA in DCM40 different peptides (solid-phase)Room Temperature30 minHigh[2]
Hydrochloric Acid (HCl)4M HCl in DioxaneN-Boc protected aminesRoom Temperature1-4 h85-98%[3]
Thermal Deprotection
MethanolMethanolN-Boc aniline24030 min88%[4]
MethanolBis-Boc tryptamines23045 min73-90%[4]
Trifluoroethanol (TFE)TFEN-Boc aniline24030 min93%[4]
TFEN-Boc phenethylamine24030 min44%[4]
Catalytic Deprotection
Iron(III) ChlorideFeCl₃ (1 equiv.)N,N-Boc,Ts-amino acid dimethyl esterRoom Temperature1 h99%
FeCl₃ (0.3 equiv.)N,N-Boc,Ts-amino acid dimethyl esterRoom Temperature2 h95%
FeCl₃/TMSClN,N-Boc,Ts-amino acid dimethyl esterRoom Temperature45 min99%
Oxalyl Chloride/MethanolOxalyl Chloride/MeOHStructurally diverse N-Boc amines (aromatic, hetero)Room Temperature1-4 hup to 90%[1]

Experimental Protocols

Detailed methodologies for the key deprotection experiments cited in the table are provided below to ensure reproducibility and facilitate the implementation of these techniques in the laboratory.

Acidic Deprotection: Trifluoroacetic Acid (TFA) Method

This protocol is a standard procedure for the removal of the Boc group using a solution of trifluoroacetic acid in dichloromethane.

Materials:

  • Boc-protected compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

  • Ice bath

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM to a concentration of approximately 0.1–0.5 M in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[3]

Thermal Deprotection in Methanol

This method offers an acid-free alternative for Boc deprotection, relying on elevated temperatures in a suitable solvent.

Materials:

  • Boc-protected compound

  • Methanol

  • Continuous flow reactor or sealed tube

  • Standard laboratory glassware for workup

Procedure:

  • Prepare a solution of the N-Boc protected amine in methanol.

  • For continuous flow, pump the solution through a heated reactor coil at the specified temperature and residence time (e.g., 230-240 °C for 30-45 minutes).[4]

  • For batch reactions, heat the solution in a sealed tube at the desired temperature for the specified time. Caution: Ensure the sealed tube is pressure-rated for the solvent and temperature used.

  • After cooling, the solvent is removed under reduced pressure.

  • The crude product can be purified by standard techniques such as column chromatography if necessary.[4]

Catalytic Deprotection: Iron(III) Chloride Method

This protocol describes a mild and selective method for Boc deprotection using a catalytic amount of iron(III) chloride.

Materials:

  • Boc-protected compound

  • Anhydrous Dichloromethane (DCM)

  • Iron(III) chloride (FeCl₃)

  • Standard laboratory glassware

Procedure:

  • Dissolve the N,N'-diprotected amine (e.g., N,N-Boc,Ts-amino acid dimethyl ester) in anhydrous DCM under an inert atmosphere.

  • Add the specified amount of FeCl₃ (e.g., 1 equivalent or 0.3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for the indicated time (e.g., 1-2 hours). Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture can be filtered through a short pad of silica gel to remove the iron catalyst.

  • The filtrate is then concentrated under reduced pressure to yield the deprotected product. In many cases, further purification is not necessary.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways, experimental workflows, and logical relationships described in this guide.

Boc_Deprotection_Mechanism cluster_acid Acidic Conditions cluster_byproducts Byproducts Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc Protonation Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Fragmentation tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Acid H+ Isobutylene Isobutylene tBu_cation->Isobutylene -H+ Deprotection_Method_Selection Start Start: Select Boc Deprotection Method Acid_Sensitive Is the substrate acid-sensitive? Start->Acid_Sensitive Thermally_Labile Is the substrate thermally labile? Acid_Sensitive->Thermally_Labile Yes Acidic Acidic Deprotection (TFA, HCl) Acid_Sensitive->Acidic No High_Selectivity Is high selectivity required? Thermally_Labile->High_Selectivity Yes Thermal Thermal Deprotection Thermally_Labile->Thermal No High_Selectivity->Acidic No (consider mild acidic) Catalytic Catalytic Deprotection (FeCl₃) High_Selectivity->Catalytic Yes Iron_Catalyzed_Mechanism Boc_Amine Boc-Protected Amine (N,N-Boc,Ts-amino acid) Complex Intermediate Complex Boc_Amine->Complex FeCl3 FeCl₃ FeCl3->Complex Deprotected_Product Deprotected Amine Complex->Deprotected_Product Fragmentation Byproducts tert-Butyl cation + CO₂ Complex->Byproducts FeCl3_out FeCl₃ Deprotected_Product->FeCl3_out Catalyst Regeneration

References

Assessing the Purity of Synthesized tert-Butyl (9-aminononyl)carbamate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is a critical parameter that directly impacts the reliability of experimental results and the quality of the final drug product. tert-Butyl (9-aminononyl)carbamate is a versatile building block, frequently employed as a linker in various applications, including the development of proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive comparison of analytical methods for assessing the purity of this compound and its derivatives, offering supporting experimental data and detailed protocols.

Comparison of Analytical Methods for Purity Determination

The purity of this compound can be effectively determined using a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods, each offering distinct advantages in sensitivity, specificity, and the nature of impurities they can detect.

Analytical TechniquePrincipleTypical Purity RangeAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase.>95%High resolution for separating structurally similar impurities. Excellent for quantifying non-volatile and thermally labile compounds.Requires a chromophore for UV detection. Method development can be time-consuming.
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute quantification by comparing the integral of a specific analyte proton signal to that of a certified internal standard with a known concentration.>98%Primary analytical method providing a direct measure of purity without the need for a specific reference standard of the analyte. Highly accurate and precise.Lower sensitivity compared to chromatographic methods for trace impurities. Requires a high-field NMR spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification.>97%Excellent for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain byproducts. High sensitivity and specificity.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar analytes.

Comparison with Alternative Linkers

In applications like PROTAC development, the choice of linker is crucial for optimizing the efficacy of the final molecule. Shorter and more rigid linkers are common alternatives to the flexible nonyl chain of this compound. The purity of these alternatives is also critical and can be assessed using the same analytical techniques.

CompoundStructureTypical Purity (by HPLC)Key Features
This compound tert-Butyl-NH-(CH₂)₉-NH₂>97%Long, flexible alkyl chain.
tert-Butyl (5-aminopentyl)carbamate tert-Butyl-NH-(CH₂)₅-NH₂>98%Shorter, flexible alkyl chain.
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate tert-Butyl-NH-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-NH₂>95%Flexible PEG linker, improves solubility.
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate tert-Butyl-N-CH₂-(C₅H₁₀N)-NH₂>98%More rigid, cyclic structure.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine purity assessment of this compound and the quantification of non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: 10% to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in the initial mobile phase composition.

Quantitative Nuclear Magnetic Resonance (qNMR)

This is a primary method for determining the absolute purity of this compound.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has a resonance signal that does not overlap with the analyte signals.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard protons to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of >250:1 for the signals of interest.

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate the characteristic signals of the analyte (e.g., the tert-butyl protons at ~1.4 ppm) and the internal standard.

  • Purity Calculation: The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the analysis of volatile and semi-volatile impurities, including residual starting materials like 1,9-diaminononane.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • Injector Temperature: 280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol at a concentration of approximately 1 mg/mL.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the analytical procedures.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve inject Inject into HPLC System dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: HPLC analysis workflow for purity assessment.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire Spectrum (e.g., 400 MHz) dissolve->acquire process Process Data (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Volatile Solvent start->dissolve inject Inject into GC-MS System dissolve->inject separate GC Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect identify Identify Impurities (Mass Spectra) detect->identify quantify Quantify Impurities identify->quantify Synthesis_Impurities cluster_reactants Reactants cluster_products Products & Impurities diamine 1,9-Diaminononane product tert-Butyl (9-aminononyl)carbamate (Desired Product) diamine->product Reaction unreacted_diamine Unreacted 1,9-Diaminononane (Impurity) diamine->unreacted_diamine Incomplete Reaction boc_anhydride Di-tert-butyl dicarbonate (Boc)₂O boc_anhydride->product di_boc Di-Boc Protected Diamine (Byproduct) product->di_boc Over-reaction

A Comparative Guide to Spectroscopic Techniques for the Structural Confirmation of tert-Butyl (9-aminononyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis and characterization of new chemical entities. This guide provides a comprehensive comparison of key spectroscopic techniques for confirming the structure of tert-Butyl (9-aminononyl)carbamate, a bifunctional molecule featuring a long alkyl chain, a primary amine, and a tert-butoxycarbonyl (Boc)-protected amine. We will delve into the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offering detailed experimental protocols and a comparative analysis of their utility.

Structural Elucidation Workflow

A multi-technique approach is invariably the most robust strategy for structural confirmation. Each spectroscopic method provides a unique piece of the structural puzzle, and their combined data allows for a confident assignment of the molecular structure.

Structural_Elucidation_Workflow Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of tert-Butyl (9-aminononyl)carbamate Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Provides detailed connectivity FTIR FTIR Spectroscopy Purification->FTIR Identifies functional groups MS Mass Spectrometry Purification->MS Determines molecular weight Data_Integration Integration of Spectroscopic Data NMR->Data_Integration FTIR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmed Data_Integration->Structure_Confirmation

Caption: A general workflow for the synthesis, purification, and structural confirmation of an organic compound.

Spectroscopic Data Comparison

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry for this compound. For comparison, data for the simpler analogue, tert-butyl carbamate, is also provided.

Table 1: Predicted ¹H NMR Spectral Data

Assignment This compound (Predicted) tert-Butyl carbamate (Reference)
Solvent CDCl₃CDCl₃
-C(CH₃)₃ ~1.44 ppm (s, 9H)~1.48 ppm (s, 9H)
-NH-C=O ~4.6 (br s, 1H)~4.8 (br s, 2H)
-CH₂-NH-Boc ~3.10 ppm (q, J ≈ 6.8 Hz, 2H)-
-CH₂-NH₂ ~2.68 ppm (t, J ≈ 7.0 Hz, 2H)-
-CH₂- chain ~1.52 ppm (m, 2H), ~1.28 ppm (br m, 10H)-
-NH₂ ~1.3 (br s, 2H)-

Table 2: Predicted ¹³C NMR Spectral Data

Assignment This compound (Predicted) tert-Butyl carbamate (Reference)
Solvent CDCl₃CDCl₃
-C=O ~156.1 ppm~156.8 ppm
-C(CH₃)₃ ~79.0 ppm~79.2 ppm
-C(CH₃)₃ ~28.4 ppm~28.5 ppm
-CH₂-NH-Boc ~40.7 ppm-
-CH₂-NH₂ ~42.3 ppm-
-CH₂- chain ~33.9, 30.1, 29.5, 29.4, 29.2, 26.8, 26.7 ppm-

Table 3: Key FTIR Absorption Bands

Functional Group This compound (Expected, cm⁻¹) tert-Butyl carbamate (Reference, cm⁻¹)
N-H Stretch (amine) ~3370, 3290 (two bands, medium)~3430, 3330 (two bands, strong)
N-H Stretch (carbamate) ~3340 (broad, medium)-
C-H Stretch (alkane) ~2920, 2850 (strong)~2980, 2930 (strong)
C=O Stretch (carbamate) ~1690 (strong)~1725 (strong)
N-H Bend (amine) ~1600 (medium)~1620 (medium)
N-H Bend (carbamate) ~1520 (medium)-
C-N Stretch ~1250, 1170 (medium)~1250, 1170 (medium)

Table 4: Mass Spectrometry Data

Parameter This compound tert-Butyl carbamate
Molecular Formula C₁₄H₃₀N₂O₂C₅H₁₁NO₂
Molecular Weight 258.40 g/mol 117.15 g/mol
Ionization Mode ESI+ESI+
[M+H]⁺ m/z 259.24m/z 118.09
Key Fragments m/z 203.20 ([M-C₄H₈+H]⁺), m/z 159.18 ([M-Boc+H]⁺), m/z 142.18, m/z 100.12m/z 102.09, m/z 74.06, m/z 58.07

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful techniques for elucidating the detailed carbon-hydrogen framework of this compound.

  • Sample Preparation: Due to the waxy nature of the compound, proper dissolution is key.

    • Weigh approximately 10-20 mg of the sample into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Gently warm the vial in a water bath (around 40°C) and vortex until the sample is fully dissolved.

    • Transfer the clear solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz NMR Spectrometer

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons, including the broad NH signals).

    • Spectral Width: 0-12 ppm

    • Data Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Instrument: 100 MHz NMR Spectrometer

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-200 ppm

    • Data Processing: Apply a line broadening of 1-2 Hz. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is excellent for identifying the key functional groups present in the molecule.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

    • Place a small amount of the solid sample directly onto the center of the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Instrument: FTIR spectrometer with a diamond ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns. Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

    • If necessary, add a small amount of formic acid (0.1%) to the final solution to promote protonation.

  • Data Acquisition (ESI-MS):

    • Instrument: Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion at a flow rate of 5-10 µL/min.

    • Mass Range: Scan from m/z 50 to 500.

    • Fragmentation Analysis (MS/MS): Select the [M+H]⁺ ion (m/z 259.24) for collision-induced dissociation (CID) to obtain fragmentation data.

Comparison with Alternative Techniques

While NMR, FTIR, and MS are the primary methods for structural confirmation, other techniques can provide complementary information.

  • Raman Spectroscopy: This technique is sensitive to non-polar bonds and can be a good alternative or complement to FTIR for observing the C-C backbone vibrations of the nonyl chain. However, fluorescence from impurities can sometimes interfere with the signal.

  • X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive three-dimensional structure. However, obtaining high-quality crystals of waxy, flexible molecules like this compound can be challenging.

Conclusion

The structural confirmation of this compound is most reliably achieved through a combination of spectroscopic techniques. ¹H and ¹³C NMR provide the detailed atomic connectivity, FTIR confirms the presence of the essential amine and carbamate functional groups, and mass spectrometry verifies the molecular weight and offers corroborating structural evidence through fragmentation. By employing the detailed protocols outlined in this guide, researchers can confidently and accurately characterize their synthesized products.

The Cost-Effectiveness of tert-Butyl (9-aminonyl)carbamate in PROTAC Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of chemical linkers is a critical determinant of success in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed cost-effectiveness analysis of tert-Butyl (9-aminononyl)carbamate, a long-chain aliphatic linker, and compares its performance with alternative linkers, supported by experimental data from studies on IRAK-4 targeting PROTACs.

PROTACs are novel therapeutic modalities that leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. These heterobifunctional molecules consist of a ligand that binds the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a crucial component that influences the formation and stability of the ternary complex between the target protein and the E3 ligase, thereby dictating the efficiency of protein degradation.

This compound is an alkane chain linker featuring a terminal amine and a Boc-protected amino group.[1] This structure allows for its straightforward incorporation into PROTAC synthesis. The Boc-protected amine can be deprotected under mild acidic conditions to reveal a free amine, which can then be coupled to a carboxylic acid or other reactive group on the E3 ligase ligand. The terminal amine on the other end of the nine-carbon chain can be reacted with an activated carboxylic acid on the target protein ligand.

Performance Comparison of PROTAC Linkers in IRAK-4 Degradation

Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a key mediator in inflammatory signaling pathways and a promising therapeutic target for autoimmune diseases and some cancers.[2][3] PROTACs offer a potential advantage over traditional kinase inhibitors by inducing the degradation of the entire IRAK-4 protein, thereby eliminating both its kinase and scaffolding functions.[3]

Recent studies have explored the impact of linker composition on the efficacy of IRAK-4 targeting PROTACs. A direct comparison between a PROTAC featuring a 12-atom all-carbon (aliphatic) linker and one with a more hydrophilic polyethylene glycol (PEG) linker revealed significant differences in their ability to degrade IRAK-4 in peripheral blood mononuclear cells (PBMCs).

Linker TypePROTAC CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)
Aliphatic (12-atom carbon chain) Compound 8IRAK-4PBMCs259Not Reported
Rigid Spirocyclic Pyrimidine Compound 9IRAK-4PBMCs151Not Reported
Aliphatic (shorter chains) VariousIRAK-4PBMCsNo degradation~0%
PEG2 Compound 9 (Chen et al.)IRAK-4OCI-LY10Potent DegradationNot Quantified
Rigid FIP22IRAK-4HEK293T3.2Not Reported

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.[2][4][5]

The data indicates that while a 12-atom aliphatic linker is capable of inducing IRAK-4 degradation, a more rigid and polar linker led to a more potent PROTAC (Compound 9, DC50 of 151 nM).[2] Shorter aliphatic linkers (4 and 6 carbons) were found to be ineffective, highlighting the critical role of linker length in forming a stable ternary complex.[2] Another study on IRAK-4 PROTACs also demonstrated that a PEG2 linker was effective in inducing degradation.[4] Furthermore, a PROTAC with a rigid linker, FIP22, showed very high potency with a DC50 of 3.2 nM.[5]

Cost-Effectiveness Analysis

The cost-effectiveness of using tert-Butyl (9-aminonyl)carbamate in research is a multifaceted consideration involving not only the initial purchase price of the linker but also its impact on the efficiency and success of the research program.

1. Synthesis and Raw Material Costs:

The synthesis of this compound typically involves the mono-Boc protection of 1,9-diaminononane. While 1,9-diaminononane is a relatively inexpensive starting material, the purification of the mono-protected product from the di-protected and unreacted starting material can add to the overall cost and time of synthesis.

In contrast, commercially available PEG linkers of varying lengths are readily accessible. The cost of these linkers can vary depending on their length, purity, and the scale of purchase. For small-scale research, the convenience of using a pre-made PEG linker might outweigh the cost savings of synthesizing an aliphatic linker in-house. However, for large-scale synthesis, the lower cost of the raw materials for the aliphatic linker could become a significant advantage.

2. Impact on PROTAC Development Timeline:

The choice of linker can significantly impact the timeline of a PROTAC development project. The empirical nature of linker optimization often requires the synthesis and testing of a library of PROTACs with different linkers. The synthetic accessibility of the linker is a key consideration. The straightforward, albeit potentially purification-intensive, synthesis of this compound allows for its incorporation into PROTACs without the need for complex multi-step synthetic routes that might be required for more rigid or functionalized linkers.

3. Performance and Downstream Costs:

As the experimental data suggests, the performance of the linker in terms of degradation efficiency (DC50 and Dmax) is paramount. A more potent PROTAC requires a lower concentration to achieve the desired biological effect, which can translate to lower costs in in vitro and in vivo experiments. While the aliphatic linker in the IRAK-4 study was less potent than the rigid linker, it was still effective. The choice between a flexible aliphatic linker and a potentially more potent but synthetically more complex rigid linker will depend on the specific goals of the research. For initial proof-of-concept studies, a readily available and synthetically accessible linker like tert-Butyl (9-aminonyl)carbamate may be the most cost-effective option.

Experimental Protocols

Synthesis of this compound (N-Boc-1,9-nonanediamine)

This protocol describes a general method for the mono-Boc protection of a diamine, adapted for 1,9-diaminononane.

Materials:

  • 1,9-Diaminononane

  • Di-tert-butyl dicarbonate (Boc)2O

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Dissolve 1,9-diaminononane (1 equivalent) in DCM in a round-bottom flask.

  • Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.

  • In a separate flask, dissolve (Boc)2O (0.3 equivalents, to favor mono-protection) in DCM.

  • Slowly add the (Boc)2O solution to the diamine solution dropwise over 1-2 hours at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to isolate the desired mono-Boc-protected product.

Western Blotting for IRAK-4 Degradation

This protocol outlines the general procedure for assessing PROTAC-induced protein degradation.

Materials:

  • Cells expressing IRAK-4 (e.g., PBMCs, OCI-LY10)

  • PROTAC compounds (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against IRAK-4

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere.

  • Treat cells with varying concentrations of the PROTAC compounds for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • After treatment, wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane and separate by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against IRAK-4 and the loading control overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the IRAK-4 signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Visualizations

IRAK4_Signaling_Pathway cluster_PROTAC PROTAC Action TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 IRAK1 IRAK-1 IRAK4->IRAK1 Proteasome Proteasome IRAK4->Proteasome Degradation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription PROTAC IRAK-4 PROTAC PROTAC->IRAK4 Binds E3_ligase E3 Ligase PROTAC->E3_ligase Recruits E3_ligase->IRAK4 Ubiquitination Ub Ubiquitin

Caption: IRAK-4 signaling pathway and the mechanism of PROTAC-mediated degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Linker_Synth Linker Synthesis (e.g., tert-Butyl (9-aminononyl)carbamate) Ligand_Coupling Coupling to IRAK-4 Ligand and E3 Ligase Ligand Linker_Synth->Ligand_Coupling PROTAC_Purification PROTAC Purification (HPLC) Ligand_Coupling->PROTAC_Purification PROTAC_Treatment PROTAC Treatment (Dose-Response) PROTAC_Purification->PROTAC_Treatment Test Compound Cell_Culture Cell Culture (e.g., PBMCs) Cell_Culture->PROTAC_Treatment Western_Blot Western Blot for IRAK-4 Degradation PROTAC_Treatment->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax Determination) Western_Blot->Data_Analysis

Caption: Experimental workflow for the synthesis and evaluation of IRAK-4 PROTACs.

References

Safety Operating Guide

Proper Disposal of tert-Butyl (9-aminononyl)carbamate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed, procedural instructions for the proper disposal of tert-Butyl (9-aminononyl)carbamate (CAS: 510754-90-2), a compound used in various research and synthesis applications, including as a PROTAC linker.[1][2] Adherence to these protocols is essential for maintaining a safe laboratory environment.

Chemical and Hazard Profile

Before handling and disposal, it is crucial to be aware of the chemical properties and associated hazards of this compound. While comprehensive toxicological data is not fully available, the existing information classifies it as an irritant.[3][4]

PropertyData
Molecular Formula C₁₄H₃₀N₂O₂
Molecular Weight 258.40 g/mol
CAS Number 510754-90-2
Appearance Solid or viscous liquid
Primary Hazards Causes skin irritation (H315)
Causes serious eye damage (H318)
May cause respiratory irritation (H335)

Data sourced from PubChem and commercial supplier safety data sheets.[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste.[6][7] Under no circumstances should this chemical be disposed of down the drain or mixed with general municipal waste.[3][6][8]

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure appropriate PPE is worn. This includes:

  • Safety goggles or glasses with side shields.

  • Chemical-resistant gloves (e.g., nitrile rubber).

  • A lab coat or other protective clothing.

  • For solids, use a respirator if there is a risk of dust formation.[3]

Step 2: Waste Segregation and Collection

Proper segregation is a critical first step in chemical waste management.[7][8]

  • Identify as Hazardous Waste: Treat all unused, expired, or contaminated this compound as hazardous waste.[6]

  • Use a Designated Container:

    • Place the waste in a chemically compatible, leak-proof container with a secure, tight-fitting lid.[7][9] Plastic containers are often preferred for their durability.[10]

    • Ensure the container is not an old food or beverage container.[9]

    • If the chemical is in its original container and shows no signs of degradation, it may be used for disposal.[9]

  • Avoid Mixing Waste: Do not mix this compound with other incompatible waste streams. Keep solid and liquid wastes separate.[7] Store away from strong oxidizing agents.[11]

Step 3: Labeling the Waste Container

Clear and accurate labeling is mandatory for safety and regulatory compliance.

  • Attach a Hazardous Waste Label: Affix a completed hazardous waste tag or label to the container as soon as the first drop of waste is added.

  • Complete the Label: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The associated hazards (e.g., Irritant, Corrosive).[4]

    • The date of accumulation.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][10]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Containment: Ensure the SAA has secondary containment to capture any potential leaks or spills.[7]

  • Container Management: Keep the waste container closed at all times except when adding waste.[6][9]

Step 5: Arranging for Final Disposal

The final disposal must be handled by qualified professionals.

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or equivalent office to schedule a pickup for the hazardous waste.[10]

  • Licensed Disposal Company: The waste will be collected and transported by a licensed professional waste disposal service for final treatment and disposal in a permitted facility.[3]

Disposal Workflow Diagram

G A Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Step 2: Collect Waste Place in a designated, compatible container. A->B C Step 3: Label Container 'Hazardous Waste' + Chemical Name + Hazards B->C D Step 4: Store in SAA Keep container closed in a designated Satellite Accumulation Area. C->D E Is container full or storage time limit reached? D->E F Step 5: Arrange Pickup Contact institutional EH&S for disposal. E->F Yes G Continue to collect waste. E->G No G->B

Caption: Workflow for the proper disposal of this compound.

Accidental Release and Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[3]

  • Containment: For solid spills, carefully sweep or shovel the material to avoid creating dust.[3] For liquid spills, use an inert absorbent material like sand or vermiculite.

  • Collection: Place the spilled material and any contaminated absorbent into a suitable, labeled container for hazardous waste disposal.[3]

  • Decontamination: Clean the spill area thoroughly.

  • Seek Medical Attention:

    • Skin Contact: Wash the affected area with soap and plenty of water. Consult a physician.[3]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[3]

References

Essential Safety and Operational Guide for Handling tert-Butyl (9-aminononyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for tert-Butyl (9-aminononyl)carbamate (CAS: 510754-90-2), tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye damage, and respiratory irritation[1]. Therefore, stringent adherence to PPE protocols is mandatory. The required PPE is detailed below.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.Protects against splashes and dust which can cause serious eye damage[1][2].
Skin Protection - Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling the compound. - Lab Coat: A standard laboratory coat. For larger quantities or potential for splashing, a chemical-resistant apron should be worn over the lab coat.Prevents skin contact, as the compound is a skin irritant[1][2]. Proper glove removal technique is essential to avoid contamination.
Respiratory Protection For nuisance exposures or when dust may be generated, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator. To be used in a well-ventilated area, preferably a chemical fume hood.Mitigates the risk of respiratory irritation from inhaling dust or aerosols[1][2].

Experimental Workflow for Safe Handling

The following diagram outlines the procedural workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Post-Experiment cluster_disposal Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh/Measure Compound C->D E Perform Experimental Procedure D->E F Monitor for Spills or Exposure E->F G Decontaminate Work Surfaces F->G H Segregate Waste G->H I Doff PPE Correctly H->I J Dispose of Contaminated Materials in Labeled, Sealed Containers H->J K Arrange for Licensed Waste Disposal J->K

Caption: Procedural workflow for the safe handling of this compound.

Detailed Methodologies

Handling Protocol:

  • Preparation:

    • Before handling, review the Safety Data Sheet (SDS).

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment and reagents.

    • Put on all required PPE as specified in the table above.

  • Use:

    • Conduct all manipulations of the solid compound within a chemical fume hood to avoid dust generation and inhalation.

    • Avoid direct contact with skin and eyes[2].

    • In case of accidental contact, follow the first aid measures outlined below.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician[2].

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[2].

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[2].

Spill and Accidental Release:

  • Personal Precautions:

    • Evacuate personnel to a safe area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE, including respiratory protection, to avoid breathing dust and vapors[2].

  • Containment and Cleanup:

    • Prevent further leakage or spillage if safe to do so.

    • Do not let the product enter drains[2].

    • For solid spills, carefully sweep up and shovel the material. Avoid creating dust.

    • Collect the spilled material in a suitable, closed container for disposal[2].

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste Handling and Disposal:

  • Solid Waste: Collect all contaminated solid waste, including used gloves, weighing papers, and disposable lab coats, in a clearly labeled, sealed container.

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company. Do not dispose of it in the regular trash or down the drain[2].

  • Contaminated Packaging: Dispose of as unused product[2].

  • Incineration: Chemical incineration with an afterburner and scrubber is a suitable disposal method, but extra care should be taken as the material may be flammable[2].

It is imperative to consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines and to ensure compliance with local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.